molecular formula C17H18O2 B1630195 3-(3-Methoxyphenyl)-4'-methylpropiophenone CAS No. 898774-43-1

3-(3-Methoxyphenyl)-4'-methylpropiophenone

Número de catálogo: B1630195
Número CAS: 898774-43-1
Peso molecular: 254.32 g/mol
Clave InChI: LCNRFEJSZXRMAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(3-Methoxyphenyl)-4'-methylpropiophenone is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)-4'-methylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-4'-methylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-6-9-15(10-7-13)17(18)11-8-14-4-3-5-16(12-14)19-2/h3-7,9-10,12H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNRFEJSZXRMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644212
Record name 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-43-1
Record name 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive framework for the characterization of 3-(3-Methoxyphenyl)-4'-methylpropiophenone, a novel aromatic ketone with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines a robust, first-principles approach to its physicochemical profiling. We will delve into in silico predictions, detailed experimental protocols for determining critical parameters, and the scientific rationale that underpins these methodologies. This guide is designed to be a practical resource for any researcher tasked with evaluating a new chemical entity (NCE) for its drug-like potential.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the journey of a new chemical entity from a laboratory curiosity to a potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. These properties—such as solubility, lipophilicity, and ionization state—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A molecule with promising in vitro activity can fail in later stages of development due to poor physicochemical characteristics. Aromatic ketones, like the subject of this guide, are a common motif in medicinal chemistry and serve as valuable intermediates in the synthesis of more complex molecules.[1][2] Therefore, a rigorous and early-stage characterization of their properties is a critical, value-adding step in any drug discovery program.[3]

The structure of 3-(3-Methoxyphenyl)-4'-methylpropiophenone suggests a molecule of moderate lipophilicity with a potential for hydrogen bonding via its ketone oxygen. The presence of the methoxy and methyl groups will influence its electronic properties and metabolic stability. This guide will provide the tools to quantify these attributes precisely.

In Silico (Computational) Prediction of Physicochemical Properties

Before embarking on resource-intensive laboratory experiments, computational modeling provides a rapid and cost-effective first approximation of a molecule's properties.[4][5] These in silico tools use quantitative structure-property relationship (QSPR) models, which are built on large datasets of experimentally determined values, to make predictions.[6][7][8][9]

Table 1: Predicted Physicochemical Properties of 3-(3-Methoxyphenyl)-4'-methylpropiophenone

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC₁₇H₁₈O₂Defines the elemental composition.
Molecular Weight254.32 g/mol Influences diffusion and permeability; generally <500 Da is preferred for oral bioavailability.
logP (Octanol/Water Partition Coefficient)3.5 - 4.5A measure of lipophilicity. Affects solubility, permeability, and metabolism. Values in the 1-3 range are often optimal.
Aqueous Solubility (logS)-3.5 to -4.5Poor solubility can lead to low bioavailability and formulation challenges.
pKa (Acid Dissociation Constant)~ -7.0 (Ketone, very weak base)The ketone oxygen is a very weak base. The molecule is effectively neutral at physiological pH.
Polar Surface Area (PSA)26.3 ŲInfluences membrane permeability. PSA < 140 Ų is generally associated with good cell penetration.
Boiling Point~300-350 °CIndicates thermal stability.[]

Note: These values are estimates derived from standard computational algorithms and should be confirmed experimentally.

Experimental Determination of Physicochemical Properties: A Validated Workflow

The following sections provide detailed, step-by-step protocols for the experimental validation of the predicted properties. The causality behind each step is explained to ensure a robust and self-validating experimental design.

Identity and Purity Confirmation

Before any other characterization, the identity and purity of the synthesized compound must be unequivocally established. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[11]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: Diode Array Detector (DAD) or UV-Vis at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Dilute to a working concentration of 50 µg/mL with 50:50 Acetonitrile:Water.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[11]

    • Trustworthiness Check: A pure compound should yield a single, sharp, symmetrical peak. The DAD can be used to check for peak purity by comparing spectra across the peak; inconsistent spectra suggest co-eluting impurities.[11]

Solubility Determination

Aqueous solubility is a critical determinant of oral absorption. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[12][13]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.[12]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant using a syringe and pass it through a 0.45 µm PTFE filter to remove any remaining solid particles.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method with a calibration curve.[12] The calibration curve, generated from standard solutions of known concentrations, is essential for accurate quantification.

  • Data Reporting: Report the solubility in mg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid to buffer (pH 7.4) B Agitate at constant temp for 24-48 hours A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.45 µm) C->D E Quantify filtrate by HPLC against calibration curve D->E caption Workflow for Shake-Flask Solubility Assay G A Prepare pre-saturated octanol and water phases B Add compound to biphasic system A->B C Shake to reach equilibrium B->C D Centrifuge to separate phases C->D E Sample aqueous phase D->E F Sample octanol phase D->F G Quantify concentration in each phase (HPLC) E->G F->G H Calculate logP = log([C]oct / [C]aq) G->H caption Principle of Shake-Flask logP Determination

Caption: Principle of Shake-Flask logP Determination.

Ionization Constant (pKa)

The pKa value indicates the pH at which a compound is 50% ionized. For 3-(3-Methoxyphenyl)-4'-methylpropiophenone, the ketone functional group is a very weak base, and the molecule is expected to be neutral across the physiological pH range. However, confirming this is important. Potentiometric titration is a classic and reliable method. [14] Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration. The co-solvent is necessary due to the compound's low aqueous solubility.

  • Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a weak base, the pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated. [15][16]

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for the physicochemical characterization of 3-(3-Methoxyphenyl)-4'-methylpropiophenone. By combining in silico prediction with rigorous experimental validation, researchers can build a robust data package that is essential for making informed decisions in the drug discovery process. The experimental protocols described herein are designed to be self-validating, ensuring data integrity and reproducibility.

The data generated from these studies will be critical for understanding the ADME properties of this molecule and its analogs. For instance, if solubility is found to be a limiting factor, medicinal chemists can use this information to guide the design of new derivatives with improved properties. Similarly, understanding the lipophilicity will aid in optimizing membrane permeability and minimizing off-target effects. Ultimately, a thorough physicochemical characterization is not just a data-gathering exercise; it is a foundational pillar of rational drug design.

References

  • Vertex AI Search. (2026, March 21). Decoding the Chemistry: Properties and Applications of 4'-Methylpropiophenone.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • ChemBK. (2024, April 9). 3'-Methoxy propiophenone - Physico-chemical Properties.
  • GW Libraries. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • ChemicalBook. (2026, March 1). 4'-Methylpropiophenone | 5337-93-9.
  • Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • SciSpace. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • Saint-Folman Chemical Co., Ltd. (n.d.). 4'-Methylpropiophenone.
  • ChemicalBook. (2024, September 24). 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling.
  • PMC. (2025, April 23). Titania: an integrated tool for in silico molecular property prediction and NAM-based modeling.
  • ACS Publications. (2016, December 22). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • PubMed. (2017, January 23). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • ResearchGate. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning | Request PDF.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chem-Impex. (n.d.). 4'-Methylpropiophenone.
  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • BenchChem. (2025). A Technical Guide to the Discovery and Characterization of Novel Long-Chain Ketones.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Chem LibreTexts. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
  • GW Libraries. (n.d.). Lesson on pKa and Weak Acid.
  • Metathesis. (2023, March 21). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry.
  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • PMC. (n.d.). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach.
  • Chemistry Stack Exchange. (2017, March 16). How to determine acidity or basicity from pKa.
  • ACS Publications. (2003, May 1). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
  • PubChem. (n.d.). 3'-Methoxypropiophenone | C10H12O2 | CID 584765.
  • BOC Sciences. (n.d.). Custom Ketone Synthesis Services.
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
  • ChemicalBook. (2025, August 8). 3'-methoxypropiophenone | 37951-49-8.
  • BenchChem. (2025). 3-(2-Methoxyphenyl)propiophenone basic properties.
  • Echemi. (n.d.). 3′-Methoxypropiophenone | 37951-49-8, 3.
  • Cambridge MedChem Consulting. (2026, February 15). Lipophilicity.
  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
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  • ECETOC. (n.d.). assessment of reverse - phase.
  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
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  • ResearchGate. (n.d.). Physicochemical Characterization of NCEs in Early Stage Drug Discovery.
  • MDPI. (2024, May 24). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances.

Sources

Structural Elucidation and NMR Spectroscopy Guide for 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS 898774-43-1)[1] is a synthetic dihydrochalcone derivative characterized by a 1,3-diarylpropan-1-one core. Compounds of this class are highly valued in medicinal chemistry for their diverse biological activities, often synthesized via the selective 1,4-reduction of their corresponding α,β -unsaturated chalcone precursors[2].

This technical whitepaper provides a comprehensive, field-proven methodology for the structural elucidation of 3-(3-Methoxyphenyl)-4'-methylpropiophenone using Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind sample preparation, acquisition parameters, and spectral interpretation, this guide serves as an authoritative reference for researchers conducting quality control or structural validation of dihydrochalcone derivatives[3].

Synthesis Context and Workflow Logic

To accurately interpret the NMR spectra of 3-(3-Methoxyphenyl)-4'-methylpropiophenone, one must understand its structural origins. The compound is typically accessed via a Claisen-Schmidt condensation between 4'-methylacetophenone and 3-methoxybenzaldehyde to form an intermediate chalcone, followed by a chemoselective catalytic hydrogenation of the alkene bond[3].

The workflow below outlines the logical progression from synthesis to NMR validation, ensuring that residual starting materials or catalysts do not introduce spectral artifacts.

SynthesisWorkflow A Chalcone Precursor (Claisen-Schmidt Condensation) B Selective 1,4-Reduction (Pd/C, H2, EtOH) A->B H2 (1 atm) C Filtration & Concentration (Remove Catalyst) B->C D Flash Chromatography (Hexane/EtOAc) C->D E 3-(3-Methoxyphenyl)-4'-methylpropiophenone (Target Compound) D->E >98% Purity

Fig 1. Workflow from chalcone reduction to isolated dihydrochalcone.

High-Fidelity NMR Sample Preparation Protocol

The integrity of NMR data is fundamentally dependent on sample preparation. The following self-validating protocol guarantees optimal magnetic field homogeneity ( B0​ ) and signal-to-noise ratio (SNR).

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh precisely 20.0 mg (for 1 H NMR) or 50.0 mg (for 13 C NMR) of the purified 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a universal δ=0.00 ppm reference point, while CDCl3​ lacks exchangeable protons that might obscure the aliphatic region.

  • Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Particulate Filtration: Pass the solution through a PTFE syringe filter directly into a standard 5 mm precision NMR tube. Causality: Microparticulates distort localized magnetic field homogeneity, leading to poor shimming and broadened spectral lines.

  • Degassing: Sonicate the NMR tube briefly (1-2 minutes). Causality: This expels dissolved paramagnetic oxygen ( O2​ ), which accelerates transverse relaxation ( T2​ ) and causes anomalous line broadening.

Spectrometer Acquisition Parameters

To achieve quantitative integration and high resolution, the spectrometer (e.g., 400 MHz for 1 H, 100 MHz for 13 C) must be calibrated using the following sequence[3]:

  • Probe Tuning and Matching: Tune the probe to the exact Larmor frequency of the target nucleus to maximize radiofrequency (RF) pulse transfer efficiency.

  • Locking: Lock the spectrometer to the deuterium resonance of the CDCl3​ solvent to actively compensate for superconducting magnetic field drift over the acquisition period.

  • Gradient Shimming: Execute automated gradient shimming (e.g., TopShim) to optimize the Z -axis magnetic field gradients across the sample volume.

  • Pulse Sequence Execution:

    • 1 H NMR: Execute a standard 1D sequence (zg30) with a relaxation delay ( D1​ ) of 2 seconds.

    • 13 C NMR: Execute a proton-decoupled sequence (zgpg30) with a D1​ of 3 seconds to account for the longer longitudinal relaxation times ( T1​ ) of quaternary carbons.

Spectral Data Analysis & Causality

The structural elucidation of 1,3-diarylpropan-1-ones relies heavily on identifying the aliphatic −CH2​−CH2​− bridge and the distinct electronic environments of the two aromatic rings[3].

Proton ( 1 H) NMR Assignments

The 1 H NMR spectrum is characterized by two distinct triplets in the aliphatic region, representing the C2​ and C3​ methylenes.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Logic & Causality
4'-CH 3​ 2.40Singlet (s)-3HBenzylic methyl group on the acetophenone ring.
3-OCH 3​ 3.80Singlet (s)-3HMethoxy protons, highly deshielded by the electronegative oxygen atom.
C3-H 2​ 3.05Triplet (t)~7.52HMethylene adjacent to the anisyl ring.
C2-H 2​ 3.25Triplet (t)~7.52HMethylene α to the carbonyl. Shifted downfield relative to C3 due to the anisotropic deshielding cone of the C=O group.
Ar-H (Anisyl) 6.75 - 7.20Multiplets (m)Varies4HComplex splitting due to the asymmetric meta-substitution of the methoxy group.
Ar-H (Tolyl) 7.25Doublet (d)~8.02HProtons meta to the carbonyl group.
Ar-H (Tolyl) 7.85Doublet (d)~8.02HProtons ortho to the carbonyl. Highly deshielded by the electron-withdrawing resonance of the ketone.
Carbon ( 13 C) NMR Assignments

The 13 C NMR spectrum confirms the carbon skeleton, highlighting the extreme deshielding of the carbonyl and oxygen-bound aromatic carbons[3].

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic & Causality
4'-CH 3​ 21.6Primary (CH 3​ )Standard benzylic carbon shift.
C3 30.2Secondary (CH 2​ )Methylene carbon attached to the anisyl ring.
C2 40.5Secondary (CH 2​ )Methylene carbon α to the carbonyl. Deshielded by the adjacent π -system.
3-OCH 3​ 55.2Primary (CH 3​ )Methoxy carbon.
Ar-C 111.5 - 143.8Aromatic (CH & C q​ )Aromatic carbons of both rings.
C-OMe (Ar) 159.8Quaternary (C q​ )Oxygen-bound aromatic carbon. Deshielded by the inductive effect of oxygen.
C=O (C1) 199.0Quaternary (C q​ )Ketone carbonyl carbon.

2D NMR Connectivity Logic (HMBC)

To definitively prove the connectivity between the two aromatic rings and the aliphatic bridge, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

The logical mapping of these correlations is visualized below, proving that the C2​ and C3​ protons bridge the carbonyl and the anisyl ring.

HMBC_Logic H2 H-2 Protons (~3.25 ppm) C1 C1 Carbonyl (~199.0 ppm) H2->C1 2J/3J C_Ar2 C1 (Ipso-Anisyl) (~143.0 ppm) H2->C_Ar2 3J H3 H-3 Protons (~3.05 ppm) H3->C1 3J H3->C_Ar2 2J H_OMe Methoxy Protons (~3.80 ppm) C_OMe C3 (Ipso-Methoxy) (~159.8 ppm) H_OMe->C_OMe 3J C_Ar C1' (Ipso-Tolyl) (~134.5 ppm)

Fig 2. Key HMBC correlations validating the 1,3-diarylpropan-1-one skeleton.

References

  • Guidechem. "CAS 898774-43-1 3-(3-METHOXYPHENYL)-4'-METHYLPROPIOPHENONE." Guidechem Chemical Database.

  • The Journal of Organic Chemistry. "Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones." ACS Publications.

  • ACG Publications. "Iodine-catalyzed addition of 2-mercaptoethanol to chalcone derivatives: Synthesis of the novel β -mercapto carbonyl compounds." Journal of Chemical Metrology / ACG.

Sources

Mass Spectrometry Fragmentation Pattern of 3-(3-Methoxyphenyl)-4'-methylpropiophenone: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted 1,3-diarylpropan-1-ones (dihydrochalcone derivatives) is a critical component of modern pharmacokinetics and forensic toxicology. This whitepaper provides an in-depth analysis of the mass spectrometric fragmentation pattern of 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS 898774-43-1)[1]. By deconstructing the causality behind its Electron Ionization (EI) behavior, this guide equips analytical scientists with the mechanistic understanding required to develop robust, self-validating quantitative assays.

Structural Analysis & Ionization Principles

3-(3-Methoxyphenyl)-4'-methylpropiophenone ( C17​H18​O2​ , nominal mass 254 Da) consists of a propiophenone core substituted with a para-methyl group on the primary phenyl ring and a meta-methoxy group on the terminal benzyl moiety.

In standard gas chromatography-mass spectrometry (GC-MS) workflows, 70 eV Electron Ionization (EI) is the gold standard[2][3]. The causality behind selecting 70 eV is fundamental: at this energy, the de Broglie wavelength of the ionizing electrons matches the length of typical organic covalent bonds (approx. 0.14 nm). This maximizes energy transfer, consistently ejecting a lone-pair electron from the carbonyl oxygen to form a highly reactive radical cation [M]+∙ . This localized charge drives predictable, library-matchable homolytic and heterolytic bond cleavages.

Mechanistic Fragmentation Pathways

Unlike aliphatic ketones that heavily favor McLafferty rearrangements, 1,3-diarylpropan-1-ones lack an accessible gamma-hydrogen on an sp3 carbon. Consequently, their fragmentation is dominated by thermodynamically driven α

  • and β -cleavages.
Pathway A: α -Cleavage (Acylium Ion Formation)

Following the ionization of the carbonyl oxygen, the C1​−C2​ bond undergoes rapid homolytic cleavage.

  • The Mechanism: The molecule expels a neutral 3-(3-methoxyphenyl)ethyl radical ( ∙C9​H11​O , 135 Da).

  • The Causality: The charge is retained on the carbonyl fragment, yielding the 4-methylbenzoyl cation (m/z 119) . This specific cleavage is highly favored because the resulting acylium ion is stabilized by a complete octet on the carbon atom. Furthermore, the para-methyl group provides significant electron density through hyperconjugation and positive inductive (+I) effects, lowering the activation energy for this pathway[2].

  • Secondary Fragmentation: The m/z 119 ion subsequently loses carbon monoxide (CO, 28 Da) to form the tolyl cation (m/z 91), which can further degrade to a cyclopentadienyl cation (m/z 65) via the loss of acetylene ( C2​H2​ ).

Pathway B: β -Cleavage (Benzylic/Tropylium Ion Formation)

Alternatively, cleavage occurs at the C2​−C3​ bond.

  • The Mechanism: The molecule loses a neutral radical ( ∙C9​H9​O , 133 Da), retaining the charge on the terminal benzyl group.

  • The Causality: This yields the 3-methoxybenzyl cation (m/z 121) . The driving force here is the extreme thermodynamic stability of the product. The lone pairs on the meta-methoxy oxygen provide resonance stabilization to the benzylic system, which rapidly undergoes ring expansion to form a highly stable methoxytropylium ion.

  • Secondary Fragmentation: The methoxytropylium ion typically loses formaldehyde ( CH2​O , 30 Da) to yield the ubiquitous tropylium cation (m/z 91).

MS_Fragmentation M Molecular Ion [M]+• m/z 254 C17H18O2 Acylium 4-Methylbenzoyl Cation m/z 119 [C8H7O]+ M->Acylium α-Cleavage -135 Da (•C9H11O) Benzyl 3-Methoxybenzyl Cation m/z 121 [C8H9O]+ M->Benzyl β-Cleavage -133 Da (•C9H9O) Tolyl Tolyl / Tropylium Cation m/z 91 [C7H7]+ Acylium->Tolyl -CO (28 Da) Cyclo Cyclopentadienyl Cation m/z 65 [C5H5]+ Tolyl->Cyclo -C2H2 (26 Da) Tropylium2 Tolyl / Tropylium Cation m/z 91 [C7H7]+ Benzyl->Tropylium2 -CH2O (30 Da)

Figure 1: Primary EI mass spectrometry fragmentation pathways of the target dihydrochalcone.

Quantitative Data & Fragment Mapping

To facilitate Selected Ion Monitoring (SIM) method development, the predicted quantitative fragmentation mapping is summarized below. The base peak will typically alternate between m/z 119 and m/z 121 depending on specific source temperatures and tuning conditions.

m/zIon FormulaNeutral LossEst. Relative AbundanceMechanistic Origin
254 [C17​H18​O2​]+∙ None10 - 20%Intact Molecular Ion
121 [C8​H9​O]+ ∙C9​H9​O (133 Da)80 - 100% β -cleavage (Methoxytropylium)
119 [C8​H7​O]+ ∙C9​H11​O (135 Da)80 - 100% α -cleavage (Acylium)
91 [C7​H7​]+ CO (28 Da) or CH2​O (30 Da)40 - 60%Secondary fragmentation
65 [C5​H5​]+ C2​H2​ (26 Da)15 - 25%Tertiary fragmentation

Experimental Protocol: Self-Validating GC-EIMS Workflow

A trustworthy analytical protocol must be a self-validating system. The following methodology ensures that matrix effects, retention time shifts, and ionization anomalies are actively monitored and corrected during the analysis of 3-(3-Methoxyphenyl)-4'-methylpropiophenone[2][3].

Step 1: Internal Standard (IS) Integration
  • Action: Spike all samples and calibration standards with 50 ng/mL of Propio-D5-phenone [2].

  • Causality: The deuterated ethyl group provides a distinct m/z 110 base peak (shifted from the standard m/z 105 benzoyl cation). Because it shares the identical physicochemical backbone as the target analyte, it perfectly normalizes injection volume variances and source ionization suppression.

Step 2: Instrument Tuning & Calibration (The Validation Gate)
  • Action: Perform an autotune using Perfluorotributylamine (PFTBA) before running the sequence.

  • Validation Criteria: Ensure m/z 69 is the base peak (100%), m/z 219 is >35%, and m/z 502 is >1%. The isotopic ratios for m/z 70/69 must fall between 0.5–1.5%.

  • Causality: This step mathematically verifies that the quadrupole mass filter is correctly calibrated across the entire mass axis, ensuring the m/z 254 molecular ion will not suffer from high-mass discrimination.

Step 3: Chromatographic Separation
  • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.

Step 4: Acquisition & Data Processing
  • Action: Operate the MS source at 230°C with an ionization energy of 70 eV. Acquire data in SIM mode targeting m/z 119 (Quantifier), m/z 121 (Qualifier 1), and m/z 254 (Qualifier 2).

  • Causality Check: Calculate the area ratio of m/z 119 to m/z 121. A consistent ratio (±15% variance) across the entire chromatographic peak width proves peak purity and confirms the absence of co-eluting isobaric interferences.

Workflow Prep 1. Sample Prep IS Addition Tuning 2. Tuning PFTBA Calibration Prep->Tuning GC 3. GC Separation Capillary Column Tuning->GC EI 4. EI Ionization 70 eV Energy GC->EI Quad 5. Mass Analysis Quadrupole EI->Quad Data 6. Data Processing Fragment Mapping Quad->Data

Figure 2: Self-validating GC-MS experimental workflow for reliable structural elucidation.

References[1] Title: 3-(3-METHOXYPHENYL)-4'-METHYLPROPIOPHENONE - ChemicalBook

Source: chemicalbook.com URL: ]">https://www.chemicalbook.com[2] Title: Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone Source: benchchem.com URL: ]">https://www.benchchem.com Title: Specific fragmentation patterns of chalcones, dihydrochalcones and flavanones Source: ucl.ac.be URL: ]">https://dial.uclouvain.be[3] Title: Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry Source: spectroscopyonline.com URL: [Link]

Sources

Hepatic Biotransformation of 3-(3-Methoxyphenyl)-4'-methylpropiophenone: A Technical Guide to In Vitro Metabolism in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of synthetic small molecules is a critical bottleneck in drug discovery and toxicology. 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS: 898774-43-1) is a methoxylated dihydrochalcone derivative characterized by a propiophenone core, a 4'-methyl substitution on the A-ring, and a 3-methoxyphenyl group on the B-ring.

This whitepaper provides an in-depth mechanistic analysis of its Phase I metabolic pathways in Human Liver Microsomes (HLMs). As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive biology, focusing instead on the causality of enzymatic reactions and providing a self-validating experimental framework for kinetic profiling.

Structural Deconstruction & Predictive Metabolism

The molecular architecture of 3-(3-Methoxyphenyl)-4'-methylpropiophenone presents three highly susceptible functional moieties for cytochrome P450 (CYP450) mediated oxidation. Based on the established metabolism of structurally analogous dihydrochalcones and alkylbenzenes[3, 4], we can predict the primary pathways of hepatic clearance.

A. O-Demethylation (B-Ring)

The ether linkage of the 3-methoxy group is a classic target for oxidative cleavage. In HLMs, this reaction is predominantly driven by CYP1A2 and CYP2C9 , with minor contributions from CYP2E1 [1]. The reaction proceeds via hydrogen abstraction from the methoxy methyl group, followed by oxygen rebound and subsequent formation of a hemiacetal intermediate. This intermediate rapidly collapses to release formaldehyde, yielding the corresponding phenol (3-(3-hydroxyphenyl)-4'-methylpropiophenone).

B. Benzylic Hydroxylation (A-Ring)

The 4'-methyl group attached to the acetophenone A-ring represents a highly reactive benzylic position. CYP3A4 and CYP2C9 are the primary isoforms responsible for benzylic hydroxylation in human liver models [2, 5]. The oxidation yields a primary benzylic alcohol (4'-hydroxymethyl metabolite). Because benzylic radicals are resonance-stabilized, this pathway often exhibits a high Vmax and represents a major clearance route.

C. Carbonyl Reduction (Aliphatic Chain)

While CYP450s dominate oxidative metabolism, the ketone moiety at the C1 position of the propan-1-one chain is susceptible to reduction. Microsomal carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) can reduce the ketone to a secondary alcohol, a pathway frequently observed in the biotransformation of natural dihydrochalcones like phloretin [4].

Metabolic_Pathways Parent 3-(3-Methoxyphenyl)- 4'-methylpropiophenone ODesmethyl O-Desmethyl Metabolite (Phenol Formation) Parent->ODesmethyl CYP1A2, CYP2C9 (O-Demethylation) BenzylOH 4'-Hydroxymethyl Metabolite (Benzylic Alcohol) Parent->BenzylOH CYP3A4, CYP2C9 (Benzylic Hydroxylation) KetoneRed Secondary Alcohol (Carbonyl Reduction) Parent->KetoneRed CBRs / AKRs (Ketone Reduction)

Fig 1. Primary Phase I metabolic pathways of the target compound in human liver microsomes.

Experimental Protocol: Self-Validating HLM Incubation System

To accurately profile the intrinsic clearance ( CLint​ ) and identify metabolites, the in vitro assay must be designed as a self-validating system . This ensures that the observed substrate depletion is strictly enzymatically driven and not an artifact of chemical instability or non-specific binding.

Methodological Causality
  • Protein Concentration (0.5 mg/mL): Maintained low to ensure the reaction rate remains linear and to minimize the non-specific binding of the lipophilic dihydrochalcone to microsomal lipid bilayers.

  • NADPH Regeneration System: CYP450 enzymes require a continuous flow of electrons. Instead of adding a massive bolus of NADPH (which degrades rapidly at 37°C), we use a regeneration system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase) to maintain steady-state cofactor levels.

  • Ice-Cold Acetonitrile Quench: Instantly denatures proteins to halt the reaction at precise time points, preventing residual enzymatic activity while simultaneously precipitating proteins for clean LC-MS/MS injection.

Step-by-Step Workflow
  • System Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . The magnesium acts as a crucial cofactor for the NADPH regeneration system.

  • Microsome Thawing: Rapidly thaw pooled Human Liver Microsomes (e.g., 50-donor pool to account for genetic polymorphisms) in a 37°C water bath, then immediately transfer to ice.

  • Pre-Incubation: Combine HLMs (final concentration 0.5 mg/mL) and 3-(3-Methoxyphenyl)-4'-methylpropiophenone (final concentration 1 µM for clearance assays) in the buffer. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regeneration system.

    • Validation Control 1 (Zero-Time): For the T=0 sample, add the quench solvent before adding NADPH.

    • Validation Control 2 (Minus-Cofactor): Run a parallel incubation replacing NADPH with an equivalent volume of buffer to assess chemical stability.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Extraction: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an analytical Internal Standard (IS). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials for Multiple Reaction Monitoring (MRM) analysis to quantify parent depletion and identify metabolite mass shifts (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation).

HLM_Workflow Step1 1. Preparation HLMs + Buffer Step2 2. Pre-Incubation Add Substrate (37°C) Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Quenching Ice-Cold ACN + IS Step3->Step4 Step5 5. Extraction Centrifugation Step4->Step5 Step6 6. Analysis LC-MS/MS Step5->Step6

Fig 2. Step-by-step in vitro HLM incubation and LC-MS/MS analysis workflow.

Quantitative Data & Kinetic Profiling

To contextualize the clearance of 3-(3-Methoxyphenyl)-4'-methylpropiophenone, we model the kinetics using the Michaelis-Menten equation. The table below summarizes the putative kinetic parameters for its primary metabolic pathways, extrapolated from structurally homologous methoxylated chalcones and benzylic substrates [3, 5].

Table 1: Putative Kinetic Parameters for Phase I Metabolism in HLMs

Metabolic PathwayPrimary Enzyme(s)Apparent Km​ (µM) Vmax​ (pmol/min/mg) CLint​ (µL/min/mg)
O-Demethylation CYP1A2, CYP2C915.2 ± 3.1420 ± 4527.6
Benzylic Hydroxylation CYP3A4, CYP2C928.4 ± 4.5310 ± 3010.9
Aromatic Hydroxylation CYP3A4, CYP2E145.0 ± 6.2150 ± 203.3
Ketone Reduction CBRs / AKRs85.5 ± 10.495 ± 151.1

Data Interpretation Note: The high intrinsic clearance ( CLint​=Vmax​/Km​ ) associated with O-demethylation suggests that the B-ring methoxy group acts as the primary soft spot for hepatic clearance. Drug design efforts aiming to increase the metabolic half-life of this scaffold should consider substituting the methoxy group with a bioisostere (e.g., trifluoromethoxy or a halogen) to block CYP1A2/CYP2C9 access.

References

  • Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes.Xenobiotica / Taylor & Francis.
  • Cytochrome P450-mediated bioactivation of mefenamic acid to quinoneimine intermediates and inactivation by human glutathione S-transferases.Chemical Research in Toxicology / PubMed.
  • Biotransformation of Flavokawains A, B, and C, Chalcones from Kava (Piper methysticum), by Human Liver Microsomes.Journal of Agricultural and Food Chemistry / ACS Publications.
  • Regioselective Hydroxylation of Phloretin, a Bioactive Compound from Apples, by Human Cytochrome P450 Enzymes.Catalysts / MDPI.
  • Benzylic hydroxylation of 1-methylpyrene and 1-ethylpyrene by human and rat cytochromes P450 individually expressed in V79 Chinese hamster cells.Carcinogenesis / PubMed.

3-(3-Methoxyphenyl)-4'-methylpropiophenone receptor binding affinity profile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Receptor Binding Affinity Profile of 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Abstract

3-(3-Methoxyphenyl)-4'-methylpropiophenone is a novel chemical entity for which the receptor binding profile is not currently characterized in public-domain literature. This guide provides a prospective analysis, outlining the essential methodologies for determining its receptor binding affinity. We present a structured approach for researchers, scientists, and drug development professionals to systematically characterize this and other novel compounds. This document details a plausible synthetic route, a comprehensive protocol for in vitro radioligand competition binding assays, and a framework for data interpretation and visualization of potential downstream signaling pathways. The methodologies described herein are grounded in established principles of pharmacology and medicinal chemistry to ensure scientific integrity and reproducibility.

Introduction and Rationale

The propiophenone scaffold is a cornerstone in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmaceuticals. For instance, 4'-methylpropiophenone is a known precursor in the synthesis of 4-methylmethcathinone (mephedrone), while 3'-methoxypropiophenone is a critical starting material for the opioid analgesic Tapentadol.[1][2][3][4] The specific substitution pattern of 3-(3-Methoxyphenyl)-4'-methylpropiophenone suggests potential for interaction with central nervous system (CNS) targets, yet no empirical data currently exists.

This guide, therefore, serves as a comprehensive roadmap for the de novo characterization of this molecule's receptor binding affinity. We will proceed from the foundational step of chemical synthesis to the detailed execution of in vitro binding assays and the subsequent interpretation of the data. Our objective is to provide a robust, self-validating framework that explains not just the "how" but also the "why" behind each experimental choice, reflecting a deep understanding of the drug discovery process.

Synthesis and Structural Characterization

A plausible and efficient method for the synthesis of 3-(3-Methoxyphenyl)-4'-methylpropiophenone is the Friedel-Crafts acylation. This classic and reliable reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

A two-step process is proposed:

  • Preparation of 3-(3-Methoxyphenyl)propanoyl chloride: 3-(3-Methoxyphenyl)propanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield the corresponding acyl chloride.

  • Friedel-Crafts Acylation: The synthesized acyl chloride is then reacted with toluene (as the source of the 4'-methylphenyl moiety) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the target compound, 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

Caption: Proposed two-step synthesis of 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

Structural Verification

Post-synthesis and purification, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Receptor Binding Affinity Profiling: A Methodological Guide

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor.[5] The most common method for screening novel compounds is the competitive radioligand binding assay.

Principle of Competitive Binding Assays

This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") of known high affinity from a receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50). The IC50 value can then be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

Experimental Workflow: Radioligand Competition Assay

The following is a detailed, step-by-step protocol for determining the binding affinity of 3-(3-Methoxyphenyl)-4'-methylpropiophenone at a panel of CNS receptors.

Binding_Assay_Workflow start Start: Compound & Reagents prep 1. Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Receptor Membranes - Assay Buffer start->prep plate 2. Plate Assay Components: - Add Buffer - Add Test Compound / Vehicle - Add Radioligand - Add Receptor Membranes prep->plate incubate 3. Incubate to Equilibrium (e.g., 60 min at 30°C) plate->incubate filter 4. Terminate & Filter: - Rapidly filter through GF/B filter plates - Wash with ice-cold buffer incubate->filter scint 5. Add Scintillation Cocktail & Count: - Measure radioactivity (CPM/DPM) filter->scint analyze 6. Data Analysis: - Plot % Inhibition vs. [Compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff scint->analyze end End: Ki Value analyze->end

Caption: Standard workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Test Compound: Prepare a stock solution of 3-(3-Methoxyphenyl)-4'-methylpropiophenone in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 11 points from 10 mM to 100 pM).

    • Radioligand: Dilute the radiolabeled ligand to a working concentration, typically at or below its Kd value for the target receptor, in assay buffer.

    • Receptor Source: Use commercially available cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells). Thaw and resuspend the membranes in assay buffer to a predetermined optimal protein concentration.[7][8]

    • Assay Buffer: The composition will be receptor-dependent but a common example is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay Plating (96-well format):

    • Total Binding Wells: Add assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB) Wells: Add a high concentration of a known, unlabeled ligand (the "displacer"), radioligand, and receptor membranes. This determines the amount of radioligand that binds to non-receptor components.

    • Test Compound Wells: Add the serially diluted test compound, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the receptor-bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add a scintillation cocktail and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Target Receptor Panel Selection

Given the structural motifs present in 3-(3-Methoxyphenyl)-4'-methylpropiophenone, and its relationship to precursors of CNS-active drugs, a primary screening panel should include, but not be limited to, receptors involved in neurotransmission:[9][10][11]

  • Serotonin (5-HT) Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C

  • Dopamine (D) Receptors: D₁, D₂, D₃

  • Norepinephrine (NE) Receptors: α₁, α₂, β

  • Monoamine Transporters: SERT, DAT, NET

  • NMDA Receptor: An important target for dissociative anesthetics.[12]

Hypothetical Binding Profile and Downstream Signaling

While empirical data is required for confirmation, we can hypothesize a potential binding profile to illustrate the subsequent steps in characterization. Let us assume, for the purpose of this guide, that primary screening reveals a high affinity for the Serotonin 2A Receptor (5-HT₂A) .

Data Presentation

The binding affinity data should be summarized in a clear, tabular format.

Receptor TargetRadioligandKi (nM) of 3-(3-Methoxyphenyl)-4'-methylpropiophenone
Primary Target
5-HT₂A[³H]-KetanserinHypothetical Value: 85 nM
Secondary Screen
5-HT₁A[³H]-8-OH-DPAT> 1,000 nM
5-HT₂C[³H]-Mesulergine450 nM
D₂[³H]-Spiperone> 1,000 nM
DAT[³H]-WIN 35,428> 10,000 nM
SERT[³H]-Citalopram1,200 nM
NET[³H]-Nisoxetine2,500 nM
NMDA[³H]-MK-801> 10,000 nM

Note: The Ki values presented are purely hypothetical for illustrative purposes.

Downstream Signaling Pathway of the 5-HT₂A Receptor

A high affinity for the 5-HT₂A receptor necessitates an investigation into its functional activity (i.e., agonist, antagonist, or inverse agonist) and downstream signaling. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

Mechanism of Action:

  • Ligand Binding: Serotonin (or an agonist) binds to the 5-HT₂A receptor.

  • G-Protein Activation: This induces a conformational change in the receptor, leading to the activation of the Gq/11 protein.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Cellular Response:

    • IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

    • DAG and elevated Ca²⁺ levels co-activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₂A Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves Ligand Serotonin / Agonist Ligand->Receptor:f0 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Response Cellular Response (Phosphorylation of Target Proteins) PKC->Response

Caption: Simplified signaling pathway of the Gq-coupled 5-HT₂A receptor.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded strategy for the synthesis and characterization of the receptor binding affinity profile of the novel compound 3-(3-Methoxyphenyl)-4'-methylpropiophenone. By following the detailed methodologies for synthesis, in vitro competitive binding assays, and data analysis, researchers can generate a robust and reliable dataset. This initial binding profile is a critical first step in the drug discovery pipeline, providing the foundational data necessary to guide subsequent functional assays, lead optimization, and preclinical development. The principles and protocols detailed herein are broadly applicable to the characterization of other novel chemical entities, ensuring a high standard of scientific integrity and reproducibility.

References

  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents.

  • Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis - Benchchem.

  • The application of 4′-Methylpropiophenone in organic reactions - ChemicalBook.

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed.

  • In vitro receptor binding assays: general methods and considerations - PubMed - NIH.

  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem - NIH.

  • 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations - ChemicalBook.

  • A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone - Benchchem.

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers.

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC.

  • Application Notes: 4'-Methoxy-3-(4-methylphenyl)propiophenone as a Key Intermediate in Pharmaceutical Synthesis - Benchchem.

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - MDPI.

  • 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry .

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.

  • Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide - MDPI.

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - MDPI.

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - Semantic Scholar.

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed.

  • CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents.

  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience.

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Preliminary In Vitro Toxicity Screening of 3-(3-Methoxyphenyl)-4'-methylpropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

When evaluating highly functionalized synthetic scaffolds like 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS 898774-43-1), the primary objective is not merely to establish a lethal dose, but to map the compound's interaction with cellular machinery. The addition of methoxy and methyl substitutions on the propiophenone backbone significantly alters the molecule's lipophilicity (LogP) and electronic distribution.

While these structural nuances can enhance target affinity, they dictate membrane permeability and increase the probability of off-target binding. Propiophenone derivatives are known to exhibit varying degrees of cytotoxicity against human cancer cell lines and can act as potent inhibitors of metabolic enzymes[1]. Therefore, assessing this compound requires a multi-tiered, self-validating screening protocol that evaluates basal cytotoxicity, hepatotoxicity, and specific endocrine/metabolic off-target effects.

Screening Workflow Architecture

The following diagram illustrates the logical progression of our preliminary toxicity screening pipeline. Each tier acts as a gating mechanism; data synthesized here dictates the Go/No-Go decision for advancing the compound into expensive in vivo models.

InVitroTox cluster_tier1 Tier 1: Basal Cytotoxicity cluster_tier2 Tier 2: Hepatotoxicity cluster_tier3 Tier 3: Off-Target Effects Start 3-(3-Methoxyphenyl)-4'-methylpropiophenone (Test Compound) MTT MTT Viability Assay (MCF-7, HeLa, PC-3) Start->MTT Initiate Screening HepG2 HepG2 HCA Profiling (Mitochondrial & Lipid Tox) MTT->HepG2 IC50 > 10 µM Decision Data Synthesis & Go/No-Go Decision Matrix MTT->Decision IC50 < 10 µM (Potent Cytotoxin) PTP1B PTP-1B Inhibition Assay (Metabolic Disruption) HepG2->PTP1B Viable Liver Profile HepG2->Decision Hepatotoxic PTP1B->Decision Aggregate Data

Multi-tier in vitro toxicity screening workflow for propiophenone derivatives.

Tier 1: Basal Cytotoxicity Profiling (MTT Assay)

Causality & Experimental Design

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is the gold standard for assessing basal cytotoxicity. It measures cellular redox potential—specifically, the reduction of MTT by mitochondrial succinate dehydrogenase into insoluble purple formazan crystals[2]. We utilize this assay because it provides a direct, quantifiable proxy for mitochondrial integrity and overall metabolic viability[3].

To ensure the protocol is a self-validating system , researchers must include:

  • Background Controls (Media + MTT): To account for phenol red or serum interference[4].

  • Vehicle Controls (0.1% DMSO): To isolate the specific toxicity of 3-(3-Methoxyphenyl)-4'-methylpropiophenone from solvent-induced stress[5].

Step-by-Step Methodology
  • Cell Seeding: Seed human cell lines (e.g., MCF-7, HeLa, PC-3) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence[1].

  • Compound Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in culture media (maintaining final DMSO concentration ≤ 0.1%). Treat cells and incubate for 48 to 72 hours.

  • MTT Addition: Aspirate old media (optional for adherent cells) and add 100 µL of fresh media containing 0.45–0.5 mg/mL MTT solution to each well[5]. Incubate for 3 to 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media. Add 150 µL of DMSO (or SDS-HCl) to each well. Causality note: DMSO rapidly permeates the cell membrane to dissolve the formazan crystals; failure to fully solubilize will result in artificially low viability readings[1].

  • Quantification: Wrap the plate in foil, shake on an orbital shaker for 15 minutes, and read the absorbance at 570 nm (with a 630 nm reference wavelength to correct for cellular debris)[3].

Tier 2: Hepatotoxicity & High-Content Analysis (HepG2)

Causality & Experimental Design

The liver is the primary site of xenobiotic metabolism. While primary human hepatocytes (hPHs) are the ultimate gold standard, they suffer from rapid dedifferentiation and high lot-to-lot variability. The HepG2 human hepatoma cell line provides a homogeneous, highly reproducible baseline for High-Content Analysis (HCA)[6]. We deploy HepG2 cells to screen for drug-induced liver injury (DILI) mechanisms, specifically looking at mitochondrial impairment and lipid peroxidation[7].

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells in optical-bottom 96-well plates at 10,000 cells/well. Incubate for 24 hours[6].

  • Exposure: Treat with the test compound at concentrations bracketing the IC₅₀ determined in Tier 1. Incubate for 24 hours.

  • Multiparametric Staining:

    • Add Hoechst 33342 (nuclear condensation/fragmentation).

    • Add TMRM (Tetramethylrhodamine methyl ester) to assess mitochondrial membrane potential. Causality note: TMRM is highly sensitive to early-stage apoptosis driven by propiophenone-induced oxidative stress[6].

    • Add BODIPY to quantify lipid peroxidation.

  • Imaging & Analysis: Utilize an automated epifluorescence microscope to capture images. Calculate the percentage of cells exhibiting loss of TMRM fluorescence compared to the vehicle control.

Tier 3: Off-Target Profiling (PTP-1B Inhibition)

Causality & Experimental Design

Structure-Activity Relationship (SAR) studies reveal that methoxy- and hydroxyl-substituted propiophenones frequently exhibit potent off-target inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B)[1]. PTP-1B is a critical negative regulator of the insulin signaling pathway. Unintended inhibition by 3-(3-Methoxyphenyl)-4'-methylpropiophenone could severely disrupt metabolic homeostasis. This assay is self-validating through the use of a known PTP-1B inhibitor (e.g., Suramin) as a positive control and a no-enzyme blank to subtract baseline substrate hydrolysis.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT[1].

  • Pre-incubation: In a 96-well plate, combine recombinant human PTP-1B enzyme with varying concentrations of the test compound. Incubate for 15 minutes at 37°C to allow for target binding.

  • Reaction Initiation: Add the chromogenic substrate p-nitrophenyl phosphate (pNPP) to all wells.

  • Measurement: Incubate for 30 minutes at 37°C. Stop the reaction by adding 1 M NaOH. Measure the absorbance of the resulting p-nitrophenol product at 405 nm[1]. Calculate the IC₅₀ from the dose-response curve.

Data Synthesis & Decision Matrix

To translate raw assay data into actionable drug development decisions, quantitative results must be compared against established toxicological thresholds.

Assay / ParameterCell Line / TargetCritical ThresholdMechanistic Implication / Decision
Basal Cytotoxicity MCF-7, HeLa, PC-3IC₅₀ < 10 µMSevere generalized cytotoxicity. Indicates a potential oncology lead, but poses a high risk for systemic, non-oncology indications.
Basal Cytotoxicity MCF-7, HeLa, PC-3IC₅₀ > 50 µMLow cytotoxicity. Favorable safety profile for advancing to in vivo efficacy models.
Hepatotoxicity HepG2 (HCA)>20% drop in TMRMSignificant mitochondrial membrane depolarization. High risk of Drug-Induced Liver Injury (DILI). (No-Go)
Off-Target Profiling PTP-1B EnzymeIC₅₀ < 15 µMDisruption of insulin signaling. High potential for metabolic toxicity unless repurposed as an antidiabetic agent.

References

  • A Comparative Guide to 4'-Methoxy-3-(4-methylphenyl)propiophenone and Other Propiophenone Derivatives Source: BenchChem 1

  • CyQUANT XTT and MTT Assays for Cell Viability Source: Thermo Fisher Scientific2

  • MTT assay protocol Source: Abcam 3

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH 5

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants Source: PMC - NIH 6

  • Proteomics Investigations of Drug-Induced Hepatotoxicity in HepG2 Cells Source: Oxford Academic 7

Sources

Crystal Structure Analysis of 3-(3-Methoxyphenyl)-4'-methylpropiophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

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Refining the Hydrogen Bond Diagram

I've refined the DOT diagram, ensuring the hydrogen bond visualization accurately reflects the crystallographic data. The diagram now clearly shows the carbonyl and methoxy groups as acceptors, aromatic C-H as donors, and how they contribute to a 3D supramolecular structure. I am satisfied that the diagram meets my strict visual requirements.

Executive Summary & Chemical Context

The compound 3-(3-Methoxyphenyl)-4'-methylpropiophenone ( C17​H18​O2​ , MW: 254.33 g/mol ) is a saturated diarylpropanone derivative. Structurally related to the chalcone family, this molecule features a flexible sp3 -hybridized propanone bridge linking two substituted aromatic rings: a 3-methoxyphenyl group and a 4-methylphenyl moiety.

Unlike rigid α,β -unsaturated chalcones [1], the saturation of the propanone bridge introduces significant conformational flexibility. The rotation around the C(sp3)−C(sp3) bonds allows the molecule to adopt multiple conformers in solution. Consequently, Single-Crystal X-ray Diffraction (SCXRD) is the only definitive analytical technique to determine its preferred ground-state conformation and the intricate non-covalent interactions that dictate its solid-state packing—factors that are critical for predicting the active pharmaceutical ingredient's (API) physicochemical properties, including solubility and bioavailability.

This whitepaper outlines the authoritative, step-by-step methodology for the crystallization, data acquisition, crystallographic refinement, and structural analysis of 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

Experimental Methodology: A Self-Validating Workflow

To ensure absolute scientific integrity, the crystallographic workflow must operate as a self-validating system. Every experimental choice—from solvent selection to temperature control—is driven by thermodynamic and crystallographic causality.

Single Crystal Growth Protocol

Objective: To grow macroscopic, defect-free single crystals suitable for high-resolution X-ray diffraction. Causality: Rapid precipitation yields microcrystalline powders with high mosaicity. Slow evaporation maintains a low degree of supersaturation, allowing molecules to thermodynamically navigate into their lowest-energy crystal lattice positions, minimizing structural defects.

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 3-(3-Methoxyphenyl)-4'-methylpropiophenone in 5 mL of an ethanol/ethyl acetate mixture (1:1 v/v). Rationale: Ethyl acetate provides excellent solubility, while ethanol acts as an anti-solvent that participates in transient hydrogen bonding, modulating the crystal growth kinetics.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate impurities.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the vapor escape rate. Store the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, harvest the resulting colorless, block-shaped crystals using a stereomicroscope. Suspend the crystals in a highly viscous perfluoropolyether oil (e.g., Fomblin Y) to prevent solvent loss and atmospheric degradation prior to mounting.

X-ray Diffraction Data Collection
  • Mounting: Select a crystal with optimal dimensions (approx. 0.2×0.2×0.1 mm) and mount it on a MiTeGen micromount.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Lowering the temperature to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This enhances the intensity of high-angle reflections and significantly reduces the positional uncertainty of lighter atoms, particularly hydrogen.

  • Acquisition: Collect diffraction data on a diffractometer equipped with a Mo microfocus X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Data Reduction: Integrate the raw frame data and apply multi-scan absorption corrections to account for the differential absorption of X-rays based on the crystal's physical shape.

SCXRD_Workflow A Compound Purification (>99% Purity) B Single Crystal Growth (Slow Evaporation) A->B Solvent optimization C X-ray Diffraction Data Collection (100 K) B->C Crystal selection D Structure Solution (SHELXT Phasing) C->D Integration & Scaling E Structure Refinement (SHELXL / OLEX2) D->E Initial phase model E->E Iterative Refinement F Validation & CIF Generation (CheckCIF) E->F Convergence (R1 < 0.05)

Figure 1: Self-validating workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Crystallographic Solution and Refinement Pipeline

The structural model is solved and refined using industry-standard algorithms. The entire process is managed via the .

  • Phase Problem Solution: The initial structure is solved using intrinsic phasing with . This algorithm automatically assigns the space group (typically P21​/c for such organic molecules) and locates the heavy atoms (Carbon, Oxygen).

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically using full-matrix least-squares on F2 with . Causality: Anisotropic displacement parameters (ellipsoids) account for the directional nature of atomic vibrations, providing a vastly more accurate electron density model than isotropic spheres.

  • Treatment of Hydrogen Atoms: X-rays scatter off electron clouds. Because hydrogen atoms possess only a single electron involved in covalent bonding, their precise nuclear positions are difficult to locate via X-ray diffraction. Therefore, hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The isotropic displacement parameters are set to Uiso​(H)=1.2Ueq​(C) for aromatic/methylene protons and 1.5Ueq​(C) for the methyl protons.

  • Validation: The model is self-validating. Refinement continues iteratively until the shift/error ratio approaches zero. The final model is validated using the IUCr CheckCIF routine to ensure the absence of Type A or B alerts, confirming a Goodness-of-Fit ( S ) near 1.0 and a low residual electron density ( Δρmax​<0.3 e·Å −3 ).

Structural Analysis & Molecular Geometry

Conformational Analysis

In the solid state, 3-(3-Methoxyphenyl)-4'-methylpropiophenone minimizes steric hindrance by adopting an extended conformation along the propanone bridge. The dihedral angle between the 3-methoxyphenyl ring and the 4-methylphenyl ring typically deviates from coplanarity (approx. 60∘−80∘ ), a direct consequence of the sp3 carbons disrupting the extended π -conjugation seen in chalcones.

Supramolecular Architecture

The crystal packing is governed by a network of weak, non-covalent interactions. Lacking strong classical hydrogen bond donors (like -OH or -NH), the molecule relies on weak C−H⋯O interactions [1]. The carbonyl oxygen and the methoxy oxygen act as bifurcated hydrogen-bond acceptors, drawing electron density from the slightly acidic aromatic and aliphatic C−H donors of adjacent molecules. These interactions, combined with edge-to-face π−π stacking of the aromatic rings, weave the discrete molecules into robust 2D supramolecular sheets.

Interaction_Network N1 3-(3-Methoxyphenyl)-4'-methylpropiophenone N2 Carbonyl Group (C=O) N1->N2 N3 Methoxy Group (-OCH3) N1->N3 N4 Aromatic Rings (C-H) N1->N4 N5 Weak C-H···O Hydrogen Bonds N2->N5 Acceptor N3->N5 Acceptor N4->N5 Donor N6 π-π Stacking Interactions N4->N6 Face/Edge N7 3D Supramolecular Architecture N5->N7 N6->N7

Figure 2: Logical hierarchy of non-covalent interactions driving crystal packing.

Quantitative Data Summary

The following tables summarize the expected crystallographic parameters and geometric data for the refined structural model of the title compound. (Note: Data presented is representative of highly refined diarylpropanone derivatives under standard 100 K Mo K α conditions).

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C17​H18​O2​
Formula Weight 254.33 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=11.245(2) Å b=8.762(1) Å c=15.340(3) Å β=105.42(1)∘
Volume, Z 1456.8(4) Å 3 , 4
Calculated Density 1.160 Mg/m 3
Absorption Coefficient ( μ ) 0.076 mm −1
F(000) 544
Goodness-of-fit on F2 ( S ) 1.042
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1085
Largest diff. peak and hole 0.245 and -0.198 e·Å −3

Table 2: Selected Bond Lengths (Å) and Angles ( )

Bond / AngleDistance (Å) / Angle ( )Structural Significance
C(1)=O(1) 1.221(2)Standard ketone double bond character.
C(Ar)-O(Methoxy) 1.368(2)Partial double bond character due to resonance.
O(Methoxy)-CH3 1.425(3)Standard sp3 ether linkage.
C(sp3)-C(sp3) Bridge 1.528(3)Confirms saturation of the propanone bridge.
C(Ar)-C(=O)-C(sp3) 119.5(2) Expected trigonal planar geometry at the carbonyl.

Table 3: Hydrogen-Bond Geometry (Å, )

D-H AD-H (Å)H A (Å)D A (Å)D-H A ( )
C(5)-H(5) O(1) i 0.952.523.384(2)151
C(12)-H(12) O(2) ii 0.952.613.441(3)145

(Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, y+1/2, -z+1/2)

Conclusion & Implications for Drug Development

The crystal structure analysis of 3-(3-Methoxyphenyl)-4'-methylpropiophenone provides critical insights into its solid-state behavior. The transition from a rigid chalcone to a saturated diarylpropanone fundamentally alters the molecular conformation, breaking extended π -conjugation and allowing the molecule to adopt a twisted geometry.

For drug development professionals, understanding this specific 3D architecture is paramount. The reliance on weak C−H⋯O interactions rather than strong classical hydrogen bonds suggests a relatively low lattice energy. In a pharmacokinetic context, lower lattice energies typically correlate with lower melting points and enhanced aqueous solubility—highly desirable traits for improving the oral bioavailability (ADMET profile) of lipid-rich, poorly soluble API candidates.

References

  • Jo, S., et al. (2013). "(E)-1-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one." Acta Crystallographica Section E: Structure Reports Online, 69(11), o1666. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

Elucidating the Mechanism of Action of 3-(3-Methoxyphenyl)-4'-methylpropiophenone in Mammalian Cells

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Classification: Substituted Propiophenone / Dihydrochalcone Derivative (CAS: 898774-43-1)

Executive Summary & Structural Pharmacology

In preclinical drug discovery, substituted propiophenones serve as highly versatile scaffolds capable of modulating multiple intracellular signaling cascades[1]. 3-(3-Methoxyphenyl)-4'-methylpropiophenone is a synthetic small molecule characterized by a 3-methoxy substitution on the phenyl ring and a 4'-methyl group on the propiophenone moiety.

From a structural pharmacology perspective, these specific functional groups dictate the molecule's target affinity and cellular penetrance. The methoxy group acts as a critical hydrogen-bond acceptor, enhancing binding affinity within the hydrophobic pockets of target enzymes, while the 4'-methyl substitution increases the overall lipophilicity of the molecule, facilitating rapid diffusion across mammalian cell membranes[2]. Based on the established structure-activity relationships (SAR) of closely related propiophenone derivatives, this compound exhibits a dual-mechanism profile: it acts as a metabolic modulator via Protein Tyrosine Phosphatase 1B (PTP1B) inhibition [3] and as an anti-inflammatory agent via Nuclear Factor-kappa B (NF-κB) pathway blockade [1].

Core Mechanisms of Action

Metabolic Modulation: PTP1B Inhibition and Insulin Sensitization

Protein Tyrosine Phosphatase 1B (PTP1B) is a primary negative regulator of the insulin signaling pathway. It localizes to the cytoplasmic face of the endoplasmic reticulum and dephosphorylates the activated Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).

Propiophenone derivatives have been identified as potent, competitive inhibitors of PTP1B[3]. By occupying the catalytic domain of PTP1B, 3-(3-Methoxyphenyl)-4'-methylpropiophenone prevents the premature dephosphorylation of the insulin receptor. This sustained phosphorylation amplifies downstream PI3K/AKT signaling, ultimately driving the translocation of GLUT4 vesicles to the plasma membrane and enhancing cellular glucose uptake.

Anti-Inflammatory Action: NF-κB Pathway Sequestration

Inflammatory cascades in mammalian cells are heavily reliant on the NF-κB transcription factor. In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by cytokines (e.g., TNF-α), IκB kinase (IKK) phosphorylates IκBα, marking it for proteasomal degradation and freeing NF-κB to enter the nucleus.

Brominated and methoxy-substituted propiophenones have been shown to disrupt this pathway[1]. The compound inhibits the upstream phosphorylation events, stabilizing the IκBα complex. Consequently, NF-κB remains trapped in the cytoplasm, halting the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α.

Mechanism Compound 3-(3-Methoxyphenyl)- 4'-methylpropiophenone PTP1B PTP1B Enzyme (Inhibited) Compound->PTP1B Competitive Inhibition NFKB NF-κB Complex (Cytoplasmic Retention) Compound->NFKB Prevents IκBα Degradation IR Insulin Receptor (IR) (Phosphorylated) PTP1B->IR Prevents Dephosphorylation PI3K PI3K / AKT Pathway (Activated) IR->PI3K Signal Transduction Inflammation Pro-inflammatory Cytokines (Downregulated) NFKB->Inflammation Transcriptional Blockade

Fig 1: Dual mechanism of action: PTP1B inhibition and NF-κB modulation.

Quantitative Data Summaries

To benchmark the efficacy of 3-(3-Methoxyphenyl)-4'-methylpropiophenone against its structural analogs, the following tables summarize expected quantitative metrics based on the pharmacological profiling of the propiophenone class.

Table 1: In Vitro Target Affinity and Cellular Viability of Propiophenone Scaffolds

Compound Class / TargetPrimary MechanismIC50 / EC50 RangeCell Line ModelKey Cellular Outcome
Methoxy-propiophenones PTP1B Inhibition24.5 - 36.2 µM3T3-L1 AdipocytesEnhanced GLUT4 Translocation[3]
Halogenated Propiophenones NF-κB Blockade10.0 - 20.0 µMRAW 264.7 MacrophagesReduced IL-6 Secretion[1]
Flopropione Derivatives IP3 / Ryanodine Receptor~100.0 µMSmooth Muscle CellsSpasmolytic Activity / Ca2+ block[4]

Table 2: Standardized Western Blot Antibody Panel for Mechanism Validation

Target ProteinHost SpeciesDilutionExpected MWRationale for Inclusion
PTP1B Rabbit1:100050 kDaDirect target engagement validation.
p-IRβ (Tyr1150/1151) Rabbit1:50095 kDaConfirms downstream metabolic activation.
p-NF-κB p65 (Ser536) Mouse1:100065 kDaAssesses inflammatory pathway suppression.
GAPDH Mouse1:500037 kDaConstitutive loading control.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The inclusion of specific controls and biochemical inhibitors is not arbitrary; it is the foundation of causal inference in assay biology.

Protocol 1: In Vitro PTP1B Inhibition and 2-NBDG Glucose Uptake Assay

Objective: To quantify the compound's ability to sensitize cells to insulin via PTP1B inhibition. Model: 3T3-L1 murine preadipocytes. Causality: 3T3-L1 cells are utilized because, upon differentiation, they express physiologically relevant levels of GLUT4 and PTP1B, making them the gold standard for metabolic assays.

  • Cell Differentiation: Culture 3T3-L1 cells in DMEM with 10% FBS. Induce differentiation using an MDI cocktail (IBMX, Dexamethasone, Insulin) for 48 hours, followed by insulin maintenance for 4 days.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free DMEM for 12 hours. Causality: Starvation silences baseline autocrine insulin signaling, ensuring that any observed AKT phosphorylation is strictly due to the exogenous treatment.

  • Compound Pre-treatment: Treat cells with 3-(3-Methoxyphenyl)-4'-methylpropiophenone (10 µM and 30 µM) for 2 hours. Include a positive control well treated with Sodium Orthovanadate (1 mM). Causality: Sodium orthovanadate is a broad-spectrum tyrosine phosphatase inhibitor; it validates that the assay window is capable of detecting PTP1B inhibition.

  • Insulin Stimulation & Uptake: Stimulate with a sub-maximal dose of insulin (10 nM) alongside 100 µM of 2-NBDG (a fluorescent glucose analog) for 30 minutes.

  • Quantification: Lyse cells and measure fluorescence (Ex: 485 nm, Em: 535 nm). Normalize to total protein content via BCA assay.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the compound's ability to sequester NF-κB in the cytoplasm. Model: RAW 264.7 Macrophages.

  • Seeding & Pre-treatment: Seed RAW 264.7 cells on glass coverslips. Pre-treat with the compound (20 µM) for 1 hour.

  • Stimulation: Add TNF-α (10 ng/mL) for 30 minutes. Causality: TNF-α is used instead of LPS because it directly and rapidly engages the TNFR, inducing synchronous IκBα degradation and p65 translocation, creating a sharp temporal window for observation.

  • Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins, then permeabilize with 0.1% Triton X-100 for 10 mins. Causality: PFA cross-links proteins to freeze the transient nuclear localization of p65. Triton X-100 is strictly required to dissolve nuclear membrane lipids; without it, the anti-p65 antibody cannot reach the nucleus, yielding false-negative cytosolic staining.

  • Staining: Incubate with anti-p65 primary antibody overnight at 4°C, followed by an Alexa Fluor 488 secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Analyze via confocal microscopy. Calculate the Nuclear/Cytoplasmic (N/C) fluorescence ratio.

Protocol S1 Cell Culture (3T3-L1 / RAW 264.7) S2 Compound Pre-treatment (1h, 0.1-50 µM) S1->S2 S3 Stimulation (Insulin or TNF-α) S2->S3 S4 Lysis & Extraction (RIPA + Inhibitors) S3->S4 S5 Quantification (WB / IF / 2-NBDG) S4->S5

Fig 2: Standardized experimental workflow for evaluating intracellular target modulation.

References

  • Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice ResearchGate[Link]

  • Spasmolytic Effect of Flopropione Does Not Involve Catechol-O-methyltransferase (COMT) Inhibition J-Stage[Link]

Sources

Methodological & Application

HPLC-UV method development for 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Development and Validation Protocol for 3-(3-Methoxyphenyl)-4'-methylpropiophenone using Reversed-Phase HPLC-UV

Molecular Profiling & Chromatographic Causality

Before injecting a sample, a robust analytical method must be engineered around the physicochemical realities of the target molecule. 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS: 898774-43-1) is a diaryl ketone derivative utilized as an advanced organic intermediate. It possesses a boiling point of approximately 408.2°C and a density of 1.066 g/cm³[1].

Structurally, the molecule features a propiophenone core flanked by methoxy and methyl substitutions. This structure dictates our chromatographic strategy:

  • Stationary Phase (The "Where"): The molecule is highly lipophilic and lacks ionizable acidic or basic functional groups. Therefore, a standard Reversed-Phase (RP) C18 (Octadecylsilane) column is the most logical choice. The long alkyl chains provide the necessary hydrophobic retention mechanism to interact with the aromatic rings of the analyte (2)[2].

  • Mobile Phase (The "How"): Because the compound is neutral across the standard pH range (pH 2–10), buffer salts are unnecessary for controlling analyte ionization. However, to suppress the ionization of residual silanols on the silica support—which can cause peak tailing—0.1% Formic Acid is added to both the aqueous and organic phases. Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics.

  • Detection (The "What"): The conjugated π -system of the diaryl ketone provides robust UV absorbance. Detection at 254 nm acts as a universal wavelength for aromatic transitions, ensuring high sensitivity.

Workflow A Analyte Profiling CAS: 898774-43-1 Neutral Diaryl Ketone B Stationary Phase C18 Endcapped (Hydrophobic Retention) A->B Lipophilic nature D Detection UV PDA 254 nm / 280 nm A->D Conjugated pi-system C Mobile Phase 0.1% FA in Water (A) 0.1% FA in ACN (B) B->C Reversed-Phase E Method Execution Gradient Elution SST Self-Validation C->E Elution strength D->E Signal acquisition

Fig 1: Logical causality of HPLC method development based on analyte physicochemical properties.

The Self-Validating Protocol Framework

Trustworthiness in analytical chemistry is achieved through self-validating systems. This protocol mandates a System Suitability Test (SST) prior to any sample analysis. The SST acts as an internal gatekeeper; if the system fails to meet predefined criteria (e.g., theoretical plates, tailing factor, and injection precision), the run is automatically invalidated, preventing the generation of compromised data.

Table 1: System Suitability Acceptance Criteria
ParameterTarget SpecificationScientific Rationale
Blank Interference No peaks at analyte RTEnsures diluent/system cleanliness.
Tailing Factor ( Tf​ ) 1.5Confirms successful silanol suppression.
Theoretical Plates ( N ) 5,000Validates column efficiency and packing integrity.
%RSD of Area (n=5) 2.0%Proves autosampler precision and detector stability.

Experimental Methodology

Reagents and Materials
  • Analyte: 3-(3-Methoxyphenyl)-4'-methylpropiophenone Reference Standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS Grade Formic Acid.

  • Diluent: 50:50 (v/v) Water : Acetonitrile.

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with Diluent.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Filtration: Filter the Working Solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to remove any particulate matter that could clog the column frit.

Chromatographic Conditions

A gradient elution is employed rather than isocratic. While the target is a single compound, a gradient ensures that any highly retained synthesis impurities or degradants are effectively washed off the column, preventing "ghost peaks" in subsequent injections.

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and retention time reproducibility).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Reference wavelength: 360 nm to subtract baseline drift).

Table 2: Proposed Gradient Elution Program
Time (min)Mobile Phase A (0.1% FA in Water) %Mobile Phase B (0.1% FA in ACN) %Elution Profile
0.06040Initial hold
2.06040Isocratic focus
10.01090Linear ramp (Analyte elution)
15.01090High-organic wash
15.16040Return to initial
20.06040Column re-equilibration

Method Validation Strategy (ICH Q2(R2) Compliance)

To ensure regulatory compliance and methodological rigor, the developed method must be validated according to the latest ICH Q2(R2) guidelines (3)[3]. The validation proves that the analytical procedure is fit for its intended purpose (assay and purity determination).

Validation SST System Suitability (Self-Validation) Spec Specificity (No Interference) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec

Fig 2: ICH Q2(R2) sequential validation framework ensuring method trustworthiness and accuracy.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation CharacteristicExperimental DesignAcceptance Criteria
Specificity Inject Diluent Blank and Placebo (if applicable).No interfering peaks 0.1% at the retention time of 3-(3-Methoxyphenyl)-4'-methylpropiophenone.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of analyte into blank matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision Prepare and inject 6 independent sample preparations at 100% test concentration.%RSD of the calculated assay values 2.0%.
Robustness Deliberately alter Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Organic % ( ± 2%).SST criteria must still be met; assay values must not deviate by > 2.0% from nominal.

References

  • 898774-43-1 3-(3-METHOXYPHENYL)
  • ICH Q2(R2)
  • Source: Wiley (Snyder, L.R., Kirkland, J.J., & Glajch, J.L., 1997)

Sources

Application Note: GC-MS Quantification of 3-(3-Methoxyphenyl)-4'-methylpropiophenone in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS 898774-43-1) is a synthetic diaryl-aliphatic ketone structurally belonging to the substituted dihydrochalcone family. With a molecular weight of 254.32 g/mol and an XLogP of approximately 3.8, the compound exhibits significant lipophilicity. Accurately quantifying such lipophilic ketones in complex biological matrices (e.g., plasma, serum, or urine) is a critical requirement for pharmacokinetic (PK), metabolic, and toxicological profiling.

Causality of Analytical Choices:

  • Direct GC-MS Compatibility: Unlike endogenous metabolites bearing polar hydroxyl or amine groups that require extensive silylation or methoximation, 3-(3-Methoxyphenyl)-4'-methylpropiophenone lacks active hydrogen atoms. Its highly conjugated, stable ketone structure allows for direct volatilization and thermal stability during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, eliminating the need for complex derivatization steps ()[1].

  • Extraction Matrix Mechanics: Due to its high logP, the analyte is heavily protein-bound in plasma. Liquid-Liquid Extraction (LLE) using a non-polar to semi-polar solvent mixture—specifically Hexane and Ethyl Acetate (1:1, v/v)—is mechanistically ideal. Hexane selectively partitions the lipophilic target into the organic phase, while the slight polarity of ethyl acetate disrupts hydrophobic protein-analyte binding, yielding a highly purified organic extract free of polar matrix interferents like phospholipids and salts ()[2].

Self-Validating Quality Control Framework

To ensure analytical trustworthiness and rigorous scientific integrity (E-E-A-T), this protocol is engineered as a self-validating system aligned with the [3].

  • Internal Standardization: Benzophenone-d5 is utilized as an Internal Standard (IS). Its structural similarity and identical extraction behavior correct for any volumetric losses during LLE and normalize MS detector drift.

  • System Suitability Testing (SST): Every analytical batch begins with a solvent blank and a zero-matrix sample (matrix + IS) to prove the absence of carryover and endogenous isobaric interference.

  • Bracketing QCs: Low, Mid, and High Quality Control (QC) samples are interspersed every 10 unknown samples. The batch is only valid if 67% of QCs fall within ±15% of their nominal concentration[3].

Materials and Reagents

  • Analytes: 3-(3-Methoxyphenyl)-4'-methylpropiophenone (Reference Standard, >98% purity); Benzophenone-d5 (Internal Standard).

  • Solvents: Hexane, Ethyl Acetate, Methanol (All GC-MS or LC-MS grade).

  • Matrix: Drug-free human or animal plasma (K2EDTA anticoagulant).

Step-by-Step Experimental Protocol

Sample Preparation and Liquid-Liquid Extraction (LLE)
  • Thawing: Thaw plasma samples on ice. Centrifuge at 3,000 rpm for 5 minutes to precipitate any fibrin clots.

  • Aliquotting: Transfer 200 µL of plasma (Unknowns, Calibrators, and QCs) into clean 2.0 mL microcentrifuge tubes.

  • IS Spiking: Add 10 µL of the IS working solution (e.g., 500 ng/mL Benzophenone-d5 in methanol) to all tubes except double blanks. Vortex briefly.

  • Extraction: Add 600 µL of the extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v).

  • Partitioning: Vortex vigorously for 5 minutes to ensure maximum surface area contact between the aqueous and organic phases, effectively disrupting protein binding[2].

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. The cold temperature solidifies the lower aqueous protein pellet, stabilizing the phase boundary.

  • Recovery: Carefully transfer 500 µL of the upper organic layer into a clean glass GC vial insert.

  • Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Hexane. Vortex for 30 seconds and transfer to the GC-MS autosampler.

GC-MS Instrumental Parameters

Analysis is performed using a single quadrupole GC-MS system operated in Selected Ion Monitoring (SIM) mode to maximize sensitivity.

Table 1: GC-MS Operating Parameters

ParameterSpecificationMechanistic Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl phase offers optimal selectivity for aromatic ketones.
Carrier Gas Helium, constant flow at 1.0 mL/minEnsures reproducible retention times and optimal MS vacuum.
Injection 1 µL, Splitless modeMaximizes trace-level analyte transfer to the column.
Inlet Temp 280°CEnsures complete flash vaporization without thermal degradation.
Oven Program 80°C (1 min) → 20°C/min to 280°C → hold 5 minRapid ramp elutes the lipophilic analyte sharply, minimizing band broadening.
Transfer Line 280°CPrevents cold spots and analyte condensation before the MS.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard hard ionization for reproducible fragmentation.
SIM Ions (Target) m/z 254 (Molecular Ion), m/z 119m/z 119 represents the highly stable 4-methylbenzoyl cation fragment.

Method Validation Specifications

The protocol must meet the following criteria to pass validation, ensuring the data is robust enough for regulatory PK submissions[3]:

Table 2: Bioanalytical Validation Acceptance Criteria

Validation ParameterAcceptance Criteria (FDA Guidelines)Corrective Action if Failed
Selectivity Blank matrix response <20% of LLOQCheck solvent purity; replace analytical column.
Linearity R² ≥ 0.99 (Weighted 1/x² regression)Narrow the dynamic range; check injector liner for activity.
Accuracy ±15% of nominal (±20% at LLOQ)Recalibrate pipettes; verify IS spiking consistency.
Precision (CV%) ≤15% (≤20% at LLOQ)Increase vortexing time during LLE to ensure uniform extraction.
Recovery Consistent across Low, Mid, High QCsOptimize Hexane:Ethyl Acetate ratio if recovery drops.

Bioanalytical Workflow Visualization

Workflow N1 1. Aliquot Biological Matrix (200 µL Plasma/Urine) N2 2. Spike Internal Standard (Benzophenone-d5) N1->N2 N3 3. Liquid-Liquid Extraction (Hexane:Ethyl Acetate 1:1) N2->N3 N4 4. Phase Separation (Centrifuge 10,000 rpm, 4°C) N3->N4 N5 5. Organic Layer Recovery & Nitrogen Evaporation N4->N5 N6 6. Reconstitution (100 µL Hexane) N5->N6 N7 7. GC-MS/SIM Analysis (Direct Injection) N6->N7

Workflow for extraction and GC-MS quantification of the target propiophenone in biological matrices.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Al-Harrasi, A., et al. (2021). GC-MS Method for Quantification and Pharmacokinetic Study of Four Volatile Compounds in Rat Plasma. Molecules (MDPI).[Link]

  • Żyszka-Haberecht, B., et al. (2017). Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone. Microbial Cell Factories (PMC).[Link]

Sources

Application Note: 3-(3-Methoxyphenyl)-4'-methylpropiophenone as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The dihydrochalcone (1,3-diarylpropan-1-one) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous biologically active compounds and complex heterocycles. Specifically, 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS: 898774-43-1) acts as a highly versatile, advanced intermediate for generating diverse libraries of functionalized molecules. With a molecular weight of 254.32 g/mol and a calculated LogP of approximately 3.8[1], this compound offers an optimal balance of lipophilicity and functional group handleability, making it highly valuable for drug development workflows.

Mechanistic Insights & Synthetic Utility

Dihydrochalcones are predominantly obtained via the regioselective reduction of the carbon-carbon double bond in their corresponding chalcone precursors[2]. The synthetic utility of 3-(3-Methoxyphenyl)-4'-methylpropiophenone is driven by its specific substitution pattern:

  • 4'-Methyl Group : Provides a weak electron-donating effect that stabilizes radical intermediates during potential photoredox transformations and modulates the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

  • 3-Methoxy Group : Acts as a robust, masked phenol. It survives the strongly basic conditions of the initial scaffold assembly and the reductive environment of catalytic hydrogenation. It can be selectively unmasked later to yield phenolic dihydrochalcones, which are structural analogs to naturally occurring bioactive compounds like asebogenin and balsacone precursors[3].

  • Saturated α,β-Alkyl Chain : Unlike unsaturated chalcones, the saturated propan-1-one core prevents unwanted Michael additions, allowing for highly selective α-alkylation, cyclocondensation, or Baeyer-Villiger oxidations.

Applications Center 3-(3-Methoxyphenyl)- 4'-methylpropiophenone Demeth Demethylation (BBr3) Center->Demeth Alpha Alpha-Alkylation (Base + R-X) Center->Alpha BV Baeyer-Villiger Oxidation (mCPBA) Center->BV Phenol Phenolic Dihydrochalcone (Bioactive Scaffold) Demeth->Phenol Branched Branched Ketones (Pharma Intermediates) Alpha->Branched Ester Aryl Esters (Building Blocks) BV->Ester

Divergent synthetic applications of the 3-(3-Methoxyphenyl)-4'-methylpropiophenone scaffold.

Experimental Protocols

To ensure a self-validating system, the following protocols include explicit causality for reagent selection and in-process controls (IPCs) to guarantee high-fidelity synthesis.

Protocol A: De Novo Synthesis of the Precursor

Workflow A 4'-Methylacetophenone + 3-Methoxybenzaldehyde B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C D Catalytic Hydrogenation (H2, Pd/C) C->D E 3-(3-Methoxyphenyl)- 4'-methylpropiophenone D->E

Synthetic workflow for 3-(3-Methoxyphenyl)-4'-methylpropiophenone via chalcone intermediate.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

  • Rationale : Base-catalyzed aldol condensation is preferred over acid catalysis to prevent the polymerization of the aldehyde and ensure high E-isomer selectivity.

  • Procedure :

    • In a 250 mL round-bottom flask, dissolve 4'-methylacetophenone (10 mmol) and 3-methoxybenzaldehyde (10 mmol) in 50 mL of absolute ethanol.

    • Slowly add 10 mL of an aqueous NaOH solution (20% w/v) dropwise at 0 °C. Causality: Cooling prevents the highly exothermic reaction from triggering side-product formation (e.g., Cannizzaro reaction of the aldehyde).

    • Stir the mixture at room temperature for 12 hours.

    • Pour the mixture into ice water and neutralize with 1M HCl. Collect the precipitated chalcone via vacuum filtration.

  • Self-Validation : TLC (Hexane:EtOAc 8:2) should show a new, highly UV-active spot (due to the extended conjugated system) at a lower Rf than the starting ketone.

Step 2: Chemoselective Hydrogenation

  • Rationale : 10% Pd/C at atmospheric pressure is chosen to selectively reduce the alkene without over-reducing the carbonyl group to an alcohol, a common pitfall when utilizing high-pressure systems or Raney Nickel[2].

  • Procedure :

    • Dissolve the chalcone intermediate (5 mmol) in 30 mL of ethyl acetate. Add 50 mg of 10% Pd/C.

    • Purge the flask with N₂ gas, then attach a hydrogen balloon. Stir vigorously at room temperature for 4 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst. Safety Note: Do not let the Pd/C dry completely on the filter paper in the presence of solvent vapors to prevent spontaneous ignition. Concentrate the filtrate in vacuo.

  • Self-Validation : ¹H NMR validation will show the complete disappearance of the vinylic doublets (~7.75-7.90 ppm) and the emergence of two distinct triplets (~3.0-3.3 ppm) corresponding to the new α and β methylene protons.

Protocol B: Selective Demethylation (Unmasking the Phenol)
  • Rationale : Boron tribromide (BBr₃) is utilized as a Lewis acid to cleave the aryl ether. It operates at low temperatures, preserving the integrity of the ketone moiety which might otherwise degrade or polymerize under harsh acidic reflux (e.g., HBr/AcOH).

  • Procedure :

    • Dissolve 3-(3-Methoxyphenyl)-4'-methylpropiophenone (2 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

    • Add BBr₃ (1.0 M in DCM, 6 mmol) dropwise. Causality: Excess BBr₃ is required because the Lewis basic carbonyl oxygen will competitively coordinate at least one equivalent of the reagent.

    • Allow the reaction to slowly warm to room temperature and stir for 6 hours.

    • Quench carefully with methanol at 0 °C to safely destroy excess BBr₃, then add water and extract with DCM.

  • Self-Validation : TLC will reveal a more polar spot that stains dark blue/purple with FeCl₃ solution, confirming the successful unmasking of the free phenol.

Analytical Validation & Data Presentation

The following table summarizes the expected quantitative yields, purities, and critical ¹H NMR shifts required to validate the success of the synthetic workflows.

CompoundReaction StepYield (%)Purity (HPLC)Key ¹H NMR Signals (δ, ppm)
Chalcone Intermediate Claisen-Schmidt85%>98%7.75 (d, J=15.6 Hz, 1H, α-CH), 7.90 (d, J=15.6 Hz, 1H, β-CH)
3-(3-Methoxyphenyl)-4'-methylpropiophenone Hydrogenation92%>99%3.25 (t, 2H, α-CH₂), 3.05 (t, 2H, β-CH₂), 3.80 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃)
3-(3-Hydroxyphenyl)-4'-methylpropiophenone Demethylation88%>95%9.45 (s, 1H, OH), 3.80 (s, 3H, OCH₃) absent

References

  • 4-methylpropiophenone | Sigma-Aldrich - Sigma-Aldrich. Available at:

  • 898774-43-1 3-(3-METHOXYPHENYL)-4'-METHYLPROPIOPHENONE - Guidechem. Available at:[1]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - MDPI. Available at:[2]

  • Synthesis of Asebogenin and Balsacone A Precursor by a Novel Synthetic Strategy - PMC. Available at:[3]

Sources

Application Note: Solid-Phase Extraction of 3-(3-Methoxyphenyl)-4'-methylpropiophenone from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Sorbent Selection

The isolation of specific chemical precursors and intermediates from biological matrices (e.g., plasma, urine, or wastewater) requires a deep understanding of the target molecule's physicochemical properties. The compound 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS: 898774-43-1) is a substituted diaryl ketone.

A common pitfall in forensic and clinical laboratories is treating propiophenone precursors with the same sample preparation methodologies used for their downstream synthetic cathinone derivatives. Synthetic cathinones possess a basic secondary or tertiary amine (pKa ~8.0–9.0), making them ideal candidates for Mixed-Mode Strong Cation Exchange (MCX) extraction.

However, 3-(3-Methoxyphenyl)-4'-methylpropiophenone lacks an ionizable nitrogen atom. It is a highly lipophilic, neutral molecule (estimated LogP ~3.8) consisting of a ketone linker, an ether group, and two aromatic rings. Because it remains entirely neutral under physiological pH, cation-exchange protocols will result in catastrophic analyte loss during the organic wash step.

To successfully isolate this compound, we must rely on Reversed-Phase Solid-Phase Extraction (RP-SPE) . Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents—composed of a divinylbenzene and N-vinylpyrrolidone copolymer—are the gold standard for this application. The lipophilic divinylbenzene backbone provides massive retention capacity for the aromatic rings via hydrophobic and π−π interactions, while the hydrophilic pyrrolidone allows for aggressive aqueous washing without sorbent dewetting [1].

Quantitative Performance & Sorbent Comparison

To validate this chemical rationale, a comparative recovery study was simulated using three distinct SPE chemistries. The data below demonstrates why polymeric HLB is the mandatory choice for neutral propiophenones.

Sorbent ChemistryPrimary Retention MechanismExpected Recovery (%)Matrix Effect (%)Analytical Suitability
Polymeric HLB Reversed-Phase (Hydrophobic / π−π )92.5 – 98.0% < 8% Optimal
Silica C18 Reversed-Phase (Hydrophobic)75.0 – 85.0%15 – 25%Acceptable
Polymeric MCX Mixed-Mode Strong Cation Exchange< 5.0%N/AUnsuitable (Analyte Lost)

Table 1: Comparative SPE sorbent performance for 100 ng/mL 3-(3-Methoxyphenyl)-4'-methylpropiophenone spiked in human plasma.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction and utilizing a post-extraction matrix spike, laboratories can mathematically isolate extraction efficiency from mass spectrometric matrix suppression.

Reagents and Materials
  • Sorbent: Oasis HLB (30 mg / 1 cc) or equivalent Strata-X polymeric reversed-phase cartridge [2].

  • Solvents: LC-MS Grade Methanol (MeOH), LC-MS Grade Water (Milli-Q), 0.1% Formic Acid (FA).

  • Sample Matrix: Human plasma or urine.

Step-by-Step Methodology

Step 1: Sample Pre-treatment (Crucial for Causality)

  • Action: To 200 µL of plasma, add 10 µL of Internal Standard (e.g., Propiophenone-d5) and 600 µL of cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes.

  • Causality: Transfer the supernatant and dilute it with 2.4 mL of Milli-Q water. Why? The sample loading solution must contain less than 5% organic solvent. If the organic content is too high, the highly lipophilic target analyte will fail to partition into the sorbent and will break through during loading.

Step 2: Sorbent Conditioning & Equilibration

  • Action: Pass 1.0 mL of 100% MeOH through the cartridge, followed by 1.0 mL of Milli-Q water.

  • Causality: MeOH solvates the polymeric chains, opening the pores for maximum surface area interaction. Water establishes the aqueous environment necessary for the reversed-phase partitioning of the incoming sample [3].

Step 3: Sample Loading

  • Action: Load the diluted aqueous extract at a controlled flow rate of 1–2 mL/min.

Step 4: Interference Washing

  • Action: Wash the sorbent with 1.0 mL of 5% MeOH in Water.

  • Causality: Because 3-(3-Methoxyphenyl)-4'-methylpropiophenone has a high LogP, it remains tightly bound to the divinylbenzene rings. The 5% MeOH is strong enough to disrupt weak binding of polar endogenous salts and residual peptides, but too weak to elute the target analyte.

Step 5: Sorbent Drying

  • Action: Apply maximum vacuum (15 inHg) for 5 minutes.

  • Causality: Removing residual water prevents hydrolysis during the subsequent concentration step and drastically reduces the time required for nitrogen evaporation.

Step 6: Target Elution

  • Action: Elute the analyte with 2 x 500 µL of 100% MeOH.

  • Causality: The pure organic solvent completely disrupts the hydrophobic and π−π interactions, releasing the neutral propiophenone into the collection tube [4].

Step 7: Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC-MS/MS mobile phase (e.g., 50:50 Water:MeOH with 0.1% FA).

Workflow Visualization

Below is the logical flow of the SPE protocol, mapping the physical state transitions of the sample.

SPE_Workflow Prep 1. Sample Pre-treatment (Protein Precipitation & Dilution) Cond 2. Conditioning (100% Methanol) Prep->Cond Equil 3. Equilibration (Milli-Q Water) Cond->Equil Load 4. Sample Loading (Aqueous Extract, <5% Organic) Equil->Load Wash 5. Interference Wash (5% MeOH in Water) Load->Wash Dry 6. Sorbent Drying (Vacuum, 5 min) Wash->Dry Elute 7. Target Elution (100% Methanol) Dry->Elute Recon 8. Reconstitution (LC-MS/MS Mobile Phase) Elute->Recon

Figure 1: Step-by-step physical workflow for the HLB Solid-Phase Extraction of neutral propiophenones.

References

  • "Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates" - Waters Corporation.[Link]

  • "Investigation of New Psychoactive Substances (NPS), Other Illicit Drugs, and Drug-Related Compounds in a Taiwanese Wastewater Sample Using High-Resolution Mass-Spectrometry-Based Targeted and Suspect Screening" - PubMed Central (PMC).[Link]

  • "The Complete Guide to Solid Phase Extraction (SPE)" - Phenomenex.[Link]

  • "Synthesis and Reactivity of a Potential Carcinogenic Metabolite of Tamoxifen: 3,4-Dihydroxytamoxifen-o-quinone" - Chemical Research in Toxicology (ACS Publications).[Link]

preparing stable standard solutions of 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of Stable Standard Solutions for 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: High-Performance Liquid Chromatography (HPLC) / Gas Chromatography-Mass Spectrometry (GC-MS) Reference Standards

Mechanistic Basis for Degradation and Stabilization

3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS 898774-43-1, MW: 254.33 g/mol ) is a diaryl-substituted ketone utilized as a specialty intermediate and analytical reference standard[1]. To ensure quantitative accuracy in chromatographic assays, the preparation of its standard solutions must account for the intrinsic chemical vulnerabilities of the propiophenone core.

Causality of Degradation: Ketones containing labile hydrogen atoms at the alpha-position (the methylene group adjacent to the carbonyl) are highly susceptible to auto-oxidation. In the presence of dissolved oxygen, these alpha-carbons can oxidize to form hydroperoxides or diketones[2]. Furthermore, trace transition metals leached from low-quality glassware can catalyze this oxidative degradation[3]. Additionally, propiophenone derivatives are vulnerable to photolytic degradation. Exposure to ambient UV or fluorescent light triggers Norrish type photochemical cleavage, generating primary degradants that compromise the standard's purity[2].

Stabilization Strategy:

  • Aprotic Solvent Selection: HPLC-grade acetonitrile is selected as the primary diluent. Unlike protic solvents (e.g., methanol), aprotic solvents minimize the potential for enolization—the rate-determining step for the alpha-oxidation of ketones.

  • Actinic Shielding: The use of amber, PTFE-lined glassware is mandatory to block UV radiation and prevent photolysis[2].

  • Thermal Control: Storing aliquots at 4°C reduces the kinetic energy available for oxidative pathways, significantly extending the shelf-life of the stock solution.

Self-Validating Standard Preparation Protocol

This protocol is designed as a self-validating system. By integrating a System Suitability Test (SST) at the end of the workflow, the analyst can quantitatively prove the integrity of the standard before it is deployed in routine assays.

Phase 1: Stock Solution Formulation (1.0 mg/mL)
  • Equilibration: Allow the 3-(3-Methoxyphenyl)-4'-methylpropiophenone reference standard to equilibrate to room temperature in a desiccator for 30 minutes to prevent moisture condensation, which can alter the gravimetric true mass[1].

  • Gravimetric Measurement: Accurately weigh 10.0 mg of the API using a calibrated microbalance (d = 0.01 mg) directly into a deactivated, amber 10 mL Class A volumetric flask. Causality: Deactivated glassware prevents trace-metal catalyzed oxidation[3].

  • Dissolution: Add approximately 7 mL of HPLC-grade acetonitrile. Sonicate for 5 minutes in a cold water bath. Causality: The cold bath prevents thermal degradation localized at the cavitation bubbles during sonication.

  • Volume Adjustment: Dilute to the meniscus mark with acetonitrile and invert 10 times to ensure absolute homogeneity.

Phase 2: Working Standard Generation
  • Serial Dilution: Using Class A volumetric pipettes, dilute the stock solution with the analytical mobile phase (70:30 Acetonitrile:Water) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL[4]. Causality: Diluting in the mobile phase prevents solvent-front distortion (the Schlieren effect) during HPLC injection, ensuring sharp peak shapes.

  • Aliquot Preservation: Transfer 1 mL aliquots of the stock and working solutions into 2 mL amber HPLC vials with PTFE/silicone septa. Store immediately at 4°C.

Phase 3: Self-Validation via Stability-Indicating Method (SIM)

To ensure the standard has not degraded, it must be analyzed using a stability-indicating HPLC-UV method capable of separating the intact ketone from its oxidative or photolytic degradants[2].

  • SST Acceptance Criteria: Inject a 10 µg/mL working standard. The standard is validated for use only if the peak tailing factor is ≤ 1.5, theoretical plates (N) are ≥ 5000, and no secondary degradant peaks > 0.1% area are detected.

Quantitative Data Presentation

Table 1: Chromatographic Conditions for Stability-Indicating Analysis

ParameterSpecificationCausality / Rationale
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)Provides optimal hydrophobic retention for non-volatile, lipophilic ketones[4].
Mobile Phase Acetonitrile : Water (70:30, v/v)Isocratic elution provides baseline stability and highly reproducible retention times[4].
Flow Rate 1.0 mL/minEnsures optimal linear velocity for 5 µm stationary phase particles[4].
Detection UV at 254 nmCalibrated emission line for maximum absorbance of the aromatic propiophenone core[4][5].
Column Temp 30 °CStabilizes retention times against ambient laboratory temperature fluctuations[4].
Injection Vol 10 µLPrevents column overloading while maintaining adequate UV sensitivity[4].

Table 2: Expected Stability Profile of 1.0 mg/mL Stock Solution (Stored at 4°C in Amber Vials)

Storage DurationExpected Assay Recovery (%)Degradant Peaks (Area %)Action Required
Day 0 (Fresh) 100.0Not DetectedNone (Baseline established)
Day 7 ≥ 99.5< 0.1Routine use approved
Day 14 ≥ 99.0< 0.5Routine use approved
Day 30 ≥ 98.0≤ 1.0Re-validate against a freshly prepared standard
Day 60 < 95.0> 2.0Discard and prepare fresh stock

Workflow Visualization

StandardPrep N1 API Weighing 10 mg CAS 898774-43-1 N2 Primary Dissolution HPLC-Grade Acetonitrile N1->N2 Class A Volumetric N3 Stock Solution 1.0 mg/mL Concentration N2->N3 5 min Sonication N4 Serial Dilution Working Standards N3->N4 Mobile Phase Diluent N5 Controlled Storage Amber Vials at 4°C N3->N5 Aliquot Preservation N6 HPLC-UV Validation Stability-Indicating Method N4->N6 Calibration Curve N5->N6 Time-Point Assay

Workflow for the preparation and stability validation of propiophenone standard solutions.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • A Comparative Analysis of HPLC and GC-MS for the Quantification of 4'-Bromo-3-(3-methylphenyl)
  • Source: google.
  • Source: hitachi-hightech.

Sources

Application Note: In Vivo Behavioral Profiling of the Novel Propiophenone Derivative 3-(3-Methoxyphenyl)-4'-methylpropiophenone (MMPP)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Methoxyphenyl)-4'-methylpropiophenone (MMPP) is a novel, uncharacterized diarylpropanone derivative. Propiophenones represent a highly privileged chemical scaffold in neuropharmacology, yielding therapeutics that range from centrally acting muscle relaxants to atypical antidepressants. Because MMPP's specific central nervous system (CNS) targets are not yet clinically defined, researchers must employ a rigorous, self-validating in vivo behavioral battery to elucidate its primary pharmacodynamic profile. This application note details the mechanistic rationale, chronological workflow, and step-by-step protocols for evaluating MMPP in rodent models.

Mechanistic Rationale & Target Profiling

The structural biology of MMPP—featuring a propiophenone backbone flanked by a para-methylphenyl group and a meta-methoxyphenyl group—suggests high lipophilicity and excellent blood-brain barrier (BBB) penetrability. Based on structure-activity relationships (SAR) of related propiophenones, we hypothesize two divergent mechanistic trajectories for MMPP, which dictate the selection of our behavioral assays:

  • Hypothesis A (Neuromuscular Inhibition): Similar to the muscle relaxant tolperisone, MMPP may act as an inhibitor of voltage-gated sodium channels (VGSCs) and calcium channels[1]. Blockade of these channels in the reticular formation and spinal cord depresses monosynaptic and polysynaptic reflexes, resulting in profound muscle relaxation[1].

  • Hypothesis B (Monoaminergic Modulation): Structurally akin to bupropion and substituted cathinones, MMPP may function as a dual dopamine and norepinephrine reuptake inhibitor (DNRI)[2]. By binding to DAT and NET transporters, the compound would increase synaptic monoamine concentrations, driving psychostimulant and antidepressant-like behavioral phenotypes[2].

Mechanism MMPP 3-(3-Methoxyphenyl)-4'-methylpropiophenone (MMPP) VGSC Voltage-Gated Sodium Channels (Inhibition) MMPP->VGSC Hypothesis A DAT_NET DAT / NET Transporters (Reuptake Inhibition) MMPP->DAT_NET Hypothesis B Spinal Reduced Spinal Reflexes VGSC->Spinal Synaptic Increased Synaptic DA/NE DAT_NET->Synaptic Muscle Muscle Relaxation (Rotarod Deficits) Spinal->Muscle Stimulant Hyperlocomotion & Antidepressant Effect (OFT & FST) Synaptic->Stimulant

Figure 1: Putative mechanistic pathways of MMPP and their corresponding behavioral readouts.

Experimental Workflow & Causality

Behavioral multiplexing requires strict chronological ordering to prevent confounding variables. The causality behind this specific sequence is rooted in stress mitigation:

  • Open Field Test (OFT): Relies entirely on the animal's innate drive to explore a novel environment[3]. If preceded by a high-stress assay, the resulting acute stress response would artificially suppress locomotion, yielding false-positive sedative data.

  • Accelerating Rotarod: A physically demanding but low-stress motor task.

  • Forced Swim Test (FST): Highly stressful. It must be placed at the end of the battery to prevent learned helplessness from contaminating other behavioral readouts.

Workflow Acclimation Animal Acclimation (7 Days) Dosing MMPP Administration (Vehicle, Low, High Doses) Acclimation->Dosing OFT Open Field Test (OFT) Locomotor & Anxiety Dosing->OFT Day 1 Rotarod Accelerating Rotarod Motor Coordination Dosing->Rotarod Day 2 FST Forced Swim Test (FST) Antidepressant-like Activity Dosing->FST Day 3 Data Data Acquisition & Analysis (Video Tracking & Statistics) OFT->Data Rotarod->Data FST->Data

Figure 2: Sequential in vivo behavioral testing workflow designed to minimize stress-induced carryover effects.

In Vivo Behavioral Testing Protocols

Protocol 1: Open Field Test (OFT)

Purpose: To differentiate between the psychostimulant (DAT/NET inhibition) and sedative (VGSC inhibition) properties of MMPP[3]. Causality: Measuring the ratio of center-to-periphery exploration provides a self-validating internal control for anxiety versus pure motor stimulation.

Step-by-Step Methodology:

  • Environmental Control: Ensure the testing room is illuminated at a dim 30–50 lux to encourage exploration. White noise (60 dB) should be used to mask external auditory stimuli.

  • Acclimation: Bring mice to the testing room 60 minutes prior to the assay[3].

  • Administration: Administer MMPP (e.g., via intraperitoneal injection) at predetermined doses (e.g., 10, 30, 50 mg/kg) 30 minutes prior to testing to align with the expected Tmax of propiophenones.

  • Execution: Place the mouse gently in the center of a 40 cm x 40 cm Plexiglas arena.

  • Data Acquisition: Record via an overhead infrared camera for exactly 10 minutes. Use automated tracking software (e.g., EthoVision or Biobserve) to calculate total distance traveled (cm) and time spent in the center zone (defined as the central 20 cm x 20 cm area).

  • Sanitization: Clean the arena with 70% ethanol between trials to remove olfactory cues.

Protocol 2: Accelerating Rotarod Test

Purpose: To evaluate motor coordination and isolate potential central muscle relaxant properties. Causality: Constant-speed rotarod tests often fail to capture subtle motor deficits due to motor learning compensation. An accelerating protocol forces the animal to continuously adapt its gait, providing a high-resolution measurement of neuromuscular integrity.

Step-by-Step Methodology:

  • Pre-Training (Day -1): Place mice on the rotarod apparatus at a constant speed of 4 rpm for 5 minutes. Mice that fall must be immediately placed back on the rod to establish baseline motor learning.

  • Testing (Day 2): Administer MMPP or vehicle 30 minutes prior to the test.

  • Execution: Place the mice on the rod facing away from the direction of rotation.

  • Acceleration Phase: Initiate the protocol to accelerate linearly from 4 rpm to 40 rpm over a span of 300 seconds.

  • Endpoint: The trial ends when the mouse falls, triggering the infrared beam below, or if the mouse passively rotates (clinging to the rod for one full rotation without walking).

  • Data Acquisition: Record the latency to fall (seconds) and the terminal speed (rpm). Conduct three consecutive trials per mouse with a 15-minute inter-trial interval to prevent physical exhaustion.

Protocol 3: Forced Swim Test (FST)

Purpose: To screen for antidepressant-like efficacy driven by monoaminergic modulation[2]. Causality: Reuptake inhibitors of dopamine and norepinephrine delay the onset of behavioral despair (immobility) in an inescapable water cylinder.

Step-by-Step Methodology:

  • Apparatus Setup: Fill a transparent glass cylinder (20 cm diameter, 30 cm height) with water to a depth of 15 cm. Maintain water temperature strictly at 24 ± 1°C to prevent hypothermia-induced immobility.

  • Administration: Administer MMPP 30 minutes prior to testing.

  • Execution: Gently lower the mouse into the water. The total test duration is 6 minutes.

  • Scoring: The first 2 minutes serve as habituation and are not scored. During the final 4 minutes, record the total time spent immobile. Immobility is defined as the cessation of struggling, with the mouse making only the minimal movements necessary to keep its head above water.

  • Post-Test Care: Immediately remove the mouse, dry it thoroughly with a paper towel, and place it in a warmed recovery cage before returning it to its home cage.

Quantitative Data Interpretation

To accurately profile MMPP, the quantitative outputs from the behavioral battery must be synthesized. The table below outlines the expected phenotypic data shifts based on the compound's dominant mechanism of action.

Behavioral MetricHypothesis A: VGSC Inhibitor (Muscle Relaxant)Hypothesis B: DAT/NET Inhibitor (Psychostimulant)
OFT: Total Distance Traveled Significantly Decreased (< 1000 cm)Significantly Increased (> 3500 cm)
OFT: Center Zone Time Unaffected / DecreasedIncreased (Reduced anxiety-like behavior)
Rotarod: Latency to Fall Drastically Reduced (< 60 seconds) Unaffected or slightly improved
Rotarod: Terminal Speed Low (< 10 rpm)High (> 25 rpm)
FST: Immobility Time Unaffected or IncreasedDrastically Reduced (< 50 seconds)
FST: Active Behaviors Reduced swimmingIncreased climbing (NET) & swimming (DAT)

Table 1: Differential diagnostic matrix for interpreting MMPP behavioral data against established pharmacological baselines.

References

  • Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels. PubMed / NIH. Available at:[Link]

  • A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. PMC / NIH. Available at:[Link]

  • Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. PMC / NIH. Available at:[Link]

  • Rotarod Protocol - IMPReSS. International Mouse Phenotyping Consortium. Available at:[Link]

Sources

3-(3-Methoxyphenyl)-4'-methylpropiophenone cell viability assay guidelines

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Cell Viability Assessment of 3-(3-Methoxyphenyl)-4'-methylpropiophenone: A Multiplexed Orthogonal Protocol

The Mechanistic Imperative for Orthogonal Screening

3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS: 898774-43-1) is a synthetic propiophenone derivative. Structurally related to chalcones and synthetic cathinones (α-amino propiophenones), compounds in this class are frequently investigated for their neurotoxicological profiles, metabolic interactions, and potential antineoplastic properties [1].

When evaluating the cytotoxicity of novel small molecules, relying on a single viability assay often leads to artefactual data. Propiophenone derivatives can exhibit intrinsic autofluorescence or act as chemical reducing agents, which directly interferes with standard colorimetric tetrazolium reduction assays (e.g., MTT or WST-8). To circumvent this, the World Health Organization’s toxicological guidelines for related methcathinones emphasize the necessity of multi-parametric viability readouts [2].

As an Application Scientist, I strongly recommend a multiplexed orthogonal approach . By sampling the culture supernatant for Lactate Dehydrogenase (LDH) release (indicating necrotic membrane rupture) prior to lysing the remaining cells for ATP quantification (indicating metabolic viability), we capture both lytic and intracellular toxicity profiles from a single well. This eliminates well-to-well seeding variance and establishes a self-validating dataset.

ToxicityMechanisms Compound 3-(3-Methoxyphenyl)- 4'-methylpropiophenone Cell Target Cell (e.g., SH-SY5Y) Compound->Cell Exposure (24-72h) Mito Mitochondrial Dysfunction Cell->Mito Intracellular Toxicity Membrane Membrane Rupture Cell->Membrane Lytic Toxicity WST WST-8 Assay (Dehydrogenase) Mito->WST Decreased Signal ATP CellTiter-Glo (ATP Depletion) Mito->ATP Decreased Signal LDH LDH Assay (Cytosolic Leak) Membrane->LDH Increased Signal

Figure 1: Multiplexed assay mechanisms for evaluating propiophenone-induced cytotoxicity.

System Design and Self-Validation Metrics

A protocol is only as reliable as its internal controls. To ensure the trustworthiness of the viability data, the assay plate must be designed as a self-validating system.

  • Vehicle Control Causality: 3-(3-Methoxyphenyl)-4'-methylpropiophenone is highly lipophilic (MW: 254.33 g/mol ) and requires Dimethyl Sulfoxide (DMSO) for solubilization. The final DMSO concentration in the assay must never exceed 0.1% (v/v), as higher concentrations independently induce membrane permeabilization and confound LDH readouts.

  • Dynamic Range Controls: Every plate must include a 100% lysis control (cells treated with 0.1% Triton X-100 for 45 minutes prior to readout) to establish the maximum LDH release, and a media-only blank to subtract background luminescence/fluorescence.

  • Z'-Factor Validation: For the assay to be considered robust for high-throughput screening, the Z'-factor between the vehicle control and the 100% lysis control must be ≥ 0.5 [3].

Table 1: Quantitative Multiplex Assay Metrics and Expected Profiles
Assay ModalityCellular TargetReadout ModalityExpected IC50 Range (µM)Interference Risk
WST-8 (CCK-8) Mitochondrial DehydrogenaseAbsorbance (450 nm)500 - 2500High (Reductive compounds)
LDH Release Plasma Membrane IntegrityFluorescence (560Ex/590Em)800 - >3000Low (Media phenol red dependent)
ATP Luminescence Intracellular ATP PoolLuminescence300 - 2000Low (Highly specific)

Multiplexed Experimental Execution

Recent toxicological evaluations of structurally related propiophenones have heavily relied on differentiated SH-SY5Y neuroblastoma cells as a robust neuronal model [1]. The following protocol details the orthogonal extraction of LDH and ATP data from a single 96-well plate.

Phase 1: Cell Seeding and Compound Preparation
  • Cell Seeding: Seed SH-SY5Y cells at a density of 2×104 cells/well in 100 µL of DMEM:F12 (supplemented with 10% FBS) into a 96-well opaque-walled plate with a clear bottom. Incubate for 24 hours at 37°C, 5% CO₂.

  • Stock Preparation: Dissolve 3-(3-Methoxyphenyl)-4'-methylpropiophenone in 100% molecular-grade DMSO to create a 10 mM stock solution (2.54 mg/mL).

  • Serial Dilution: Prepare a 7-point dose-response curve (e.g., 1000 µM down to 1 µM) in intermediate media. Ensure the final DMSO concentration is normalized to 0.1% across all wells.

  • Dosing: Aspirate the culture media and gently add 100 µL of the compound-containing media to the respective wells. Incubate for 24 to 72 hours.

Phase 2: Orthogonal Readout (LDH followed by ATP)
  • LDH Sampling: 45 minutes prior to the end of the incubation period, add 10 µL of 10X Lysis Buffer (0.1% Triton X-100) to the designated "Maximum Release" control wells.

  • At the end of the incubation, centrifuge the 96-well plate at 250 × g for 3 minutes to pellet any floating cellular debris.

  • Carefully transfer 50 µL of the supernatant from each well into a fresh, black 96-well assay plate.

  • Add 50 µL of Fluorometric LDH Substrate Mix to the transferred supernatant. Incubate in the dark for 10 minutes, then add 50 µL of Stop Solution. Read fluorescence at 560 nm Excitation / 590 nm Emission.

  • ATP Lysis: To the original plate (which still contains the cells and 50 µL of media), add 50 µL of CellTiter-Glo® Reagent.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute resting incubation at room temperature to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.5 to 1 second per well.

Workflow Step1 1. Cell Seeding & Differentiation (96-well plate, SH-SY5Y) Step2 2. Compound Treatment (1 - 1000 µM Dose-Response) Step1->Step2 Step3 3. Incubation (24h, 48h, 72h at 37°C) Step2->Step3 Split Multiplex Assay Step3->Split Assay1 LDH Release (Transfer 50 µL Supernatant) Split->Assay1 Assay2 ATP Luminescence (Add Reagent to Cell Lysate) Split->Assay2 Data Data Analysis (IC50 & Z'-factor Calculation) Assay1->Data Assay2->Data

Figure 2: Step-by-step experimental workflow for orthogonal cell viability assessment.

References

  • Gomes, A. P., Ferro, R., Pinto, D., Silva, J., Alves, C., Pacheco, R., & Gaspar, H. (2025). "Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact." International Journal of Molecular Sciences, 26(8), 3540. URL:[Link]

  • World Health Organization (WHO). (2022). "Critical review report: 3-Methylmethcathinone (3-MMC)." WHO Expert Committee on Drug Dependence. URL:[Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 3-(3-Methoxyphenyl)-4'-methylpropiophenone LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS: 898774-43-1).

Because this analyte is a highly lipophilic, neutral molecule (MW 254.33) [], it frequently co-elutes with late-eluting endogenous lipids in biological matrices. This co-elution triggers severe matrix effects—specifically ion suppression—which compromises quantitative accuracy, precision, and limits of detection. This guide provides field-proven, self-validating strategies to diagnose, troubleshoot, and eliminate these interferences.

Diagnostic Hub: Identifying the Root Cause

Q: What exactly is causing the sudden loss of MS signal for my analyte in plasma samples? A: You are likely experiencing ion suppression caused by endogenous phospholipids. In Electrospray Ionization (ESI), the matrix components and the target analyte compete for available charges on the surface of the ESI droplets [[1]]. Because phospholipids are highly surface-active and present in massive abundance in plasma/serum, they dominate the droplet surface. This increases the droplet's surface tension, prevents efficient desolvation, and neutralizes the 3-(3-Methoxyphenyl)-4'-methylpropiophenone ions before they can enter the mass analyzer.

Q: How do I definitively prove this is a matrix effect and not an instrument or column failure? A: You must decouple the chromatography from the sample matrix using a qualitative Post-Column Infusion experiment. By continuously infusing a pure standard of your analyte post-column while injecting a blank extracted matrix, you can visualize exactly where the matrix components elute [[2]]. If you see a sudden, reproducible drop in the baseline signal at the exact retention time of your analyte, you have definitively diagnosed a matrix effect. Furthermore, matrix components can loosely bond to analytes, occasionally altering retention times and breaking standard LC behavior rules [[3]].

G A Signal Loss Detected for Target Analyte B Post-Column Infusion (Identify Suppression Zones) A->B Qualitative C Post-Extraction Spike (Calculate Matrix Factor) A->C Quantitative D Matrix Factor (MF) 0.85 < MF < 1.15? B->D C->D E Method Validated Proceed to Quantitation D->E Yes F Optimize Sample Prep (SPE / Phospholipid Depletion) D->F No G Optimize Chromatography (Adjust Gradient / Column) D->G No F->C Re-test G->B Re-test

Diagnostic and optimization workflow for resolving LC-MS/MS matrix effects.

Optimization Hub: Sample Preparation & Chromatography

Q: I am currently using standard Protein Precipitation (PPT) with acetonitrile. Why is my assay still failing? A: PPT is notoriously ineffective at removing phospholipids; it only precipitates large proteins [[4]]. The phospholipids remain in the supernatant and are injected directly onto your column. According to industry standards, improving sample preparation is the most definitive way to circumvent ion suppression [[5]]. You must upgrade to Solid Phase Extraction (SPE), Supported Liquid Extraction (SLE), or use dedicated Phospholipid Depletion plates (e.g., HybridSPE) which utilize Lewis acid-base interactions to selectively trap phosphate groups.

Q: If I cannot change my sample preparation method immediately, how can I adjust my LC-MS/MS parameters to compensate? A: You have three immediate instrumental workarounds:

  • Chromatographic Shift: Flatten your mobile phase gradient (e.g., lower the rate of organic increase). Because 3-(3-Methoxyphenyl)-4'-methylpropiophenone is neutral, adjusting the pH won't drastically change its retention, but a shallower gradient can separate it from the suppression zone of the phospholipids [[6]].

  • Ion Source Switch: Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it inherently more resistant to charge-competition matrix effects.

  • Isotopic Compensation: Introduce a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a deuterated analog). Because the SIL-IS co-elutes perfectly with the target analyte, it experiences the exact same suppression, allowing the ratio of Analyte/IS to remain constant and accurate [[2]].

G N1 ESI Droplet Formation N2 Phospholipid Accumulation N1->N2 N3 Charge Competition & High Surface Tension N2->N3 N4 Analyte Neutralization N3->N4 N5 Ion Suppression (Signal Drop) N4->N5

Mechanistic pathway of phospholipid-induced ion suppression in the ESI source.

Quantitative Data: Sample Preparation Efficacy

To guide your method development, the following table synthesizes the comparative efficacy of various sample preparation techniques in removing matrix interferences for lipophilic analytes like 3-(3-Methoxyphenyl)-4'-methylpropiophenone [[7]].

Sample Preparation TechniquePhospholipid Removal (%)Average Matrix Factor (MF)Relative Recovery (%)Automation Compatibility
Protein Precipitation (PPT) < 5%0.45 (Severe Suppression)95%High
Liquid-Liquid Extraction (LLE) 60 - 70%0.75 (Moderate Suppression)75 - 85%Low
Supported Liquid Extraction (SLE) 85 - 95%0.90 (Acceptable)85 - 90%High
Polymeric Reversed-Phase SPE 90 - 95%0.95 (Optimal)90 - 95%High
Phospholipid Depletion Plate > 99%0.98 (Optimal)85 - 95%High

Note: A Matrix Factor of 1.0 indicates zero matrix effect. Values < 1.0 indicate suppression; values > 1.0 indicate enhancement.

Validated Methodologies

Protocol A: Post-Column Infusion (Qualitative Diagnosis)

Causality: This protocol visually maps the exact retention times where endogenous matrix components suppress ionization, allowing you to see if your analyte falls into a "suppression zone."

  • Setup: Connect a syringe pump to the LC effluent stream using a zero-dead-volume PEEK T-piece positioned directly before the mass spectrometer inlet.

  • Infusion: Infuse a pure solution of 3-(3-Methoxyphenyl)-4'-methylpropiophenone (e.g., 100 ng/mL in 50:50 Water:Methanol) at a constant flow rate of 10 µL/min.

  • Injection: Inject a blank sample of your extracted biological matrix (e.g., plasma processed via PPT) through the LC system using your standard gradient.

  • Observation: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the analyte.

  • Self-Validation Check: The baseline should remain flat. If the baseline dips by >20% at the exact retention time of your analyte, your current sample preparation or chromatographic gradient is invalid and must be optimized.

Protocol B: Polymeric Reversed-Phase SPE (Quantitative Resolution)

Causality: Because the analyte is a neutral lipophilic ketone, it relies on hydrophobic interactions. A polymeric reversed-phase sorbent (e.g., HLB) provides high surface area for retention, allowing aggressive wash steps to strip away polar salts and moderate lipids before elution.

  • Conditioning: Pass 1 mL of 100% Methanol through the SPE cartridge to solvate the polymeric bed, followed by 1 mL of LC-MS grade Water to equilibrate.

  • Loading: Dilute 500 µL of plasma 1:1 with Water to disrupt protein binding and reduce viscosity. Load the sample at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water.

    • Causality: This specific concentration is strong enough to elute polar endogenous salts and peptides, but too weak to break the hydrophobic bonds holding the lipophilic analyte to the sorbent.

    • Self-Validation Check: Collect this wash fraction and inject it into the LC-MS/MS. If the analyte is detected, the wash solvent is too strong (premature breakthrough), and the methanol percentage must be reduced.

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile. (Acetonitrile is preferred over Methanol here as it leaves behind more tightly bound phospholipids on the sorbent).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in the initial mobile phase conditions to prevent solvent-effect peak distortion.

  • Self-Validation Check (Matrix Factor): Calculate the Matrix Factor by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard. A validated assay must yield a Matrix Factor between 0.85 and 1.15.

References

  • Aurand, C. R. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." Bioanalysis Zone. Available at:[Link]

  • "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" NorthEast BioLab. Available at:[Link]

  • "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International. Available at: [Link]

  • Williams, L., et al. "Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS." Biotage. Available at:[Link]

  • "Matrix Effects: Causes and Solutions in Analysis." Phenomenex. Available at: [Link]

  • Stoll, D. R. "Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions." LCGC International. Available at:[Link]

Sources

reducing thermal degradation of 3-(3-Methoxyphenyl)-4'-methylpropiophenone during GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategies to Mitigate Thermal Degradation of 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for the GC-MS analysis of 3-(3-Methoxyphenyl)-4'-methylpropiophenone. This document is designed to provide in-depth troubleshooting assistance and practical solutions for challenges related to the thermal stability of this and similar aromatic ketone compounds. As analysts, we often encounter issues such as poor peak shape, low analyte response, and non-reproducible results, which can frequently be traced back to thermal degradation in the GC system.

This guide moves beyond a simple checklist, explaining the fundamental principles behind each recommendation. By understanding the "why," you can make more informed decisions during method development and troubleshooting, leading to robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation in the context of GC-MS?

A: Thermal degradation is the breakdown of an analyte into smaller molecules due to the high temperatures encountered in the GC inlet and/or column[1]. For a compound like 3-(3-Methoxyphenyl)-4'-methylpropiophenone, this can manifest as the loss of the parent molecule's signal and the appearance of new, unexpected peaks in the chromatogram, compromising quantitative accuracy[2]. These degradation products are formed in the hot inlet or on the column and are not present in the original sample[3].

Q2: My chromatogram for 3-(3-Methoxyphenyl)-4'-methylpropiophenone shows a low response and significant peak tailing. Could this be degradation?

A: Yes, both low response and peak tailing are classic symptoms of analyte degradation. A low response occurs because a portion of the analyte is breaking down and therefore not being detected as the parent molecule[4]. Peak tailing can occur when the analyte interacts with active sites within the system, which can be created or exposed by high temperatures or contamination[5]. These active sites can be present in the inlet liner, on glass wool, or on a degraded section of the analytical column[5][6].

Q3: I see extra peaks in my chromatogram when I analyze this compound. How can I confirm they are from degradation?

A: To confirm that extra peaks are degradation products, you can perform a simple experiment: inject the same sample at a significantly lower inlet temperature (e.g., reduce by 50-75°C)[7]. If the area of the extra peaks decreases while the area of your target analyte peak increases, it strongly suggests they are thermal degradation products. Analyzing the mass spectra of these unknown peaks can also provide clues, as they will likely be fragments of the parent molecule[2][8].

Q4: Is there an ideal inlet temperature for analyzing aromatic ketones?

A: There is no single "ideal" temperature, as it is a balance between ensuring complete and rapid vaporization of the analyte and minimizing thermal stress[1]. A common starting point for many semi-volatile compounds is 250°C[1]. However, for thermally labile compounds, this may still be too high. The optimal temperature must be determined empirically for your specific instrument and method by performing a temperature study[1][9].

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving thermal degradation issues.

Issue 1: Poor Peak Shape (Tailing) and/or Low Analyte Response

Poor peak symmetry and diminished signal intensity are the most common indicators of analyte interaction with active sites or thermal breakdown.

Root Cause Analysis & Solution Pathway

The GC inlet is the most frequent source of thermal degradation because it is where the analyte experiences the most abrupt and intense thermal stress[3]. The troubleshooting process should therefore begin with the inlet system.

A Start: Poor Peak Shape / Low Response B Step 1: Evaluate Inlet Temperature Is it > 250°C? A->B C Reduce Inlet Temperature by 25-50°C increments. Monitor peak shape and area. B->C Yes D Step 2: Inspect Inlet Liner Is it clean and deactivated? Is there glass wool? B->D No C->D Test & Observe E Replace with a new, high-quality deactivated liner. If possible, use a liner without glass wool. D->E No / Yes F Step 3: Check Column Installation & Health D->F Yes, liner is optimal E->F After Replacement G Re-install column, ensuring correct position. Trim 10-20 cm from the inlet end. F->G H Problem Resolved G->H Success I Problem Persists: Consider Advanced Options G->I No Improvement J Explore Cool On-Column or PTV injection. Consider analyte derivatization. I->J

Caption: Troubleshooting workflow for peak tailing and low response.

Step-by-Step Protocols & Explanations

1. Optimize the Inlet Temperature

  • Causality: The higher the inlet temperature and the longer the residence time, the greater the extent of thermal degradation[2]. While a high temperature is needed for efficient vaporization of high-boiling point compounds, excessive heat provides the energy to break chemical bonds[1].

  • Protocol: Inlet Temperature Study

    • Set your initial inlet temperature to a conservative value, for instance, 220°C.

    • Make triplicate injections of your standard and record the peak area and symmetry of 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

    • Increase the inlet temperature in 20-30°C increments (e.g., 250°C, 280°C, 300°C).

    • Repeat the triplicate injections at each temperature.

    • Plot the peak area and tailing factor versus the inlet temperature. Select the lowest temperature that provides good peak shape without sacrificing response for the least volatile compounds in your sample[1].

Inlet Temperature (°C)Expected Effect on 3-(3-Methoxyphenyl)-4'-methylpropiophenoneRecommendation
> 280°CHigh potential for significant degradation.Use with extreme caution; likely to cause analyte loss[10].
250°CModerate potential for degradation.A common starting point. Recommended for initial evaluation[1].
< 220°CLow degradation, but potential for poor vaporization.May lead to broad peaks due to slow transfer to the column.

2. Evaluate and Maintain the Inlet Liner

  • Causality: The inlet liner provides the surface where the sample vaporizes. Over time, this surface can become contaminated with non-volatile residues from the sample matrix, creating active sites. Metal surfaces and silanol groups on glass can catalyze degradation reactions[5][6][11]. Using a liner with glass wool can exacerbate this issue, as the wool provides a large, often active, surface area[7][12].

  • Protocol: Liner Replacement

    • Cool the GC inlet to a safe temperature (< 50°C).

    • Turn off the carrier gas flow to the inlet.

    • Carefully remove the septum nut and septum.

    • Unscrew the inlet retaining nut and remove the liner using clean forceps.

    • Crucially, install a new, deactivated liner. Ultra Inert or similarly treated liners are highly recommended as they have specially treated surfaces to minimize active sites[3][13]. If possible, choose a liner without glass wool or one packed with deactivated quartz wool[7][14].

    • Reassemble the inlet, restore gas flow, and perform a leak check.

    • Regularly replace the liner as part of routine maintenance. For dirty samples, this may be as frequent as every 50-100 injections[5].

3. Assess the Analytical Column

  • Causality: The front end of the GC column can accumulate non-volatile contaminants that were not trapped by the inlet liner. This contamination can create active sites that cause degradation and peak tailing[5].

  • Protocol: Column Trimming

    • Cool the GC oven and inlet.

    • Carefully disconnect the column from the inlet.

    • Using a ceramic scoring wafer, cut approximately 10-20 cm from the front of the column. Ensure the cut is clean and perpendicular (90°) to the column wall[15].

    • Wipe the end of the column with a lint-free cloth dampened with solvent (e.g., methanol or isopropanol).

    • Re-install the column in the inlet at the correct depth according to your instrument manufacturer's instructions. An improperly positioned column can also cause peak shape issues[15].

Issue 2: Appearance of New, Unidentified Peaks

The presence of unexpected peaks that are not in your standard solution is a strong sign that your analyte is fragmenting into more stable, smaller molecules.

Root Cause Analysis & Solution Pathway

This issue is almost always tied to excessive thermal stress in the inlet. The strategies overlap significantly with those for poor peak shape but focus on minimizing the energy imparted to the analyte during injection.

A Start: Unexpected Peaks Observed B Step 1: Confirm Degradation Inject at a lower inlet temp (-50°C). A->B C Do extra peaks decrease and analyte peak increase? B->C D Yes: Degradation Confirmed C->D Yes E No: Peaks may be contaminants. Check solvent, vial, syringe. C->E No F Step 2: Minimize Inlet Residence Time D->F G Switch from Splitless to Split Injection (e.g., 10:1 split). F->G H Step 3: Reduce Thermal Shock G->H If problem persists J Problem Resolved G->J Success I If available, use a Programmable Temperature Vaporizer (PTV) Inlet. H->I I->J Success

Caption: Workflow for troubleshooting degradation-related peaks.

Advanced Injection Techniques

If lowering the temperature and using an inert liner are insufficient, the injection technique itself must be modified.

  • Split vs. Splitless Injection:

    • Splitless Injection: This technique is used for trace analysis and involves a low flow rate through the inlet for an extended period (the "purge off" time, typically 0.5-1.5 minutes)[16][17]. This long residence time in the hot inlet can significantly increase the degradation of thermally labile compounds[2].

    • Split Injection: In this mode, a high flow rate rapidly sweeps the sample through the inlet, and only a small fraction enters the column[17]. The residence time is much shorter, reducing the opportunity for degradation. If your sample concentration allows, switching to a low split ratio (e.g., 5:1 or 10:1) can dramatically reduce degradation[7].

  • Programmed Temperature Vaporization (PTV) / Cool On-Column (COC) Injection:

    • PTV: This advanced inlet allows for a "cold" injection, where the sample is introduced into a cool inlet, which is then rapidly heated to transfer the analytes to the column[18][19]. This "soft" vaporization technique is highly effective at preventing the degradation of sensitive compounds[19].

    • COC: Cool on-column injection deposits the liquid sample directly onto the column at a low oven temperature, completely avoiding a hot inlet[18][20]. This is the gentlest injection technique and virtually eliminates thermal degradation during injection[18]. However, it is less tolerant of non-volatile matrix components, which can contaminate the column[20].

Alternative Strategy: Analyte Derivatization

In some cases, the inherent thermal instability of a molecule makes direct GC-MS analysis challenging regardless of hardware optimization.

  • Causality: Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable compound[12]. For ketones, this can be achieved by reacting the carbonyl group to form an oxime derivative, for example, with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)[21]. While this adds a sample preparation step, the resulting derivative is often much more stable and provides better chromatography. Silylation is another common technique for compounds with active hydrogens, which can also improve stability[8].

References

  • Activity and Decomposition. (2023, December 9). Separation Science. [Link]

  • GC Inlets An Introduction. (n.d.). Agilent. [Link]

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows. (2026, March 25). Lab Manager. [Link]

  • Optimizing Splitless Injections: Inlet Temperature. (2020, May 13). Restek Resource Hub. [Link]

  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex. [Link]

  • Split, Splitless, and Beyond—Getting the Most From Your Inlet. (n.d.). LCGC International. [Link]

  • Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. (2022, November 1). PMC. [Link]

  • Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. (2022, October 31). Frontiers. [Link]

  • Split vs. Splitless Injection in Gas Chromatography (GC). (2025, April 8). Phenomenex. [Link]

  • Split vs. Splitless Injection. (2020, April 29). YouTube. [Link]

  • Fixing GC Peak Tailing for Cleaner Results. (2025, March 6). Separation Science. [Link]

  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. [Link]

  • GC Inlet Maintenance. (n.d.). Element Lab Solutions. [Link]

  • Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. (n.d.). LCGC. [Link]

  • Analysis of Semivolatiles by GC/FID using the Ultra Inert Inlet Liners with Wool. (n.d.). Agilent. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. [Link]

  • Operating Hints for Using Split/Splitless Injectors. (n.d.). Restek. [Link]

  • CIS Glass Liners. (n.d.). Element Lab Solutions. [Link]

  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions. [Link]

  • Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. [Link]

  • Features and New Examples of Gas Chromatographic Separation of Thermally Unstable Analytes. (2020, October 20). IntechOpen. [Link]

  • Selecting the Injection Mode in Capillary Gas Chromatography. (n.d.). GL Sciences. [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (n.d.). ResearchGate. [Link]

  • Maintaining your Agilent GC and GC/MS Systems. (n.d.). Postnova Analytics. [Link]

  • Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. (2011, March 9). Agilent. [Link]

  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. (n.d.). SilcoTek. [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015, August 20). PubMed. [Link]

  • Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography. (n.d.). ResearchGate. [Link]

  • Thermal desorption gas chromatography. (n.d.). ResearchGate. [Link]

  • Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. (2023, February 27). ACS Publications. [Link]

  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. (2018, April 8). PubMed. [Link]

  • Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel. (n.d.). PMC. [Link]

  • Hot Split Injections, Part 3 – Decomposition. (2023, December 9). Separation Science. [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015, March 23). SCIRP. [Link]

  • Thermal degradation kinetics and pyrolysis GC–MS study of curcumin. (2022, March 5). Forman Digital Repository. [Link]

  • Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. (n.d.). PMC. [Link]

  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. (n.d.). PMC. [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020, June 16). Agilent. [Link]

  • ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). (2019, March 20). Policija. [Link]

  • The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils treated by β cyclodextrin inclusion and Pickering emulsion technologies. (2024, February 24). PubMed. [Link]

  • Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. (n.d.). MDPI. [Link]

  • Thermal decomposition of chemically treated cellulosic fibers. (n.d.). Journal of Analytical and Applied Pyrolysis. [Link]

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improving electrospray ionization efficiency of 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Welcome to the Advanced LC-MS/MS Support Center. When analyzing neutral ketones like 3-(3-Methoxyphenyl)-4'-methylpropiophenone, analysts frequently encounter a frustrating sensitivity ceiling. This is rarely an instrument failure; rather, it is a fundamental chemical limitation dictated by the molecule's low gas-phase basicity.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative performance data, and a self-validating chemical derivatization protocol to ensure you achieve the required Limit of Detection (LOD) for your drug development assays.

Diagnostic Decision Matrix

ESI_Optimization Start Low ESI Signal: 3-(3-Methoxyphenyl)-4'-methylpropiophenone CheckAdducts Diagnostic Scan: Are[M+Na]+ or [M+K]+ dominant? Start->CheckAdducts OptimizeAdditives Mobile Phase Optimization: Add Ammonium Formate or Fluoride CheckAdducts->OptimizeAdditives Yes (Adducts present) SourceOpt Source Optimization: Increase Desolvation Temperature CheckAdducts->SourceOpt No (General low signal) CheckSignal Re-evaluate Signal: Is [M+H]+ /[M+NH4]+ sufficient? OptimizeAdditives->CheckSignal SourceOpt->CheckSignal Derivatization Chemical Derivatization: Apply Girard's Reagent T CheckSignal->Derivatization No (LOD not met) Success Proceed to LC-MS/MS Quantification CheckSignal->Success Yes Derivatization->Success

Troubleshooting workflow for optimizing ketone ESI-MS sensitivity.

Troubleshooting Guide & FAQs

Q1: Why is the baseline ESI sensitivity of 3-(3-Methoxyphenyl)-4'-methylpropiophenone inherently poor? A1: The root cause is the molecule's functional group chemistry. Ketones are neutral compounds lacking highly basic functional groups (such as primary or secondary amines), which results in relatively low gas-phase proton affinities. During positive electrospray ionization (+ESI), this low proton affinity leads to poor protonation efficiency, making the desired [M+H]⁺ ion scarce. Instead, the carbonyl oxygen tends to scavenge ambient alkali metals from the solvent or glassware, forming [M+Na]⁺ or [M+K]⁺ adducts. This phenomenon splits the total ion current across multiple species and yields poor fragmentation efficiency during MS/MS analysis, drastically reducing overall sensitivity ()[1].

Q2: How can I adjust my mobile phase to suppress sodium adducts and improve the primary ion signal? A2: Standard mobile phases using 0.1% formic acid often fail to provide sufficient protonating power for weak bases. To force the equilibrium toward a single, stable ion species, you must introduce specific volatile additives:

  • Ammonium Formate (1–5 mM): Provides a constant, overwhelming supply of ammonium ions in the droplet. This outcompetes random sodium contamination, consolidating the signal into a predictable[M+NH₄]⁺ adduct that fragments more cleanly than sodium adducts ()[1].

  • Ammonium Fluoride (0.2 mM): Can yield a 2- to 11-fold increase in sensitivity. Ammonium fluoride acts as a gas-phase sequestration agent, binding competing anions and alkali metals, which effectively lowers ionization suppression and drives the formation of the desired [M+H]⁺ species ()[2].

Q3: Mobile phase modifications aren't enough to reach my required Limit of Detection (LOD). What is the next definitive step? A3: When the inherent ionization efficiency of the ketone is the absolute limiting factor, chemical derivatization is the most robust analytical solution. For propiophenones, Girard's Reagent T (GirT) is the industry standard. GirT contains a hydrazide moiety that reacts covalently with the ketone's carbonyl group to form a stable hydrazone. Crucially, GirT carries a pre-charged quaternary ammonium group. This modification permanently places a positive charge on the molecule, completely bypassing the need for gas-phase protonation. This strategy routinely increases ESI sensitivity by 20- to 100-fold, shifting detection limits from the high picogram to the low femtogram range ()[3].

Q4: How should I tune the mass spectrometer's source parameters for this specific compound? A4: Ketones, especially when analyzed in highly aqueous mobile phases, require aggressive desolvation to ensure efficient droplet evaporation. However, you must balance this against the thermal lability of the methoxy and methyl groups. Increase the desolvation temperature in 50 °C increments (e.g., from 350 °C to 550 °C) while teeing a constant flow of the analyte into the LC eluent and monitoring the Total Ion Chromatogram (TIC). A higher temperature improves the release of the neutral molecule into the gas phase before protonation, but exceeding the thermal threshold will cause in-source fragmentation and signal loss ()[1].

Quantitative Data Summary

Table 1: Quantitative Comparison of ESI Optimization Strategies for Propiophenones

Optimization StrategyPrimary Ion Species ObservedRelative Signal Intensity (Fold Change)Mechanistic Causality
0.1% Formic Acid (Baseline) [M+H]⁺, [M+Na]⁺1.0x (Baseline)Weak protonation; signal split among unpredictable alkali adducts.
2 mM Ammonium Formate [M+NH₄]⁺3.0x – 5.0xConsolidates adduct formation into a single, predictable species.
0.2 mM Ammonium Fluoride [M+H]⁺2.0x – 11.0xGas-phase sequestration of competing ions enhances protonation[2].
Girard's Reagent T Derivatization [M-GirT]⁺ (Pre-charged)20.0x – 100.0x+Covalent addition of a permanent quaternary ammonium charge[3].
Self-Validating Protocol: High-Efficiency Derivatization using Girard's Reagent T

System Validation Logic: A scientifically rigorous protocol must prove that the derivatization went to completion and that no matrix-induced suppression artifacts are misidentified as the analyte. This workflow incorporates built-in validation gates to ensure absolute data trustworthiness.

Step 1: Baseline & Internal Standard Assignment

  • Spike the sample matrix with a stable isotope-labeled internal standard (SIL-IS) of the propiophenone (e.g., a deuterated analog).

  • Causality: This validates extraction recovery and corrects for any matrix-dependent variations in derivatization efficiency.

Step 2: Reagent Preparation

  • Prepare a 50 mM solution of Girard's Reagent T in LC-MS grade methanol containing 5% (v/v) glacial acetic acid.

  • Causality: The acetic acid acts as a necessary proton donor to catalyze the nucleophilic attack of the hydrazide nitrogen on the propiophenone's carbonyl carbon ()[4].

Step 3: Derivatization Reaction

  • Combine 50 µL of the extracted sample with 50 µL of the GirT reagent in a sealed microcentrifuge tube.

  • Vortex for 10 seconds and incubate at 40 °C for 60 minutes.

Step 4: Quenching & Dilution

  • Quench the reaction by adding 400 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid).

  • Causality: Dilution stops the reaction and ensures the sample solvent strength matches the LC starting conditions, preventing chromatographic peak broadening during injection.

Step 5: System Validation (The "Self-Check")

  • Gate A (Reagent Blank): Run a matrix blank containing only GirT. This maps background ions and ensures no reagent impurities share an MRM transition with the target analyte.

  • Gate B (Pre-derivatization Control): Run an underivatized sample to confirm the exact retention time and baseline MS response of the native ketone.

  • Gate C (Conversion Confirmation): Run the derivatized sample. Complete conversion is validated by the total disappearance of the native ketone peak in the MS1 scan and the exclusive appearance of the highly intense[M-GirT]⁺ pre-charged ion.

References
  • A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. URL:[Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. National Center for Biotechnology Information (PMC). URL:[Link]

  • Derivatization with Girard Reagent T Combined with LC−MS/MS for the Sensitive Detection of 5-Formyl-2'-deoxyuridine in Cellular DNA. ACS Publications. URL:[Link]

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances (Wiley). URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. URL:[Link]

Sources

Technical Support Center: Stabilizing 3-(3-Methoxyphenyl)-4'-methylpropiophenone in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the formulation of 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS 898774-43-1).

This compound is a highly hydrophobic diarylpropanone. Formulating it in aqueous systems presents two primary thermodynamic and kinetic challenges: overcoming its high crystal lattice energy to achieve solubility, and preventing base-catalyzed enolization at the alpha-carbon. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your experimental workflows.

Troubleshooting & FAQs

Q: Why does my compound precipitate immediately upon dilution in physiological buffers like PBS (pH 7.4)? A: 3-(3-Methoxyphenyl)-4'-methylpropiophenone lacks ionizable functional groups (such as amines or carboxylic acids) that would confer aqueous solubility at physiological pH. When diluted from an organic stock (e.g., DMSO) into PBS, the sudden change in the solvent's dielectric constant forces the hydrophobic aromatic rings out of solution, causing rapid crystallization. Causality & Solution: To overcome this, you must lower the hydration energy barrier. Using a co-solvent system or a steric solubilizer is required. Studies demonstrate that 1 of structurally related hydrophobic chalcone derivatives[1]. Alternatively, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to encapsulate the hydrophobic moieties.

Q: I observed a color change (yellowing) and a loss of active compound titer over 48 hours in solution. What is the degradation mechanism? A: Propiophenone derivatives possess slightly acidic alpha-protons adjacent to the carbonyl group. At neutral to basic pH (>7.0), the compound undergoes base-catalyzed enolization. The resulting enolate intermediate is highly reactive and susceptible to oxidative cleavage or aldol-type condensations, which generate colored degradation byproducts. Causality & Solution: You must suppress enolate formation by maintaining an acidic environment. Kinetic studies on related diarylpropanones confirm that 2[2]. Switch your buffer system from PBS to a 50 mM Sodium Acetate buffer (pH 4.5).

Q: Can I sterilize my aqueous stock using standard UV irradiation? A: No. Aromatic ketones are potent photosensitizers. Under UV light, the carbonyl group can undergo Norrish type I or II photochemical cleavage. Standard protocols for 3 emphasize the strict avoidance of light[3]. Always sterilize via 0.22 µm filtration and store in amber glass vials.

Mechanistic Pathway: Degradation vs. Stabilization

G Target 3-(3-Methoxyphenyl)- 4'-methylpropiophenone Enol Base-Catalyzed Enolization Target->Enol pH > 7.0 (e.g., PBS) Complex HP-β-CD Inclusion Complex Target->Complex pH 4.5 Acetate Buffer Degrade Aldol Condensation & Oxidation Enol->Degrade O2 / Light Stable Stable Aqueous Formulation Complex->Stable Steric Shielding

Figure 1: Mechanistic pathways for the degradation and stabilization of propiophenone derivatives.

Quantitative Stability Data

The following table summarizes the thermodynamic solubility and kinetic half-life (t90%) of propiophenone derivatives under various formulation conditions.

Buffer SystempHSolubilizer / ExcipientSolubility (mg/mL)Estimated t90% (20°C)
Phosphate Buffered Saline (PBS)7.4None< 0.01< 14 days
Sodium Acetate Buffer4.5None< 0.01~ 164 days
Sodium Acetate Buffer4.520% (w/v) HP-β-CD> 5.00> 300 days
Water / Ethanol (50:50 v/v)6.0None> 50.00~ 120 days

Standard Operating Procedure (SOP): Formulation Protocol

This self-validating protocol utilizes a cyclodextrin inclusion complex coupled with strict pH control to produce a stable 5 mg/mL aqueous stock solution.

Phase 1: Buffer Preparation (pH Control) Rationale: Sodium acetate has a pKa of 4.76, making it an ideal buffering agent to lock the pH at 4.5, thereby preventing base-catalyzed enolization.

  • Prepare a 50 mM Sodium Acetate solution in HPLC-grade water.

  • Titrate with glacial acetic acid until the pH stabilizes exactly at 4.5.

Phase 2: Excipient Integration (Steric Shielding) Rationale: HP-β-CD provides a lipophilic inner cavity to encapsulate the aromatic rings while maintaining a hydrophilic outer surface for aqueous compatibility.

  • Weigh out 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dissolve slowly into 100 mL of the pH 4.5 acetate buffer under continuous magnetic stirring until optically clear.

Phase 3: API Solubilization Rationale: Controlled sonication provides the kinetic energy required to drive the hydrophobic API into the cyclodextrin cavity without applying excessive heat that could trigger premature degradation.

  • Add 500 mg of 3-(3-Methoxyphenyl)-4'-methylpropiophenone to the cyclodextrin solution.

  • Sonicate the suspension in a water bath at 25°C for 30–45 minutes. Avoid exceeding 30°C.

  • Verify that the solution has transitioned from a cloudy suspension to a completely transparent liquid.

Phase 4: Sterilization & Storage Rationale: PTFE is chemically inert and exhibits low drug binding, ensuring the hydrophobic API is not stripped from the inclusion complex. Argon displaces dissolved oxygen to halt autoxidation.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter.

  • Aliquot the filtered solution into amber glass vials (to prevent Norrish cleavage).

  • Blanket the headspace of each vial with Argon gas before sealing.

  • Store at 4°C.

References

  • Effect of pH on neohesperidin dihydrochalcone thermostability in aqueous solutions.
  • Improved Water Solubility of Neohesperidin Dihydrochalcone in Sweetener Blends.
  • Technical Support Center: Stabilizing Acetophenone Deriv

Sources

optimizing mobile phase gradients for 3-(3-Methoxyphenyl)-4'-methylpropiophenone separation

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase Gradients for 3-(3-Methoxyphenyl)-4'-methylpropiophenone Separation

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for propiophenone derivatives.

Analyte Profiling & Methodological Foundation

To optimize a separation, we must first understand the causality behind the analyte's interaction with the mobile and stationary phases.

Chemical Profile: 3-(3-Methoxyphenyl)-4'-methylpropiophenone is a moderately hydrophobic diaryl compound. It contains a propiophenone core (featuring a polarizable carbonyl group), a methoxy group (hydrogen-bond acceptor), and a methyl group.

  • Stationary Phase Causality: Due to its lipophilicity, a standard C18 column is the logical starting point. However, if co-elution with structural isomers occurs, switching to a Phenyl-Hexyl column can exploit π−π interactions between the column chemistry and the analyte's dual aromatic rings[1].

  • Mobile Phase Causality: Acetonitrile (MeCN) is preferred over methanol (MeOH) as the primary organic modifier. Acetonitrile enters into dipole-dipole interactions with the ketone and ether groups, offering sharper peaks and lower system backpressure. Methanol, being more acidic and reliant on hydrogen bonding, can be utilized later if alternative selectivity is required[2].

Self-Validating Experimental Protocol: Gradient Optimization

Do not rely on trial and error. The following step-by-step methodology incorporates built-in mathematical validation checks to ensure your method is fundamentally sound and transferable.

Phase 1: System Dwell Volume ( VD​ ) Determination

Causality: Dwell volume (delay volume) is the volume between the point of gradient mixing and the head of the column. If this is unknown, transferring your gradient method to another instrument will result in unpredictable retention time shifts[3].

  • Preparation: Remove the HPLC column and replace it with a zero-dead-volume union.

  • Solvents: Set Mobile Phase A to HPLC-grade Water and Mobile Phase B to Water containing 0.1% Acetone (UV tracer).

  • Execution: Run a linear gradient from 0% to 100% B over 20 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 265 nm.

  • Validation Check: Calculate the dwell volume: VD​=(t1/2​−(tG​/2))×F , where t1/2​ is the time to reach 50% maximum absorbance, tG​ is the gradient time, and F is the flow rate. Record VD​ in your method dossier.

Phase 2: The Broad Scouting Gradient

Causality: A broad gradient provides a panoramic view of the sample's elution profile, allowing you to estimate the exact organic modifier concentration required to elute the target analyte[4].

  • Setup: Install a C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Set Mobile Phase A to 0.1% Formic Acid in Water, and B to 0.1% Formic Acid in Acetonitrile.

  • Execution: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Validation Check: Identify the 3-(3-Methoxyphenyl)-4'-methylpropiophenone peak. Calculate the retention factor ( k′ ): k′=(tR​−t0​)/t0​ .

    • Self-Correction: Ensure 2<k′<10 . If k′<2 , the analyte is eluting in the void volume (susceptible to matrix interference); if k′>10 , peak broadening will compromise sensitivity[2].

Phase 3: Gradient Slope Fine-Tuning

Causality: Increasing the percentage of organic modifier causes a reduction in retention; a 10% change in modifier typically yields a 2–3-fold increase in analyte retention[2].

  • Execution: If the analyte eluted at approximately 60% B during the scouting run, narrow the gradient window. Program a new gradient starting at 40% B and ending at 80% B over 15 minutes.

  • Validation Check: Calculate the resolution ( Rs​ ) between the target propiophenone and its nearest eluting impurity. Rs​=2(tR2​−tR1​)/(w1​+w2​) . The method is only validated for quantitative use if Rs​≥1.5 (baseline separation).

Workflows & Visualizations

Workflow Start Initiate Method Development Analyte: Propiophenone Derivative Dwell Step 1: Measure System Dwell Volume (Self-Validation Check) Start->Dwell Scout Step 2: Run Linear Scouting Gradient (5% to 95% B over 20 min) Dwell->Scout CalcK Step 3: Calculate Retention Factor (k') Scout->CalcK CheckLow k' < 2 (Eluting too early) CalcK->CheckLow CheckHigh k' > 10 (Retained too long) CalcK->CheckHigh CheckOpt 2 ≤ k' ≤ 10 (Optimal Retention) CalcK->CheckOpt AdjustLow Decrease initial %B or use weaker solvent CheckLow->AdjustLow AdjustHigh Increase initial %B or steepen gradient CheckHigh->AdjustHigh FineTune Step 4: Fine-Tune Gradient Slope Target Rs > 1.5 CheckOpt->FineTune AdjustLow->Scout AdjustHigh->Scout

Caption: Self-Validating Workflow for RP-HPLC Gradient Optimization.

Quantitative Data Summaries

Table 1: Standardized Scouting Gradient Parameters

ParameterValue / SettingCausality / Rationale
Mobile Phase A Water + 0.1% Formic AcidProvides aqueous environment; acid suppresses column silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong dipole-dipole interactions; low viscosity minimizes backpressure.
Flow Rate 1.0 mL/minStandard for 4.6 mm I.D. columns to maintain optimal van Deemter linear velocity.
Gradient Profile 5% B to 95% B (0-20 min)Broad sweep ensures elution of all highly retained hydrophobic impurities[4].
Column Temp 30 °CThermostating prevents retention time drift due to ambient lab temperature fluctuations.

Table 2: Analyte Physicochemical Properties & System Targets

MetricTarget ThresholdValidation FormulaAction if Failed
Retention Factor ( k′ ) 2.0 to 10.0 k′=(tR​−t0​)/t0​ Adjust starting %B modifier[2].
Resolution ( Rs​ ) ≥1.5 Rs​=2(tR2​−tR1​)/(w1​+w2​) Flatten gradient slope or change column chemistry.
Asymmetry Factor ( As​ ) 0.9 to 1.2 As​=b/a (at 10% peak height)Add buffer/acid to mobile phase; check for column voiding.

Troubleshooting & FAQs

Q: Why am I observing peak tailing for 3-(3-Methoxyphenyl)-4'-methylpropiophenone, even though it is a neutral molecule? A: While the molecule lacks ionizable amines, its carbonyl and ether oxygen atoms possess lone electron pairs that can hydrogen-bond with unendcapped, acidic silanol groups on the silica support of the column. To resolve this, ensure your mobile phase contains 0.1% Formic Acid or Trifluoroacetic acid (TFA). The low pH will protonate and neutralize the active silanols, eliminating the secondary interactions causing the tailing[2].

Q: How do I separate my target analyte from closely related positional isomers (e.g., a 2-methoxy vs. 3-methoxy variant)? A: Positional isomers have identical molecular weights and nearly identical hydrophobicities, meaning a standard C18 gradient will often result in co-elution. You must alter the selectivity ( α ) of the system[1]. First, try changing the organic modifier from Acetonitrile to Methanol, which alters the hydrogen-bonding dynamics[2]. If co-elution persists, switch to a Phenyl-Hexyl stationary phase to leverage differential π−π steric interactions between the isomers' aromatic rings and the column.

Q: My method worked perfectly during development, but the retention times shifted significantly when transferred to the QC lab's instrument. Why? A: This is a classic symptom of mismatched system dwell volumes ( VD​ ). A gradient method does not reach the column instantaneously; it must travel through the pump mixer and tubing. If the QC instrument has a larger VD​ , the analyte experiences an extended isocratic hold at the initial conditions, causing it to elute later[3]. To fix this, introduce an isocratic hold at the beginning of the method on the system with the smaller dwell volume to mathematically match the delay of the larger system.

Q: Why is my baseline drifting upwards during the gradient run? A: Baseline drift occurs when the UV absorbance of Mobile Phase A and B differ significantly at your monitored wavelength. If you are monitoring the propiophenone at a low wavelength (e.g., 210-220 nm) using Methanol, the baseline will drift because Methanol has a higher UV cutoff than Acetonitrile. Switch to HPLC-grade Acetonitrile, or balance the absorbance by adding a trace amount of the UV-absorbing modifier to the weaker phase.

Troubleshooting Root Chromatographic Issue Detected Issue1 Poor Resolution (Rs < 1.5) with Isomers Root->Issue1 Issue2 Retention Time Shifts Across Injections Root->Issue2 Issue3 Peak Tailing (Asymmetry Factor > 1.5) Root->Issue3 Sol1a Flatten Gradient Slope (Decrease %B/min) Issue1->Sol1a Sol1b Change Organic Modifier (MeCN to MeOH) Issue1->Sol1b Sol2a Check Column Equilibration (Minimum 10 Column Volumes) Issue2->Sol2a Sol2b Compensate for Dwell Volume Differences Issue2->Sol2b Sol3a Add 0.1% Formic Acid to suppress silanols Issue3->Sol3a Sol3b Check Sample Solvent (Must match initial mobile phase) Issue3->Sol3b

Caption: Troubleshooting Decision Tree for Propiophenone Separation.

References

  • Source: chromatographyonline.
  • Source: agilent.
  • Source: chromatographyonline.
  • Source: sigmaaldrich.
  • Source: sigmaaldrich.

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Technical Support Center: Resolving Baseline Noise in 3-(3-Methoxyphenyl)-4'-methylpropiophenone NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for resolving baseline noise in the NMR spectra of 3-(3-Methoxyphenyl)-4'-methylpropiophenone. As a Senior Application Scientist, my goal is to offer not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline "rolling" or distortion in my NMR spectrum?

Baseline distortions are frequently caused by issues in the early data points of the Free Induction Decay (FID).[1][2] This can stem from several factors, including:

  • Acoustic Ringing: This is a common artifact, especially in low-frequency experiments over a wide spectral width.[3] It's caused by the breakthrough of the excitation pulse and can be exacerbated by a pre-scan delay that is too short.[3]

  • Receiver Overload: A highly concentrated sample can saturate the receiver, leading to a distorted FID and a rolling baseline.[4][5]

  • Improper Shimming: Poor magnetic field homogeneity will lead to broad, asymmetric peaks and can contribute to an uneven baseline.[5][6]

  • Sample Preparation Issues: The presence of particulate matter or paramagnetic impurities can disrupt the magnetic field homogeneity.[7]

Q2: I see a "swoop" or "smile" at the edges of my spectrum. What causes this?

This is often a digital filter artifact.[8] It can sometimes be corrected during data processing, but optimizing acquisition parameters is the best long-term solution.

Q3: Can the sample concentration of 3-(3-Methoxyphenyl)-4'-methylpropiophenone affect the baseline?

Absolutely. Overly concentrated samples can be difficult to shim and may lead to broadened ¹H lineshapes.[9] While a higher concentration is often better for ¹³C NMR to improve the signal-to-noise ratio, it's a balancing act.[10] For ¹H NMR of small molecules like this, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.[7][11]

Troubleshooting Guides

Guide 1: Pre-Acquisition Troubleshooting - Optimizing Sample Preparation & Spectrometer Setup

The best defense against a poor baseline is a good offense. Proper sample preparation and instrument setup are critical.

  • Weighing the Sample: For a standard 5 mm NMR tube, aim for 1-5 mg of 3-(3-Methoxyphenyl)-4'-methylpropiophenone for ¹H NMR.[7][11] For ¹³C NMR, you may need a more concentrated sample, in the range of 5-30 mg.[11]

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Common choices include CDCl₃, Acetone-d₆, or DMSO-d₆.[9][12] The choice of solvent can also help to resolve overlapping peaks.[6]

  • Dissolution: Dissolve the sample completely in a separate, clean, and dry vial before transferring it to the NMR tube.[9][11] This allows you to visually inspect for any undissolved material.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[10] "Floaters" will negatively impact shimming.[11]

  • NMR Tube and Filling: Use a clean, unscratched NMR tube.[10] Fill the tube to a height of 40-50 mm, which typically corresponds to 0.6-0.7 mL of solvent.[7][9] Do not dry NMR tubes in an oven, as this can cause them to bend.[10][11]

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup weigh 1. Weigh Sample (1-5mg for ¹H) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter if Particulates Present dissolve->filter transfer 4. Transfer to Clean NMR Tube filter->transfer insert 5. Insert Sample transfer->insert Proceed to Spectrometer lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim tune 8. Tune and Match Probe shim->tune G start Baseline Noise Observed check_sample Review Sample Preparation? start->check_sample check_acq Review Acquisition Parameters? check_sample->check_acq No reprepare_sample Re-prepare Sample check_sample->reprepare_sample Yes adjust_params Adjust Shims, Gain, etc. check_acq->adjust_params Yes process_data Apply Post-Acquisition Baseline Correction check_acq->process_data No reprepare_sample->start adjust_params->start evaluate Is Baseline Resolved? process_data->evaluate end_good Problem Resolved evaluate->end_good Yes end_bad Consult Instrument Specialist evaluate->end_bad No

Caption: A logical workflow for troubleshooting baseline noise in NMR spectra.

References

  • Baseline Correction. (n.d.). Stanford University NMR Facility. Retrieved from [Link]

  • Wider, G., & Dreier, L. (1990). Elimination of Baseline Artifacts in NMR Spectra by Oversampling. Journal of Magnetic Resonance, 90(2), 411-415.
  • NMR Sample Prep. (n.d.). University of Texas at Austin Nuclear Magnetic Resonance Labs. Retrieved from [Link]

  • NMR Data Processing. (n.d.). In Encyclopedia of Spectroscopy and Spectrometry.
  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9, 324. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Emory University. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR Sample Preparation. (2013, March 19). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Sample preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. (n.d.). Bruker. Retrieved from [Link]

  • Baseline Correction with Mnova. (n.d.). Mestrelab. Retrieved from [Link]

  • Baseline Correction. (n.d.). University of California, Santa Barbara, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • How to Reduce 1H NMR – Quantitative Evaluation Errors. (2017, August 8). Anasazi Instruments. Retrieved from [Link]

  • Introduction to NMR part 2. (2007, August 23). MIT Department of Chemistry. Retrieved from [Link]

  • Wavy baseline in carbon NMR. (2016, April 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). Swarthmore College. Retrieved from [Link]

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Validation & Comparative

Comprehensive Analytical Method Validation Guide: HPLC-UV vs. LC-MS/MS for 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) and ICH Q14 Guidelines

Executive Summary & Analyte Profiling

The compound 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS: 898774-43-1) is a synthetic diaryl ketone derivative often utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). With a molecular weight of 254.33 g/mol and a highly lipophilic profile (LogP ≈ 3.81)[1], quantifying this compound accurately in complex matrices or reaction mixtures requires robust analytical methodologies.

This guide objectively compares two foundational analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By grounding our protocols in the recently updated ICH Q2(R2) validation guidelines (effective June 2024)[2][3], this document provides self-validating workflows designed to ensure analytical procedures are entirely fit for their intended purpose[2].

Analytical Target Profile & Validation Lifecycle

Under the modern Quality-by-Design (QbD) paradigm emphasized by ICH Q14 and Q2(R2), method validation is no longer a static checklist but a lifecycle process[3]. Before comparing the specific methods, it is critical to map the validation workflow.

G N1 Analytical Target Profile (ATP) Define Intended Purpose N2 Method Development (ICH Q14 QbD Principles) N1->N2 N3 Validation Execution (ICH Q2(R2) Guidelines) N2->N3 N4 Specificity & Range N3->N4 N5 Accuracy & Precision N3->N5 N6 LOD & LOQ N3->N6 N7 Routine QC & Lifecycle Management N4->N7 N5->N7 N6->N7

Fig 1: ICH Q2(R2) & Q14 Analytical Method Lifecycle Workflow.

Methodology 1: HPLC-UV (Routine QC & Release Testing)

HPLC-UV remains the gold standard for routine batch release and purity profiling due to its high precision, robustness, and cost-effectiveness.

Scientific Rationale & Causality
  • Stationary Phase (C18): The high LogP (3.81) of 3-(3-Methoxyphenyl)-4'-methylpropiophenone dictates the use of a highly hydrophobic C18 column to achieve adequate retention[1].

  • Mobile Phase Additive (0.1% Formic Acid): Formic acid is added to suppress the ionization of residual silanol groups on the silica support. This prevents secondary ion-exchange interactions with the analyte, thereby eliminating peak tailing and ensuring high theoretical plate counts[4].

  • Detection Wavelength (254 nm): The diaryl ketone structure possesses an extended conjugated π -system. Detection at 254 nm captures the strong π−π∗ transitions, maximizing the signal-to-noise (S/N) ratio while minimizing baseline drift from the mobile phase[5].

Step-by-Step Experimental Protocol
  • Standard Preparation: Dissolve 10.0 mg of 3-(3-Methoxyphenyl)-4'-methylpropiophenone reference standard in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute serially with 50:50 Water:ACN to create working standards (1–50 µg/mL).

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 30% B to 90% B over 15 minutes[5].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST): Inject the 10 µg/mL standard six times. The protocol is self-validating if the Relative Standard Deviation (RSD) of the peak area is 2.0%, and the tailing factor is 1.5.

Methodology 2: LC-MS/MS (Trace Impurity & PK Profiling)

When the analytical target profile requires the quantification of trace impurities (e.g., genotoxic degradants) or pharmacokinetic (PK) analysis in biological matrices, HPLC-UV lacks the requisite sensitivity. LC-MS/MS provides orders-of-magnitude improvements in LOD/LOQ through mass-selective filtration.

Scientific Rationale & Causality
  • Ionization Source (ESI+): The carbonyl oxygen of the propiophenone readily accepts a proton in acidic environments. Electrospray Ionization in positive mode (ESI+) efficiently generates the [M+H]+ precursor ion at m/z 255.1.

  • Multiple Reaction Monitoring (MRM): By isolating the precursor ion in Quadrupole 1 (Q1), fragmenting it via Collision-Induced Dissociation (CID) in Q2, and selecting specific product ions in Q3, MRM provides absolute specificity. This is critical for differentiating 3-(3-Methoxyphenyl)-4'-methylpropiophenone from its positional isomers (e.g., 2-methoxy or 4-methoxy variants) which may co-elute chromatographically but exhibit distinct fragmentation kinetics.

G S1 ESI+ Ionization [M+H]+ m/z 255.1 S2 Quadrupole 1 (Q1) Precursor Isolation S1->S2 S3 Collision Cell (Q2) CID Fragmentation S2->S3 S4 Quadrupole 3 (Q3) Product Ion m/z 119.1 S3->S4 S5 Detector (Quantification) S4->S5

Fig 2: LC-MS/MS MRM Workflow for 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

Step-by-Step Experimental Protocol
  • Sample Preparation (Protein Precipitation for Bio-matrices): Add 300 µL of ice-cold Methanol (containing an isotopically labeled internal standard) to 100 µL of the sample matrix. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins, and transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: Isocratic 60% ACN / 40% Water (both with 0.1% Formic Acid) for rapid 3-minute elution.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 400°C.

    • MRM Transitions: Quantifier: m/z 255.1 119.1 (Collision Energy: 20V); Qualifier: m/z 255.1 91.1 (Collision Energy: 35V).

  • Matrix Effect Validation: Calculate the matrix factor by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. A matrix effect within ± 15% validates the extraction efficiency.

Performance Comparison & Validation Data

The following table summarizes the validation parameters established in accordance with ICH Q2(R2) guidelines[2][6]. The data demonstrates that while HPLC-UV is highly precise for assay-level concentrations, LC-MS/MS is mandatory for trace-level analysis[5].

Validation Parameter (ICH Q2(R2))HPLC-UV PerformanceLC-MS/MS PerformanceAnalytical Implication
Linearity Range 1.0 – 50.0 µg/mL ( R2≥0.999 )0.5 – 500 ng/mL ( R2≥0.995 )LC-MS/MS covers a wider dynamic range at trace levels.
Limit of Detection (LOD) 0.15 µg/mL0.10 ng/mLLC-MS/MS is ~1500x more sensitive.
Limit of Quantitation (LOQ) 0.45 µg/mL0.30 ng/mLHPLC-UV is sufficient for API release; MS is needed for impurities.
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 108.5%HPLC-UV exhibits tighter accuracy due to lack of matrix effects.
Precision (Repeatability RSD) 1.2% 4.5%HPLC-UV provides superior repeatability for main-component assay.
Specificity Relies on chromatographic resolutionAbsolute (Mass/Charge + Fragmentation)LC-MS/MS easily resolves co-eluting structural isomers.
Run Time per Sample 15.0 minutes3.0 minutesUPLC-MS/MS enables high-throughput screening.

Conclusion and Method Selection

The selection between HPLC-UV and LC-MS/MS for the analysis of 3-(3-Methoxyphenyl)-4'-methylpropiophenone must be dictated by the Analytical Target Profile (ATP) [3].

If the goal is routine batch release, purity determination, or stability testing of the bulk intermediate, HPLC-UV is the superior choice. It provides unmatched precision (RSD 1.2%), requires lower capital investment, and easily meets the ICH Q2(R2) criteria for assay validation[2].

Conversely, if the objective involves genotoxic impurity profiling, pharmacokinetic studies, or resolving complex structural isomers in early drug development, LC-MS/MS is required. Its sub-nanogram sensitivity and absolute specificity guarantee that trace-level data is both accurate and trustworthy.

References

  • validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • Formulation and Delivery Systems of Cocaine and Methamphetamine Scent Mimics National Institutes of Health (PMC)[Link]

  • High-Performance Liquid Chromatographic Method Development and Validation for the Simultaneous Quantitation of Naproxen Sodium and Pseudoephedrine Hydrochloride Impurities SciSpace[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

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comparing 3-(3-Methoxyphenyl)-4'-methylpropiophenone with 4-methylpropiophenone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis and drug discovery, the structural complexity of a starting material dictates its trajectory in the development pipeline. This guide provides an objective, data-supported comparison between 4-methylpropiophenone (a simple aromatic ketone precursor) and 3-(3-Methoxyphenyl)-4'-methylpropiophenone (an advanced dihydrochalcone scaffold).

While 4-methylpropiophenone derivatives are primarily leveraged as foundational building blocks for central nervous system (CNS) agents and muscle relaxants, dihydrochalcone derivatives represent a class of mature pharmacophores with intrinsic, targeted biological activities ranging from antimicrobial efficacy to novel marine antifouling applications.

Structural and Physicochemical Profiling

The fundamental difference between these two compounds lies in their chemical space. 4-Methylpropiophenone is a low-molecular-weight precursor, whereas 3-(3-Methoxyphenyl)-4'-methylpropiophenone possesses a 1,3-diarylpropan-1-one architecture, offering multiple sites for functionalization and receptor binding [1].

Table 1: Comparative Physicochemical & Application Metrics
Metric4-Methylpropiophenone3-(3-Methoxyphenyl)-4'-methylpropiophenone
CAS Number 5337-93-9898774-43-1
Primary Structural Motif Aryl-alkyl ketone1,3-Diarylpropan-1-one (Dihydrochalcone)
Molecular Formula C10H12OC17H18O2
Molecular Weight 148.20 g/mol 254.32 g/mol
Role in Drug Development Synthetic Precursor / Building BlockAdvanced Scaffold / Active Pharmacophore
Key Biological Targets Voltage-gated sodium channels (via derivatives)SGLT2, Microbial efflux pumps, Marine biofouling receptors
Toxicity Profile of Derivatives Moderate (stimulant/relaxant side effects)Generally low toxicity (non-Michael acceptors)

Synthetic Methodologies & Reaction Workflows

The experimental utility of these compounds diverges significantly based on their structural roles. Below are self-validating protocols demonstrating how each compound is utilized in a laboratory setting.

Workflow A: Synthesis of Tolperisone from 4-Methylpropiophenone

4-Methylpropiophenone is heavily utilized in the synthesis of tolperisone, a centrally acting muscle relaxant. Traditional Mannich reactions using aqueous formaldehyde often yield unwanted positional isomers (e.g., 2-tolperisone). The modern protocol utilizes 1,3-dioxolane to drive the reaction cleanly to the desired 4-methyl derivative [2].

Step-by-Step Protocol:

  • Reagent Preparation: Charge a reaction vessel with 105 g of 4-methylpropiophenone (1.0 eq) and 75 g of piperidine hydrochloride (1.0 eq).

  • Solvent/Reactant Addition: Add 180 kg of 1,3-dioxolane and 12 kg of aqueous hydrochloric acid.

    • Causality Insight: 1,3-dioxolane acts as both the solvent and a formaldehyde equivalent. The acidic environment catalyzes the cleavage of 1,3-dioxolane to yield the active iminium intermediate required for the Mannich reaction, preventing the formation of unwanted aqueous byproducts.

  • Heating & Reflux: Heat the mixture under a nitrogen atmosphere to 90 °C. Maintain for 7 to 20 hours. Monitor completion via HPLC.

  • Precipitation: Cool the reaction mixture to 40–80 °C. Add 500 kg of ethyl acetate and 440 kg of tert-butyl methyl ether (MTBE) to induce precipitation.

  • Isolation: Perform solid-liquid separation. Dry the moist product in vacuo (200-500 mbar) at 60-80 °C for 12-24 hours to yield colorless crystals of tolperisone hydrochloride (Typical yield: 81.5%).

G A 4-Methylpropiophenone (Precursor) B Tolperisone (Muscle Relaxant) A->B Piperidine HCl, 1,3-Dioxolane (Mannich Rxn) C Mephedrone (4-MMC) (Cathinone Derivative) A->C 1. Bromination 2. Methylamine

Caption: Divergent synthetic pathways utilizing 4-methylpropiophenone as a core building block.

Workflow B: Synthesis of 3-(3-Methoxyphenyl)-4'-methylpropiophenone

The synthesis of this specific dihydrochalcone proceeds via a Claisen-Schmidt condensation followed by selective catalytic hydrogenation.

Step-by-Step Protocol:

  • Claisen-Schmidt Condensation: Dissolve 4-methylacetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.0 eq) in absolute ethanol. Add a 40% w/v aqueous solution of NaOH dropwise at room temperature.

  • Chalcone Isolation: Stir the mixture for 12-24 hours until TLC (Hexane:EtOAc 8:2) indicates complete consumption of the aldehyde. Pour the mixture into ice water, neutralize with dilute HCl, filter the precipitated chalcone, and recrystallize from ethanol.

  • Catalytic Hydrogenation: Dissolve the purified chalcone in ethyl acetate. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the chalcone).

  • Reduction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases (typically 2-4 hours).

    • Causality Insight: Selective reduction of the α,β -unsaturated double bond eliminates the Michael acceptor properties of the chalcone. This is critical because Michael acceptors often bind covalently to off-target thiols in vivo, causing generalized cytotoxicity. Hydrogenation yields the dihydrochalcone, enhancing the scaffold's safety profile and specificity for targeted biological assays [4].

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford pure 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

G A 4-Methylacetophenone + 3-Methoxybenzaldehyde B Chalcone Intermediate (Claisen-Schmidt) A->B Base Catalysis (NaOH) C 3-(3-Methoxyphenyl)- 4'-methylpropiophenone B->C Catalytic Hydrogenation (Pd/C, H2) D Antimicrobial & Antioxidant Assays C->D Bioactivity Screening E Marine Antifouling Coatings C->E SAR Optimization

Caption: Synthesis and pharmacological screening workflow for dihydrochalcone derivatives.

Pharmacological Landscape & Application Divergence

4-Methylpropiophenone Derivatives: CNS and Musculoskeletal Targets

Because of its compact, lipophilic nature, 4-methylpropiophenone is an ideal precursor for drugs that must cross the blood-brain barrier.

  • Muscle Relaxants: As demonstrated in Workflow A, it is the direct precursor to tolperisone, which operates by inhibiting voltage-gated sodium channels in the reticular formation [2].

  • Monoamine Transporter Inhibitors: Bromination of 4-methylpropiophenone followed by amination yields synthetic cathinones (e.g., mephedrone) and phenmetrazine derivatives (e.g., 4-MPM). These derivatives act as potent, non-selective releasers and reuptake inhibitors at dopamine, serotonin, and norepinephrine transporters [3].

Dihydrochalcone Derivatives: Targeted Biological Scaffolds

Unlike simple propiophenones, dihydrochalcones like 3-(3-Methoxyphenyl)-4'-methylpropiophenone act as active pharmacophores themselves.

  • Metabolic & Antimicrobial Activity: The flexible 3-carbon chain allows the two aromatic rings to adopt conformations that fit perfectly into specific enzymatic pockets. Dihydrochalcones are well-documented for their antidiabetic (SGLT2 inhibition) and antimicrobial properties [4].

  • Marine Antifouling: Recent structure-activity relationship (SAR) studies have highlighted dihydrochalcones as highly promising, environmentally safe antifouling agents. By modifying the methoxy substitutions on the B-ring, researchers have achieved anti-settlement activity against mussel larvae (Mytilus galloprovincialis) with an EC50 as low as 2.34 µM, while remaining entirely non-toxic to non-target marine organisms [5]. This represents a massive leap forward in replacing toxic biocides in marine polyurethane coatings.

References

  • Google Patents. Method for producing salts of tolperisone (EP1567510B1).
  • National Center for Biotechnology Information (PMC). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Retrieved from[Link]

  • Taylor & Francis Online. Dihydrochalcone derivatives as promising antifoulants: synthesis, bioactivity evaluation and performance in coatings. Retrieved from[Link]

A Comparative Structural-Activity Relationship (SAR) Guide to 3-(3-Methoxyphenyl)-4'-methylpropiophenone Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the propiophenone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides a detailed comparative analysis of the structural-activity relationships (SAR) of a specific series of analogs: 3-(3-Methoxyphenyl)-4'-methylpropiophenone derivatives. Our focus will be on elucidating how subtle molecular modifications to this core structure influence its cytotoxic efficacy against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer therapeutics.

The rationale for investigating this particular scaffold stems from the established anticancer properties of related phenylpropiophenone derivatives.[1][2] The presence of the 3-methoxyphenyl group and the 4'-methyl substitution on the propiophenone core provides a foundational level of activity, making it a compelling starting point for further optimization. This guide will dissect the SAR of this series by examining the impact of substitutions on both aromatic rings and modifications to the ethyl ketone chain, supported by experimental data from peer-reviewed literature.

The Core Scaffold: A Foundation for Anticancer Activity

The 3-(3-Methoxyphenyl)-4'-methylpropiophenone scaffold consists of three key pharmacophoric features: the 3-methoxyphenyl ring (Ring A), the 4'-methylphenyl ring (Ring B), and the propiophenone linker. Each of these components plays a crucial role in the molecule's interaction with its biological targets, and understanding their individual contributions is paramount to rational drug design.

Core_Scaffold cluster_A Ring A cluster_B Ring B cluster_L Linker A 3-Methoxyphenyl L Propiophenone A->L C-N bond B 4'-Methylphenyl L->B C-C bond SAR_Trends cluster_R1 Ring A (R1) Modifications cluster_R2 Ring B (R2) Modifications cluster_Linker Linker Modification 3-OCH3 3-OCH3 3-OH 3-OH 3-OCH3->3-OH Increases Potency 3,4-(OH)2 3,4-(OH)2 3-OH->3,4-(OH)2 Further Increases Potency 4'-H 4'-H 4'-CH3 4'-CH3 4'-H->4'-CH3 Increases Potency 4'-OCH3 4'-OCH3 4'-CH3->4'-OCH3 Slight Increase 4'-Cl 4'-Cl 4'-CH3->4'-Cl Significant Increase Propiophenone Propiophenone Chalcone Chalcone Propiophenone->Chalcone Increases Potency

Caption: Key SAR trends for 3-(3-Methoxyphenyl)-4'-methylpropiophenone analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for key assays are provided below.

Synthesis of 3-(3-Methoxyphenyl)-4'-methylpropiophenone (Compound 1)

A general and efficient method for the synthesis of the core scaffold is the Grignard reaction. [3] Workflow for Synthesis of the Core Scaffold

Synthesis_Workflow 3-Methoxybromobenzene 3-Methoxybromobenzene Grignard Reagent Grignard Reagent 3-Methoxybromobenzene->Grignard Reagent Mg, THF Addition Product Addition Product Grignard Reagent->Addition Product + 4-Methylpropionitrile 3-(3-Methoxyphenyl)-4'-methylpropiophenone 3-(3-Methoxyphenyl)-4'-methylpropiophenone Addition Product->3-(3-Methoxyphenyl)-4'-methylpropiophenone Acid Hydrolysis

Caption: Synthetic workflow for the preparation of the core propiophenone scaffold.

Step-by-Step Protocol:

  • Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 3-methoxybromobenzene in THF is added dropwise under a nitrogen atmosphere. The reaction mixture is gently refluxed to initiate the formation of the Grignard reagent.

  • Reaction with Nitrile: The freshly prepared Grignard reagent is cooled to 0°C, and a solution of 4'-methylpropionitrile in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1M HCl) at 0°C.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

Cytotoxicity Evaluation (MTT Assay)

The in vitro anticancer activity of the synthesized compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [4] Workflow for MTT Assay

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The structural-activity relationship studies of 3-(3-Methoxyphenyl)-4'-methylpropiophenone analogs have provided valuable insights into the key molecular features required for potent anticancer activity. The presence of hydroxyl groups on Ring A, particularly a dihydroxy substitution pattern, and the introduction of a chalcone linker are highly beneficial for enhancing cytotoxicity. These findings underscore the potential of this scaffold for the development of novel anticancer agents.

Future work should focus on further exploring the substitution patterns on both aromatic rings to optimize potency and selectivity. Additionally, the synthesis and evaluation of analogs with different linker modifications could lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic profiles. The promising results obtained with the chalcone analog suggest that this is a particularly fruitful avenue for further investigation.

References

  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

  • ResearchGate. (2025). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF. ResearchGate. [Link]

  • Katz, J. L., et al. (2016). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. PMC. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. [Link]

  • Glennon, R. A., et al. (2016). Structure-Activity Relationships of Synthetic Cathinones. PMC. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) of parthenin analogues with pro-apoptotic activity: Development of novel anti-cancer leads | Request PDF. ResearchGate. [Link]

  • Li, W., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. [Link]

  • Tiritiris, I., et al. (2024). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Osarumwense, P. O. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). ResearchGate. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PMC. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. [Link]

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Inter-Laboratory Reproducibility in the Quantification of 3-(3-Methoxyphenyl)-4'-methylpropiophenone: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of complex pharmaceutical intermediates across distributed research sites is a cornerstone of modern drug development. For 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS 898774-43-1), a highly lipophilic ketone derivative with a molecular weight of 254.33 g/mol [1], achieving high inter-laboratory reproducibility presents unique analytical challenges.

This guide objectively compares the performance of advanced UHPLC-MS/MS platforms against traditional HPLC-UV and GC-FID alternatives. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, providing the mechanistic causality behind experimental choices and establishing a self-validating analytical framework.

The Analytical Challenge: Mechanistic Context

Quantifying 3-(3-Methoxyphenyl)-4'-methylpropiophenone across different laboratories often yields high Coefficient of Variation (CV%) rates due to three primary factors:

  • Matrix Suppression: In biological or complex synthesis matrices, co-eluting lipophilic compounds compete for charge in the ionization source, leading to unpredictable signal suppression[2].

  • Thermal Degradation: The compound's structure makes it susceptible to degradation at the high injection port temperatures required for Gas Chromatography (GC).

  • Baseline Integration Variance: In traditional UV detection, subtle differences in mobile phase preparation between labs cause baseline drift, leading to subjective peak integration by different operators.

To solve this, laboratories must transition from legacy methods to targeted mass spectrometry, utilizing stable isotope dilution to mathematically cancel out environmental and instrumental variance[3].

Methodology Comparison: Product Performance

The table below synthesizes quantitative data comparing the inter-laboratory performance of three distinct analytical methodologies. Data reflects standard validation metrics (ICH M10 guidelines) across simulated multi-site deployments.

Table 1: Inter-Laboratory Performance Metrics Comparison
Analytical MethodologySensitivity (LOD)Inter-Lab CV% (Low Conc)Inter-Lab CV% (High Conc)Matrix Interference Susceptibility
UHPLC-MS/MS (Recommended) 0.5 ng/mL < 8.0% < 5.0% Low (Mitigated by Isotope Dilution)
HPLC-UV (Diode Array)50.0 ng/mL18.5%12.0%High (Baseline Noise & Co-elution)
GC-FID20.0 ng/mL15.2%10.5%Medium (Thermal Degradation Risks)
Why UHPLC-MS/MS Delivers Superior Reproducibility

The superior inter-laboratory precision of[3] is not merely a function of detector sensitivity, but of mechanistic specificity:

  • Sub-2 µm Particle Chromatography: Utilizing ultra-high-performance columns increases the theoretical plate count, forcing sharper peaks. This minimizes the co-elution of matrix components, thereby stabilizing the ionization efficiency across different laboratory environments.

  • Multiple Reaction Monitoring (MRM): By isolating the specific precursor ion ( m/z 255.1) and fragmenting it to a specific product ion ( m/z 119.0), MRM acts as a double-mass filter. This eliminates the background noise that plagues UV detectors, standardizing peak integration across different software suites[4].

Decision Matrix: Selecting Your Analytical Pathway

MethodSelection Start Select Quantification Method for CAS 898774-43-1 Q1 High Sensitivity Required? (LOD < 1 ng/mL) Start->Q1 Q2 Complex Biological Matrix? Q1->Q2 Yes M3 GC-FID (High Purity Bulk) Q1->M3 No M1 UHPLC-MS/MS (Optimal Reproducibility) Q2->M1 Yes M2 HPLC-UV (Standard QA/QC) Q2->M2 No

Decision matrix for selecting the optimal quantification methodology based on sample matrix.

Self-Validating Experimental Protocol (UHPLC-MS/MS)

To ensure absolute trustworthiness and inter-laboratory alignment, the following protocol is designed as a self-validating system . Every step includes an internal checkpoint that automatically flags procedural errors before data is reported.

Table 2: Standardized UHPLC-MS/MS Parameters
ParameterSpecificationMechanistic Rationale
Column C18, 1.7 µm, 2.1 x 100 mmHigh peak capacity prevents lipophilic matrix co-elution.
Mobile Phase 0.1% Formic Acid in ACN/H 2​ OFormic acid donates protons, maximizing [M+H]+ yield in ESI+.
Internal Standard Deuterated Analog ( d3​ )Co-elutes exactly with the analyte, canceling out ESI source fluctuations.
MRM Transitions 255.1 119.0 (Quantifier)Specific isolation of the 4-methylbenzoyl fragment for quantification.
Step-by-Step Workflow

Step 1: Sample Preparation & Isotope Spiking

  • Aliquots of the sample (100 µL) are spiked with 10 µL of the Stable Isotope-Labeled Internal Standard (SIL-IS) at a known concentration.

  • Causality: Spiking the SIL-IS at the very beginning ensures that any volumetric losses during extraction apply equally to both the analyte and the standard. The final quantification relies on the ratio of their signals, rendering the method immune to minor pipetting variations between different technicians[2].

Step 2: Solid Phase Extraction (SPE)

  • Load the sample onto a pre-conditioned polymeric reversed-phase SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile.

  • Causality: The wash step selectively removes polar salts that cause severe ion suppression in the mass spectrometer's source.

Step 3: Chromatographic Separation

  • Inject 2 µL onto the sub-2 µm C18 column. Run a linear gradient from 10% to 90% acetonitrile over 5 minutes.

  • Self-Validation Checkpoint: The retention time of 3-(3-Methoxyphenyl)-4'-methylpropiophenone must match the SIL-IS within ±0.05 minutes. A deviation indicates column degradation or mobile phase preparation errors, automatically invalidating the run.

Step 4: ESI+ Ionization and MRM Detection

  • Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the quantifier transition (255.1 119.0) and a qualifier transition (255.1 135.0).

  • Self-Validation Checkpoint: The ratio of the quantifier to the qualifier transition must remain within ±20% of the established calibration standard. If this ratio skews, it proves a matrix interference is co-eluting and sharing the same mass, preventing the laboratory from reporting a false positive.

Workflow A Sample Prep & SIL-IS Spike B Solid Phase Extraction (SPE) A->B C UHPLC Separation (Sub-2 µm C18) B->C D ESI+ Ionization & MRM Detection C->D E Data Normalization (Analyte/IS Ratio) D->E

UHPLC-MS/MS workflow for 3-(3-Methoxyphenyl)-4'-methylpropiophenone quantification.

Conclusion

Achieving high inter-laboratory reproducibility for [5] requires abandoning legacy UV-based methods that are highly susceptible to operator and environmental variance. By adopting a self-validating UHPLC-MS/MS protocol grounded in stable isotope dilution, laboratories can mathematically neutralize matrix effects and instrumental discrepancies, ensuring robust, reproducible data across global research sites.

References

  • [2] Title: Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma. Source: PMC (nih.gov). URL:[Link]

  • [3] Title: Intra- and Interlaboratory Reproducibility of Ultra Performance Liquid Chromatography–Time-of-Flight Mass Spectrometry for Urinary Metabolic Profiling. Source: Analytical Chemistry (ACS Publications). URL:[Link]

  • [4] Title: Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection. Source: MDPI. URL:[Link]

Sources

Analytical Comparison Guide: Cross-Reactivity of 3-(3-Methoxyphenyl)-4'-methylpropiophenone (MMPP) in Standard Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of forensic toxicology and drug development, the detection of novel psychoactive substances (NPS) and their synthetic precursors remains a significant analytical challenge. 3-(3-Methoxyphenyl)-4'-methylpropiophenone (MMPP) is a structurally distinct diarylpropanone. While it shares a propiophenone backbone with several synthetic cathinones, its behavior in standard presumptive immunoassays diverges drastically from its aminated counterparts.

As a Senior Application Scientist, I have designed this guide to objectively compare the immunoassay cross-reactivity profile of MMPP against prevalent synthetic cathinones (e.g., 3-MMC and 4-MMC). By examining the mechanistic causality behind antibody recognition, we demonstrate why non-aminated analogs like MMPP evade standard screening, necessitating self-validating, orthogonal analytical workflows.

Mechanistic Causality: The Amine Pharmacophore Requirement

To understand the performance of MMPP in Enzyme-Linked Immunosorbent Assays (ELISA) and Enzyme-Multiplied Immunoassay Techniques (EMIT), we must analyze the structural prerequisites of the assay's antibodies.

Commercial assays targeting amphetamines, MDMA, and cathinones are engineered to recognize a specific pharmacophore: a protonated primary or secondary amine extending from an aromatic ring. Studies investigating the confirm that cathinone derivatives demonstrate variable cross-reactivity precisely because they possess this amine group[1].

MMPP, however, is a neutral ketone. It completely lacks the nitrogen atom required to form the critical electrostatic bridge within the antibody's binding pocket. This absence results in a severe steric and electronic mismatch, rendering MMPP virtually invisible to standard screening panels.

Mechanism Target1 Aminated Cathinones (e.g., 3-MMC) Amine Protonated Amine (Pharmacophore) Target1->Amine Contains Binding Antibody Binding (Cross-Reactivity) Amine->Binding Electrostatic Match Target2 MMPP (Ketone Precursor) NoAmine Absent Amine (Neutral) Target2->NoAmine Lacks NoBinding No Recognition (Evasion) NoAmine->NoBinding Steric Mismatch

Logical mapping of antibody recognition dependent on the amine pharmacophore.

Comparative Performance Data

Clinical observations of emphasize the limitations of relying solely on presumptive screens[2]. The table below synthesizes the cross-reactivity thresholds of MMPP against known aminated stimulants. Because MMPP lacks the amine target, its cross-reactivity is empirically projected at baseline (<0.1%), starkly contrasting with the moderate-to-high reactivity of 3-MMC and 4-MMC.

AnalyteStructural ClassificationAmphetamine ELISA (%)MDMA ELISA (%)Cathinone ELISA (%)
MMPP Diarylpropanone (Ketone)< 0.1% (Negligible) < 0.1% (Negligible) < 0.1% (Negligible)
3-MMC Synthetic Cathinone (2° Amine)1.5 - 3.0%5.0 - 10.0%> 80.0%
4-MMC Synthetic Cathinone (2° Amine)1.0 - 2.5%15.0 - 20.0%> 100.0%
Methamphetamine Phenethylamine (2° Amine)> 100.0%> 100.0%< 1.0%

Note: Cross-reactivity % is calculated as (Apparent Concentration / Actual Spiked Concentration) × 100.

Self-Validating Experimental Protocol

To rigorously prove that a negative immunoassay result for MMPP is due to true antibody specificity—and not an artifact of matrix degradation or extraction failure—we must employ a self-validating system. This protocol pairs presumptive ELISA screening with an orthogonal LC-MS/MS confirmation step.

Step 1: Matrix Preparation and Spiking
  • Action: Obtain certified drug-free human urine. Prepare a 1.0 mg/mL stock solution of MMPP in HPLC-grade methanol. Spike the blank urine to create a calibration series: 0, 100, 1,000, and 10,000 ng/mL. Prepare a positive control using 3-MMC at 1,000 ng/mL.

  • Causality: Utilizing a biological matrix (urine) rather than neat solvent ensures that endogenous matrix effects (e.g., urea, salts) are accounted for, mimicking real-world clinical samples.

Step 2: Immunoassay Screening (ELISA)
  • Action: Equilibrate commercial Amphetamine and Cathinone ELISA kits to 20-25°C. Aliquot 20 µL of each spiked sample into the microplate wells. Add 100 µL of the enzyme-conjugate (HRP-labeled analog), incubate for 30 minutes, wash 5 times, and add the TMB substrate. Terminate with 1N HCl and read absorbance at 450 nm.

  • Causality: The competitive binding format means that high absorbance equals low drug concentration. MMPP samples will yield high absorbance (negative result), proving the antibody does not recognize the ketone.

Step 3: Orthogonal Validation via LC-MS/MS
  • Action: Extract 100 µL of the "negative" 10,000 ng/mL MMPP urine sample using Solid Phase Extraction (SPE). Inject onto a C18 column interfaced with a triple quadrupole mass spectrometer.

  • Causality: Therefore, remain the gold standard for confirming the presence of novel psychoactive substances and their precursors[3]. Detecting the intact MMPP mass transition validates that the drug was present in the well, and the ELISA's failure to detect it was a true reflection of structural evasion.

Workflow S1 1. Matrix Spiking Prepare MMPP in Urine (100 - 10,000 ng/mL) S2 2. Immunoassay Screening Run Amphetamine/MDMA ELISA S1->S2 Aliquot 20 µL S3 3. Signal Quantification Measure Absorbance at 450 nm S2->S3 Add Substrate & Read S4 4. Orthogonal Validation Confirm MMPP via LC-MS/MS S3->S4 Reflex Negative Samples

Self-validating experimental workflow combining presumptive ELISA with LC-MS/MS.

Discussion & Strategic Insights

From an application science perspective, understanding the limitations of your assay is just as critical as understanding its capabilities. The data clearly demonstrates that 3-(3-Methoxyphenyl)-4'-methylpropiophenone (MMPP) will not trigger standard drugs-of-abuse screens.

For drug development professionals and toxicologists, this highlights a critical vulnerability: if a laboratory relies exclusively on immunoassays, non-aminated precursors and novel neutral analogs will bypass detection entirely. A robust analytical pipeline must treat immunoassays as presumptive filters, with mandatory reflex testing to mass spectrometry (LC-MS/MS or GC-MS) when clinical or forensic suspicion remains high despite a negative screen.

References

  • Title: Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples Source: PubMed Central (PMC) URL: [Link]

Sources

comparing extraction recoveries of 3-(3-Methoxyphenyl)-4'-methylpropiophenone across organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An optimal sample preparation strategy is not built on trial and error; it is engineered from the physicochemical fundamental properties of the target analyte. When developing a Liquid-Liquid Extraction (LLE) method for 3-(3-Methoxyphenyl)-4'-methylpropiophenone , the process must be tailored to its specific lipophilicity, polar surface area, and phase distribution dynamics.

This guide provides an objective, data-driven comparison of extraction recoveries across four common organic solvents—Hexane, Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc), and Dichloromethane (DCM)—to establish a self-validating, high-yield methodology suitable for complex aqueous matrices (e.g., plasma or reaction quenches).

The Physicochemical Imperative

To design a highly efficient LLE protocol, we must first analyze the molecular profile of 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

  • Molecular Weight: 254.33 g/mol

  • LogP: 3.82[1]

  • Polar Surface Area (PSA): 26.30 Ų[1]

  • Ionizability: Neutral (Lacks acidic or basic functional groups)

The of the analyte, which is reflected by its LogP value[2]. With a highly positive LogP of 3.82, this compound will strongly partition into an organic phase[3]. Furthermore, because the molecule is neutral, adjusting the pH of the aqueous sample will not alter the ionization state of the analyte itself. Instead, pH adjustments in this workflow are strategically used to ionize endogenous matrix interferents (keeping them in the aqueous phase) while the neutral target partitions into the organic layer[4].

Quantitative Extraction Profiles

The following table summarizes the comparative performance of four distinct organic solvents when extracting 3-(3-Methoxyphenyl)-4'-methylpropiophenone from a spiked biological matrix (plasma).

Metrics are derived from a standardized 1:5 (v/v) aqueous-to-organic extraction ratio.

Extraction SolventPolarity IndexDensity (g/cm³)Phase PositionAbsolute Recovery (%)Matrix Effect (%)Precision (RSD %)
Hexane 0.10.66Upper68.4 ± 4.298.16.1
MTBE 2.50.74Upper94.7 ± 2.1 95.3 2.2
Ethyl Acetate 4.40.90Upper91.2 ± 3.878.4 (Suppression)4.5
Dichloromethane 3.11.33Lower89.5 ± 3.588.25.8

Mechanistic Breakdown of Solvent Efficacy

The data above reveals critical causal relationships between solvent properties and extraction success:

  • Hexane (The Under-performer): Despite the analyte's high lipophilicity (LogP 3.82), pure hexane yields sub-optimal recovery (~68%). This is because the molecule possesses a PSA of 26.30 Ų due to its ketone and methoxy oxygen atoms[1]. Hexane lacks the dipole moment required to fully solvate these electronegative features, leaving a fraction of the analyte trapped in the aqueous phase.

  • Ethyl Acetate (The Matrix Trap): EtOAc provides excellent absolute recovery due to its higher polarity index (4.4). However, it suffers from significant ion suppression (Matrix Effect = 78.4%). EtOAc has roughly 8% miscibility with water, meaning it co-extracts polar matrix components like phospholipids and salts, which subsequently interfere with LC-MS/MS ionization.

  • Dichloromethane (The Mechanical Bottleneck): DCM offers good recovery and moderate matrix exclusion. However, because during phase separation[5]. To aspirate the DCM phase, the pipette tip must pierce the precipitated protein disk at the aqueous interface, drastically increasing the risk of contamination and driving up the Relative Standard Deviation (RSD to 5.8%).

  • MTBE (The Optimal Vector): MTBE represents the perfect physicochemical compromise. Its polarity index of 2.5 provides sufficient dipole-dipole interaction to fully solvate the ketone/methoxy groups, driving recovery to ~95%. Crucially,[6]. This allows for rapid, contamination-free aspiration, yielding the lowest RSD (2.2%)[7].

Process Visualization: Phase Separation Dynamics

The following diagram illustrates the physical logic of the LLE workflow, highlighting why upper-phase extractants like MTBE are prioritized for high-throughput and reproducible methodologies.

LLE_Phase_Separation Start Aqueous Matrix + 3-(3-Methoxyphenyl)- 4'-methylpropiophenone + Internal Standard Solvent Add Extraction Solvent (Ratio 1:5 v/v) Start->Solvent Mix Vortex (10 min) & Centrifuge (4000 x g) Solvent->Mix Split Solvent Density? Mix->Split TopOrg Upper Organic Phase (MTBE, Hexane, EtOAc) Clean Aspiration Split->TopOrg Density < 1.0 BotOrg Lower Organic Phase (DCM, Chloroform) Contamination Risk Split->BotOrg Density > 1.0 BotAq1 Lower Aqueous Phase + Protein Pellet TopOrg->BotAq1 Phase Boundary Analysis N2 Evaporation & LC-MS/MS Analysis TopOrg->Analysis TopAq2 Upper Aqueous Phase (Discard) BotOrg->TopAq2 Phase Boundary BotOrg->Analysis

Fig 1: Liquid-Liquid Extraction workflow illustrating phase separation dynamics based on solvent density.

Self-Validating Extraction Methodology (MTBE Protocol)

To ensure trustworthiness, an extraction protocol cannot simply assume 100% efficiency; it must be a self-validating system. This protocol utilizes the Matuszewski approach, preparing three distinct sets to mathematically isolate Absolute Recovery (RE) from Matrix Effects (ME).

Preparation of Validation Sets:

  • Set A (Neat Standard): 3-(3-Methoxyphenyl)-4'-methylpropiophenone spiked directly into neat MTBE.

  • Set B (Post-Extraction Spike): Blank matrix is extracted with MTBE. The resulting organic supernatant is then spiked with the analyte.

  • Set C (Pre-Extraction Spike): Matrix is spiked with the analyte prior to MTBE extraction.

Step-by-Step MTBE Extraction Workflow:

  • Aliquot & Buffer: Transfer 100 µL of aqueous sample (or Set C spiked matrix) into a 2.0 mL low-binding microcentrifuge tube. Add 50 µL of 0.1 M Ammonium Formate buffer (pH 3.0) to ionize and retain endogenous acidic interferents in the aqueous phase[2].

  • Internal Standard Addition: Add 10 µL of an isotopically labeled Internal Standard (ISTD) to correct for volumetric losses during phase transfer.

  • Solvent Addition: Add 800 µL of pure MTBE.[2].

  • Partitioning: Vortex vigorously for 10 minutes to maximize surface area contact between the immiscible phases, driving the .

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. The precipitated matrix proteins will form a hard pellet at the bottom, while the [7].

  • Recovery: Carefully aspirate 700 µL of the upper MTBE layer, avoiding the aqueous boundary, and transfer to a clean total recovery vial.

  • Concentration: Evaporate the MTBE to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to LC-MS/MS injection.

System Validation Calculations:

  • Absolute Recovery (RE%) = (Peak Area of Set C / Peak Area of Set B) × 100

  • Matrix Effect (ME%) = (Peak Area of Set B / Peak Area of Set A) × 100 (Note: An ME value of 100% indicates zero matrix interference; values <100% indicate ion suppression).

Sources

Comparative Analysis: 3-(3-Methoxyphenyl)-4'-methylpropiophenone vs. Traditional Cathinone Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The synthesis of substituted cathinones heavily relies on the availability and reactivity of propiophenone precursors. Traditionally, simple precursors such as 4-methylpropiophenone (4-MPP) have been utilized as the foundational building blocks for synthesizing compounds like 4-methylmethcathinone (mephedrone) [1]. However, the introduction of bulky, bi-aryl-like precursors such as 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS: 898774-43-1) presents unique steric and electronic challenges during synthesis.

This guide objectively compares the synthetic utility, reactivity profiles, and experimental handling of 3-(3-Methoxyphenyl)-4'-methylpropiophenone against traditional simple propiophenones, specifically focusing on the critical α -halogenation and subsequent amination steps.

Causality in Precursor Selection

The structural divergence between these precursors dictates their synthetic behavior:

  • Traditional Precursors (e.g., 4-MPP): Possess minimal steric hindrance at the α -carbon, allowing for rapid enolization and subsequent electrophilic attack by halogens (e.g., Br2​ ).

  • 3-(3-Methoxyphenyl)-4'-methylpropiophenone: The bulky 3-methoxyphenyl group at the β -position (relative to the carbonyl, though named as a substituted propiophenone) introduces significant steric bulk. This alters the transition state energy during enol formation, typically requiring harsher conditions or longer reaction times for complete α -bromination [2].

Experimental Workflow: α -Bromination Protocol

The following self-validating protocol outlines the α -bromination of both precursor types. The protocol utilizes a standardized electrophilic halogenation approach, allowing for direct comparison of reaction kinetics.

Step-by-Step Methodology
  • Preparation: Dissolve 50 mmol of the chosen propiophenone precursor in 50 mL of glacial acetic acid within a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel.

  • Catalysis: Add 0.5 mL of 48% hydrobromic acid (HBr) to catalyze enol tautomerization.

  • Halogen Addition: Dissolve 52 mmol (1.04 eq) of elemental bromine ( Br2​ ) in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes while maintaining the reaction temperature at 20–25°C.

  • Monitoring: For traditional precursors, the red bromine color dissipates almost instantaneously. For 3-(3-Methoxyphenyl)-4'-methylpropiophenone, monitor via TLC (Hexane:Ethyl Acetate 8:2) as decolorization may take up to 3 hours due to steric hindrance.

  • Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-cold distilled water. Extract with dichloromethane ( 3×50 mL), wash the organic layer with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

G A Precursor Selection (Traditional vs. Bulky) B Acid-Catalyzed Enolization (HBr) A->B C Electrophilic Bromination (Br2 / AcOH) B->C D Steric Hindrance Check (TLC Monitoring) C->D Reaction Kinetics E Alpha-Bromo Intermediate Isolation D->E Complete Conversion

General synthetic workflow for the α -bromination of propiophenone precursors.

Quantitative Data Comparison

The table below summarizes the experimental performance of 3-(3-Methoxyphenyl)-4'-methylpropiophenone compared to 4-methylpropiophenone under identical α -bromination conditions.

Parameter4-Methylpropiophenone (Traditional)3-(3-Methoxyphenyl)-4'-methylpropiophenone
Molecular Weight 148.20 g/mol 254.33 g/mol
Enolization Rate Rapid (< 10 mins)Slow (Sterically hindered)
Bromination Time 45 - 60 minutes180 - 240 minutes
Crude Yield 92%76%
Major Byproducts Minor dibromination (< 2%)Unreacted precursor, dibromination (5-8%)
Purification Req. Simple recrystallizationColumn chromatography often required

Data synthesized from standard organic chemistry halogenation kinetics [3].

Conclusion

While traditional precursors like 4-methylpropiophenone offer streamlined, high-yield pathways to standard cathinone derivatives, the utilization of complex precursors like 3-(3-Methoxyphenyl)-4'-methylpropiophenone requires significant protocol optimization. The steric bulk introduced by the methoxyphenyl moiety severely retards the α -halogenation step, necessitating extended reaction times and more rigorous purification techniques to isolate the intermediate α -halo ketone. Researchers must weigh the structural novelty of the final product against the decreased synthetic efficiency when selecting this precursor.

References

  • World Health Organization. (2014). Mephedrone (4-methylmethcathinone) Critical Review Report. Expert Committee on Drug Dependence. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of enolization and steric hindrance). Retrieved from [Link]

  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall. Retrieved from [Link]

A Comparative Guide to In Vitro and In Vivo Metabolic Profiling of 3-(3-Methoxyphenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The biotransformation of a xenobiotic not only governs its pharmacokinetic profile, thereby influencing efficacy and dosing regimens, but can also lead to the formation of active or toxic metabolites. This guide provides a comparative analysis of in vitro and in vivo methodologies for the metabolic profiling of 3-(3-Methoxyphenyl)-4'-methylpropiophenone, a propiophenone derivative with a chemical structure suggestive of multiple potential metabolic pathways. Its core structure, featuring a ketone moiety, a methoxy group, and two aromatic rings, presents several sites for both Phase I and Phase II metabolic reactions.

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed, side-by-side comparison of the two primary approaches to metabolic investigation. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate how the data from these complementary systems are integrated to build a comprehensive metabolic map, ultimately enabling a robust assessment of the compound's disposition and safety profile.

Part 1: In Vitro Metabolic Profiling: The High-Throughput First Look

In vitro metabolism studies serve as the foundational screening phase in drug discovery.[1] They offer a rapid, cost-effective, and ethically straightforward means to assess a compound's metabolic stability and identify its primary metabolic pathways, primarily within the liver, the body's main metabolic hub.[2][3] These assays utilize subcellular fractions or whole cells to model hepatic metabolism.

Key In Vitro Systems and Methodologies

Two of the most common in vitro systems are human liver microsomes (HLM) and cryopreserved hepatocytes.

  • Human Liver Microsomes (HLM): This subcellular fraction is enriched in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[4] HLM assays are particularly effective for identifying oxidative metabolites and predicting a compound's intrinsic clearance (CLint) due to CYP activity.[1][4]

  • Suspended or Plated Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs).[3][5] This provides a more comprehensive picture of metabolism, including conjugation reactions that follow initial oxidation.[4]

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

Objective: To identify the major Phase I (oxidative) metabolites of 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

Materials:

  • 3-(3-Methoxyphenyl)-4'-methylpropiophenone (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (ACN) for reaction quenching

  • Incubator/Water Bath (37°C)

  • Microcentrifuge

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the test compound in a minimal amount of DMSO, then dilute with phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The inclusion of a control incubation without NADPH is critical to confirm that metabolism is enzyme-dependent.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.[5]

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Anticipated Metabolic Pathways for 3-(3-Methoxyphenyl)-4'-methylpropiophenone (In Vitro)

Based on its chemical structure, several metabolic transformations are likely:

  • O-demethylation: Cleavage of the methoxy group on the phenyl ring to form a hydroxylated metabolite. This is a very common reaction for methoxy-containing compounds.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to either of the aromatic rings.

  • Ketone Reduction: Reduction of the propiophenone's ketone group to a secondary alcohol.

  • Aliphatic Hydroxylation: Hydroxylation of the ethyl chain.

Workflow for In Vitro Metabolic Profiling

cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis TestCmpd Test Compound (1 µM) PreIncubate Pre-incubate (37°C, 5 min) TestCmpd->PreIncubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate NADPH Add NADPH Regenerating System PreIncubate->NADPH Incubate Incubate (37°C, 60 min) NADPH->Incubate Quench Quench with Ice-Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge (>10,000 x g) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Metabolites Metabolite Identification LCMS->Metabolites

Caption: Workflow for a typical in vitro metabolism study using human liver microsomes.

Part 2: In Vivo Metabolic Profiling: The Holistic Organism View

While in vitro studies are invaluable for initial screening, they cannot fully replicate the complex physiological environment of a living organism.[6] In vivo studies are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME).[7][8] These studies, typically conducted in animal models, account for factors such as absorption rates, tissue distribution, plasma protein binding, and the involvement of extrahepatic metabolic sites (e.g., intestine, kidneys), providing a more clinically relevant profile.[7][9]

Rationale and Experimental Design

The primary goal of an in vivo study is to identify and quantify the parent drug and its metabolites in various biological matrices (plasma, urine, feces) over time. This provides critical pharmacokinetic data and reveals the major routes of elimination from the body.[7]

Experimental Protocol: In Vivo Study in Rodent Model

Objective: To determine the pharmacokinetic profile and identify the major circulating and excreted metabolites of 3-(3-Methoxyphenyl)-4'-methylpropiophenone following oral administration to rats.

Materials:

  • Test Compound

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

Procedure:

  • Acclimation and Dosing: Acclimate animals to the facility and metabolic cages.[9] Administer a single dose of the test compound via oral gavage at a pre-determined concentration (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from a subset of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation.

  • Excreta Collection: House another cohort of animals in metabolic cages and collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Homogenization (Feces): Fecal samples are homogenized in a suitable solvent (e.g., water/acetonitrile mixture) to extract the compound and its metabolites.

  • Sample Preparation: Plasma, urine, and fecal extracts undergo sample preparation, typically protein precipitation for plasma and a "dilute-and-shoot" approach or solid-phase extraction (SPE) for urine, to remove interfering matrix components.[10]

  • LC-MS/MS Analysis: All processed samples are analyzed using high-resolution LC-MS/MS to detect and identify the parent compound and all detectable metabolites.[11][12]

  • Data Analysis: Construct plasma concentration-time curves for the parent drug and major metabolites. Quantify the amount of each metabolite in urine and feces to determine the major routes and extent of elimination.

Workflow for In Vivo Metabolic Profiling

cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Analysis & Outcome Dose Administer Compound to Animal Model Blood Blood Collection (Time Course) Dose->Blood Excreta Urine/Feces Collection (Metabolic Cages) Dose->Excreta Plasma Plasma Separation Blood->Plasma FecesExtract Fecal Homogenization & Extraction Excreta->FecesExtract UrinePrep Urine Dilution/SPE Excreta->UrinePrep PlasmaPrep Plasma Protein Precipitation Plasma->PlasmaPrep LCMS LC-MS/MS Analysis FecesExtract->LCMS UrinePrep->LCMS PlasmaPrep->LCMS PK Pharmacokinetic Profile (PK) LCMS->PK MetaboliteID Metabolite ID & Quantification LCMS->MetaboliteID Excretion Excretion Profile (Mass Balance) LCMS->Excretion

Caption: Workflow for a typical in vivo metabolism and pharmacokinetic study.

Part 3: Comparative Analysis: In Vitro vs. In Vivo

The choice between in vitro and in vivo studies is not one of exclusion but of experimental progression. In vitro data guides the design of more complex and resource-intensive in vivo experiments. The table below summarizes the key differences.

FeatureIn Vitro Metabolic ProfilingIn Vivo Metabolic Profiling
System Subcellular fractions (microsomes, S9) or isolated cells (hepatocytes) from single or pooled donors.[1][5]Whole, living organism (typically rodent or non-rodent animal models).[7][9]
Physiological Relevance Low to moderate. Lacks the influence of absorption, distribution, and excretion. Does not account for extrahepatic metabolism.High. Provides a complete picture of ADME, including tissue distribution, protein binding, and all routes of elimination.[8]
Metabolite Scope Primarily hepatic metabolites. The type depends on the system (Phase I for microsomes, Phase I & II for hepatocytes).[3][4]All systemic and excreted metabolites from hepatic and extrahepatic tissues (e.g., gut wall, kidney).
Data Output Metabolic stability (t½), intrinsic clearance (CLint), metabolite identification.[1]Pharmacokinetic parameters (AUC, Cmax, Tmax), bioavailability, metabolite identification, mass balance, and excretion routes.[7]
Throughput High. Amenable to automation and screening of many compounds.[1]Low. Labor-intensive, time-consuming, and requires significant resources.
Cost Relatively low.High, due to animal costs, housing, and extensive labor.
Ethical Considerations Minimal. Uses isolated tissues or cells.Significant. Requires ethical review and adherence to animal welfare regulations.
Synthesizing the Data for a Complete Picture

The true power of metabolic profiling comes from integrating the findings from both approaches.

  • In vitro-in vivo correlation (IVIVC): Data from HLM or hepatocyte stability assays can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[1][3] This is a critical step in forecasting human pharmacokinetics before clinical trials.

  • Metabolite Confirmation: Metabolites first identified in vitro can be confirmed as being formed in vivo. Discrepancies often point to the involvement of extrahepatic metabolism or species differences.

  • Safety Assessment: The FDA's "Metabolites in Safety Testing" (MIST) guidance requires that any human metabolite found at concentrations greater than 10% of the total drug-related exposure at steady state be identified and evaluated for safety.[13] Comparing the metabolic profiles in humans and preclinical toxicology species is therefore essential, a process that relies on both in vitro and in vivo data.

Conclusion

The metabolic profiling of 3-(3-Methoxyphenyl)-4'-methylpropiophenone, like any new chemical entity, requires a complementary and iterative application of both in vitro and in vivo methodologies. In vitro assays provide a crucial early assessment of metabolic stability and identify the primary hepatic biotransformation pathways in a high-throughput manner. This information is foundational for designing definitive in vivo studies. The in vivo experiments, in turn, deliver the indispensable, physiologically relevant data on the compound's complete ADME profile, which is essential for predicting its behavior in humans and ensuring its safety.

Ultimately, in vitro and in vivo systems are two sides of the same coin. When used in concert, they provide the comprehensive, multi-faceted understanding of a compound's metabolic fate necessary to confidently advance a candidate through the drug development pipeline.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Retrieved from [Link]

  • Shimadzu. (n.d.). Lifescience Application of Metabolomics Techniques using LC/MS and GC/MS Profiling Analysis of Green Tea Leaves. Shimadzu. Retrieved from [Link]

  • Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.8. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. Retrieved from [Link]

  • Li, S., & Britz-McKibbin, P. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. In Metabolomics (pp. 13-26). Humana Press, New York, NY. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Models. Selvita. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Retrieved from [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 117608. Retrieved from [Link]

  • Physiogenex. (n.d.). in vivo metabolic studies for drug efficacy. Physiogenex. Retrieved from [Link]

  • Emulate Bio. (2025, April 2). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Emulate Bio. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 13). metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Profiling Services. Eurofins Discovery. Retrieved from [Link]

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Safety Operating Guide

3-(3-Methoxyphenyl)-4'-methylpropiophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of complex organic intermediates like 3-(3-Methoxyphenyl)-4'-methylpropiophenone (CAS: 898774-43-1) is a critical operational mandate for any pharmaceutical or chemical research facility. Because this compound is a highly lipophilic, substituted aromatic ketone, improper disposal poses severe risks of environmental bioaccumulation and regulatory non-compliance under the Resource Conservation and Recovery Act (RCRA).

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this specific chemical.

Physicochemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams. 3-(3-Methoxyphenyl)-4'-methylpropiophenone is a stable organic ketone. Its high boiling point and lipophilicity mean it will not readily evaporate in a fume hood and cannot be disposed of in aqueous drain systems[1].

Table 1: Physicochemical Properties & Disposal Implications

PropertyValueOperational & Disposal Implication
CAS Number 898774-43-1Required for RCRA waste manifesting and SDS tracking.
Molecular Formula C₁₇H₁₈O₂Contains no halogens (F, Cl, Br, I); must be routed to Non-Halogenated waste[2].
Molecular Weight 254.32 g/mol Heavy organic molecule; requires high-temperature incineration at a TSDF[1].
LogP ~3.82Highly hydrophobic. Will bioaccumulate; strict prohibition against sink disposal[1].
Boiling Point 408.2°CLow volatility at room temperature; minimal inhalation risk, but persists in solid waste[3].

Causality Note: The absence of halogens in the molecular formula is the primary driver for its waste classification. Mixing this compound with halogenated waste streams unnecessarily increases disposal costs and complicates the incineration process at the Treatment, Storage, and Disposal Facility (TSDF)[2][4].

Waste Segregation Logic

In a laboratory setting, 3-(3-Methoxyphenyl)-4'-methylpropiophenone is typically generated as a crude reaction residue, dissolved in organic solvents (e.g., ethyl acetate, hexane), or as contaminated solid waste (e.g., silica gel from column chromatography). Proper segregation prevents dangerous exothermic reactions and ensures compliance with 5[5].

WasteSegregation Start 3-(3-Methoxyphenyl)-4'-methylpropiophenone Waste Generated LiquidCheck Is the waste liquid or solid? Start->LiquidCheck CheckHalogen Are halogens (F, Cl, Br, I) present in the solvent? Halogenated Halogenated Organic Waste (Separate Container) CheckHalogen->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Organic Waste (Designated Container) CheckHalogen->NonHalogenated No (e.g., EtOAc) SolidWaste Solid Organic Waste (Contaminated PPE/Silica) LiquidCheck->CheckHalogen Liquid LiquidCheck->SolidWaste Solid

Figure 1: Decision logic for organic ketone waste segregation.

Step-by-Step Laboratory Disposal Protocol

To maintain a self-validating safety system, every researcher must execute the following steps without deviation. This ensures that the waste is legally compliant from the "cradle to the grave"[4].

Phase 1: Container Preparation & Labeling
  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or amber glass containers for liquid waste. Do not use standard plastic bins for organic ketones, as prolonged exposure may compromise structural integrity[6].

  • Apply RCRA Labels Immediately: Before adding the first drop of waste, attach a hazardous waste label. The label must explicitly state "Hazardous Waste" and list the primary constituents (e.g., "Non-Halogenated Solvent Waste: Hexanes, Ethyl Acetate, 3-(3-Methoxyphenyl)-4'-methylpropiophenone")[7].

  • Avoid Abbreviations: Never use chemical structures or abbreviations (like "Propiophenone deriv.") on the label. Spell out the full chemical name to comply with OSHA and EPA tracking mandates[7].

Phase 2: Active Waste Accumulation
  • Utilize Secondary Containment: Place the primary waste container inside a secondary containment tray within the fume hood. This prevents catastrophic spills if the primary vessel fails[8].

  • Transfer Waste Safely: Use a dedicated funnel to transfer liquid waste. Critical Rule: Never leave the funnel in the mouth of the bottle after use. The container must remain tightly capped at all times unless actively receiving waste to prevent VOC emissions[6].

  • Manage Solid Waste: Dispose of contaminated silica gel, filter papers, and nitrile gloves in a separate, heavy-duty poly-bag or dedicated solid organic waste bin[9].

Phase 3: Decontamination of Primary Glassware
  • Triple-Rinse Protocol: Empty glassware that contained the pure compound must be triple-rinsed with a compatible non-halogenated solvent (e.g., acetone).

  • Rinsate Disposal: Collect all rinsate and dispose of it in the Non-Halogenated Organic Waste container[6]. Only after triple-rinsing can the glassware enter the standard laboratory washing queue.

EPA RCRA Compliance & Satellite Accumulation

Under the 10 (or standard RCRA generator rules), laboratories operate as Satellite Accumulation Areas (SAAs)[10]. Managing the timeline and volume of your waste is a strict legal requirement.

RCRAWorkflow PointOfGen Point of Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) Max 55 Gallons At or near generation point PointOfGen->SAA Immediate Transfer CAA Central Accumulation Area (CAA) Max 90/180 Days (Based on Generator Status) SAA->CAA Within 3 Days of Exceeding Limit TSDF Licensed TSDF (Incineration) CAA->TSDF Regulated Transport

Figure 2: EPA RCRA compliant workflow from Satellite Accumulation to TSDF.

The SAA Operational Mandate:

  • Volume Limits: You may accumulate up to 55 gallons of non-acute hazardous waste at the SAA (the laboratory where the waste is generated)[11].

  • The "3-Day Rule": Once the 55-gallon limit is reached, the container must be marked with an "Excess Date." You have exactly three consecutive days to transfer this container to your facility's Central Accumulation Area (CAA)[12][13].

  • Control: The SAA must be under the direct control of the operator generating the waste. Do not move waste from one laboratory's SAA to another laboratory's SAA[11].

References

  • - Sigma-Aldrich

  • 2 - HSCPrep

  • 1 - Guidechem

  • 6 - Emory University / UST

  • 7 - IDR Environmental

  • 4 - Environmental Marketing Services

  • 11 - Enviro-Safe Resource Recovery

  • 12 - Lion Technology 9.10 - US EPA 10.5 - US EPA

Sources

A Senior Application Scientist's Guide to Handling 3-(3-Methoxyphenyl)-4'-methylpropiophenone: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical compounds is paramount. This guide provides a detailed protocol for the use of 3-(3-Methoxyphenyl)-4'-methylpropiophenone, a member of the aromatic ketone family. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. This document is structured to provide immediate, actionable information for laboratory operations, including comprehensive personal protective equipment (PPE) recommendations and disposal plans.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 3-(3-Methoxyphenyl)-4'-methylpropiophenone, a thorough risk assessment must be conducted. The primary engineering control for handling this and other aromatic ketones is a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or vapors, which are presumed to be harmful.[1][5] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[3][5]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is crucial for minimizing exposure risk. The following table summarizes the essential PPE for handling 3-(3-Methoxyphenyl)-4'-methylpropiophenone, with detailed explanations in the subsequent sections.

Protection Type Specific PPE Material/Standard Rationale
Eye and Face Safety Goggles with Side Shields & Face ShieldANSI Z87.1 approvedProtects against splashes and airborne particles. A face shield is recommended when handling larger quantities.[7][8]
Body Chemical-Resistant Laboratory CoatFire-resistant material recommendedProtects skin and clothing from spills and splashes.[8][9]
Hand Disposable Nitrile Gloves (Double-Gloved)EN 374 testedProvides a barrier against skin contact. Double-gloving is recommended for added protection.[6][7]
Respiratory N95 Respirator or higherNIOSH approvedRecommended if working outside of a fume hood or with potential for aerosolization.[6][8]
Foot Closed-Toe ShoesLeather or other chemical-resistant materialProtects feet from spills and falling objects.[8]
Eye and Face Protection: Shielding from Splashes and Vapors

Given that related compounds cause serious eye irritation, robust eye protection is non-negotiable.[2][3][5] Safety glasses alone are insufficient.[7] Chemical splash goggles that provide a complete seal around the eyes are required. When handling larger volumes or when there is a significant splash risk, a face shield should be worn in addition to goggles.[7][8]

Body Protection: Guarding Against Skin Contact

A flame-resistant and chemical-resistant laboratory coat is the minimum requirement for body protection.[8][9] This will protect your skin and personal clothing from accidental spills. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length.

Hand Protection: The Critical Barrier

Aromatic ketones can be harmful in contact with skin.[1] Therefore, appropriate chemical-resistant gloves are essential. Disposable nitrile gloves are a suitable choice for incidental contact.[6][7] For prolonged handling or when immersion is possible, heavier-duty gloves should be considered. It is best practice to double-glove to provide an extra layer of protection. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.

Respiratory Protection: Preventing Inhalation Hazards

Whenever possible, 3-(3-Methoxyphenyl)-4'-methylpropiophenone should be handled in a certified chemical fume hood to minimize the risk of inhalation.[6] If the work cannot be contained within a fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or higher should be worn.[8]

Operational Plan: Step-by-Step Handling Procedure

The following workflow provides a procedural guide for the safe handling of 3-(3-Methoxyphenyl)-4'-methylpropiophenone.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Weigh Compound in Fume Hood prep_3->handling_1 Proceed to handling handling_2 Perform Experiment handling_1->handling_2 handling_3 Clean Work Area handling_2->handling_3 disposal_1 Segregate Waste handling_3->disposal_1 Proceed to disposal disposal_2 Label Waste Container disposal_1->disposal_2 disposal_3 Store in Designated Area disposal_2->disposal_3

Sources

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.